alpha-D-glucofuranose
Description
Structure
3D Structure
Propriétés
Numéro CAS |
36468-84-5 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6+/m1/s1 |
Clé InChI |
AVVWPBAENSWJCB-UKFBFLRUSA-N |
SMILES isomérique |
C([C@H]([C@@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O)O |
SMILES canonique |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
α-D-Glucofuranose: A Comprehensive Technical Guide to its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-glucofuranose is a five-membered ring isomer of glucose. While less abundant than its six-membered pyranose counterpart in aqueous solution, the furanose form plays a significant role in various biological processes and serves as a crucial intermediate in the synthesis of numerous carbohydrate-based therapeutics and materials.[1][2] A thorough understanding of its intricate three-dimensional structure and stereochemical nuances is paramount for researchers engaged in glycobiology, medicinal chemistry, and drug discovery. This technical guide provides an in-depth analysis of the core structural and stereochemical features of α-D-glucofuranose, supported by quantitative data and detailed experimental methodologies.
Core Structure and Stereochemistry
α-D-glucofuranose is a monosaccharide with the chemical formula C₆H₁₂O₆.[3] Its structure is characterized by a central five-membered furanose ring, composed of four carbon atoms and one oxygen atom. The International Union of Pure and Applied Chemistry (IUPAC) name for α-D-glucofuranose is (2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.[3]
The stereochemistry of α-D-glucofuranose is defined by the spatial arrangement of its hydroxyl (-OH) groups. The "D" designation indicates the configuration at the stereocenter furthest from the anomeric carbon (C4 in the furanose ring), which is analogous to D-glyceraldehyde.
The "α" anomer specifies the stereochemistry at the anomeric carbon (C1). In the Haworth projection of α-D-glucofuranose, the hydroxyl group on the anomeric carbon is oriented on the opposite side of the ring from the -CH₂OH group at C4.
The furanose ring is not planar and typically adopts one of two puckered conformations: the envelope (E) or the twist (T) conformation. These conformations are in dynamic equilibrium, and the preferred conformation can be influenced by substituents and the surrounding environment.
Quantitative Structural Data
The precise bond lengths, bond angles, and torsional angles of α-D-glucofuranose can be determined using X-ray crystallography, often performed on more stable crystalline derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the chemical environment of each proton and carbon atom, as well as the coupling constants between adjacent nuclei, which are indicative of dihedral angles and thus conformation.
Table 1: NMR Spectroscopic Data for α-D-Glucofuranose in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling Constants (Hz) |
| H1/C1 | 5.49 | 98.5 | ³J(H1,H2) = 3.96 |
| H2/C2 | 4.10 | 78.1 | ³J(H2,H3) = 1.80 |
| H3/C3 | 4.30 | 75.2 | ³J(H3,H4) = 4.20 |
| H4/C4 | 4.18 | 83.1 | ³J(H4,H5) = 6.80 |
| H5/C5 | 3.85 | 72.3 | ³J(H5,H6a) = 3.1, ³J(H5,H6b) = 5.4 |
| H6a/C6 | 3.78 | 64.2 | ²J(H6a,H6b) = -11.9 |
| H6b/C6 | 3.71 | 64.2 |
Data sourced from Alexandersson and Nestor, 2022.[1]
Experimental Protocols
The structural elucidation of α-D-glucofuranose relies on sophisticated analytical techniques, primarily NMR spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical shifts and coupling constants of all protons and carbons in α-D-glucofuranose to elucidate its solution-state structure and conformation.
Methodology:
-
Sample Preparation: A high-purity sample of D-glucose is dissolved in deuterium (B1214612) oxide (D₂O) to a concentration of approximately 1 M. A phosphate (B84403) buffer is added to maintain a neutral pD (pH in D₂O).[1]
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H NMR: Provides an overview of all proton signals.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, establishing the connectivity of the proton spin system.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Reveals all protons within a given spin system, even those not directly coupled, by varying the mixing time.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range correlations between protons and carbons (2-3 bonds), aiding in the assignment of quaternary carbons and confirming assignments.
-
Selective 1D TOCSY: Irradiation of a specific proton resonance allows for the selective observation of all other protons in the same spin system, which is particularly useful for resolving overlapping signals in complex spectra.[1]
-
-
Data Analysis: The acquired spectra are processed and analyzed using specialized NMR software. Chemical shifts are referenced to an internal or external standard. Coupling constants are measured from the fine structure of the signals in high-resolution 1D spectra or extracted from 2D spectra.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles of α-D-glucofuranose in the solid state.
Methodology:
-
Crystallization: Due to the inherent instability and low abundance of α-D-glucofuranose, a suitable crystalline derivative is often synthesized. This involves protecting the hydroxyl groups to lock the molecule in the desired furanose conformation and facilitate crystallization.
-
Data Collection: A single, high-quality crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing: The intensities and positions of the diffracted spots are measured and integrated. The data is then corrected for various experimental factors.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods until the calculated diffraction pattern matches the observed data.
-
Structure Validation: The final model is validated to ensure its geometric and stereochemical quality.
Signaling Pathways and Logical Relationships
The interconversion between the different isomeric forms of glucose in solution, including α-D-glucofuranose, is a dynamic equilibrium known as mutarotation. This process proceeds through an open-chain aldehyde intermediate. The furanose forms, despite their low population, exhibit a faster rate of ring-opening compared to the pyranose forms, contributing significantly to the overall reactivity of glucose.[1]
Conclusion
A detailed understanding of the structure and stereochemistry of α-D-glucofuranose is essential for advancing research in carbohydrate chemistry and its applications in drug development. This guide has provided a comprehensive overview of its core structural features, quantitative NMR data, and the experimental protocols used for its characterization. The provided visualizations of its structure, experimental workflows, and its role in the mutarotation equilibrium offer a clear and concise reference for scientists in the field. Further research into the solid-state structure of α-D-glucofuranose and its derivatives will continue to enhance our understanding of this important biomolecule.
References
The Elusive Alpha-D-Glucofuranose: An In-depth Technical Guide to its Natural Occurrence and Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
D-glucose, a cornerstone of metabolism and the most abundant monosaccharide in nature, exists in a dynamic equilibrium of several isomeric forms.[1] While the six-membered pyranose ring structures, α-D-glucopyranose and β-D-glucopyranose, are overwhelmingly predominant in aqueous solutions, the five-membered furanose forms, including α-D-glucofuranose, are also present, albeit in minute quantities. This technical guide provides a comprehensive overview of the natural occurrence of α-D-glucofuranose, its quantitative presence in equilibrium with other glucose isomers, and detailed experimental protocols for its detection and analysis. The information presented herein is critical for researchers in carbohydrate chemistry, enzymology, and drug development who require a nuanced understanding of glucose isomerism.
Introduction: The Isomeric Landscape of D-Glucose
In aqueous solution, D-glucose is not a single static entity but rather a mixture of interconverting isomers. This phenomenon, known as mutarotation, results in an equilibrium between the open-chain aldehyde form and various cyclic hemiacetals.[2] The primary cyclic structures are the six-membered pyranose rings, formed by the reaction between the aldehyde group at C1 and the hydroxyl group at C5. Additionally, a less frequent reaction between the C1 aldehyde and the C4 hydroxyl group gives rise to the five-membered furanose ring.[1]
These cyclic forms exist as anomers, designated α and β, based on the stereochemistry at the anomeric carbon (C1). Therefore, the equilibrium of D-glucose in solution comprises five main species: the open-chain aldehyde, α-D-glucopyranose, β-D-glucopyranose, α-D-glucofuranose, and β-D-glucofuranose.
Figure 1: Equilibrium of D-glucose isomers in aqueous solution.
Natural Occurrence of Alpha-D-Glucofuranose
The natural occurrence of α-D-glucofuranose as a constituent of complex carbohydrates is exceedingly rare and a subject of ongoing scientific scrutiny. While its counterpart, galactofuranose, is a known component of various bacterial and fungal polysaccharides, glucofuranose residues in natural biopolymers have been reported only tentatively and in a few isolated cases. Some studies have suggested the presence of glucofuranose in certain bacterial lipopolysaccharides and plant polysaccharides, but these findings are often considered preliminary and may require further validation.
Despite its rarity in polymeric structures, the existence of α-D-glucofuranose in equilibrium with other glucose isomers in any aqueous environment containing D-glucose is an established fact. This transient existence, however fleeting, means that enzymes and other biological molecules are constantly exposed to this furanose form, a consideration that may be significant in specific biochemical contexts.
Quantitative Abundance of Glucose Isomers
The distribution of glucose isomers at equilibrium is heavily skewed towards the thermodynamically more stable pyranose forms. The approximate percentages of each isomer in an aqueous solution of D-glucose at room temperature are summarized in the table below.
| Isomer | Ring Size | Anomer | Abundance (%) |
| β-D-glucopyranose | 6-membered | beta | ~62-64% |
| α-D-glucopyranose | 6-membered | alpha | ~36-38% |
| α-D-glucofuranose | 5-membered | alpha | <0.1% |
| β-D-glucofuranose | 5-membered | beta | <0.1% |
| Open-chain (aldehyde) | - | - | ~0.02% |
| Table 1: Approximate equilibrium composition of D-glucose isomers in aqueous solution. |
It is important to note that the furanose forms, including α-D-glucofuranose, collectively constitute less than 0.5% of the total glucose molecules in solution.
Experimental Protocols for the Analysis of this compound
The low abundance of α-D-glucofuranose presents a significant analytical challenge. However, advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), have enabled its detection and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and quantification of sugar anomers in solution.
Protocol for ¹H and ¹³C NMR Analysis of D-Glucofuranose:
-
Sample Preparation: Dissolve a high concentration of D-glucose (e.g., 1 M) in deuterium (B1214612) oxide (D₂O) to maximize the signal of the minor furanose isomers.
-
NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. The anomeric proton signals for α- and β-D-glucofuranose are expected to appear in a distinct region from the pyranose anomeric protons.
-
Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.
-
-
Signal Assignment: Refer to published spectral data for the complete ¹H and ¹³C chemical shift assignments of α- and β-D-glucofuranose. The anomeric proton (H-1) of α-D-glucofuranose typically resonates at a lower field compared to the β-anomer.
-
Quantification: Integrate the well-resolved anomeric proton signals of each isomer in the ¹H NMR spectrum to determine their relative concentrations.
Figure 2: Workflow for NMR analysis of glucose isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the separation and identification of volatile compounds. Since sugars are non-volatile, a derivatization step is mandatory to convert them into volatile derivatives.
Protocol for GC-MS Analysis of Glucose Isomers via Silylation:
-
Sample Preparation and Derivatization:
-
Lyophilize the aqueous sample containing glucose to complete dryness.
-
Add 100 µL of anhydrous pyridine (B92270) to the dried sample.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of all hydroxyl groups.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis (e.g., a non-polar or medium-polar column like DB-5ms).
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet.
-
Temperature Program: Employ a suitable temperature gradient to separate the different TMS-derivatized glucose isomers. The furanose and pyranose forms will have distinct retention times.
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode and scan a mass range appropriate for the TMS derivatives of glucose (e.g., m/z 50-800).
-
-
Data Analysis:
-
Identify the peaks corresponding to the different glucose isomers based on their retention times and mass fragmentation patterns. The mass spectra of TMS-derivatized sugars are well-characterized and can be compared to library data for confirmation.
-
Quantify the relative abundance of each isomer by integrating the corresponding peak areas in the total ion chromatogram (TIC).
-
Figure 3: Workflow for GC-MS analysis of glucose isomers.
Conclusion
While the natural occurrence of α-D-glucofuranose as a stable component of biomacromolecules remains an open question, its definite, albeit transient, existence in equilibrium with other glucose isomers is of significant chemical and biological relevance. For researchers in fields where the precise isomeric form of glucose is critical, a thorough understanding of its minor furanose forms is indispensable. The advanced analytical protocols detailed in this guide, particularly high-field NMR and derivatization-based GC-MS, provide the necessary tools for the accurate identification and quantification of α-D-glucofuranose, enabling a more complete picture of the complex world of carbohydrate chemistry.
References
The Core Biosynthesis of Furanose Sugars: A Technical Guide for Researchers
Abstract
Furanose sugars, monosaccharides displaying a five-membered ring structure, are integral components of various essential biomolecules across all domains of life. Despite being less thermodynamically stable than their pyranose counterparts, furanosides are crucial for the virulence of numerous pathogens and the structural integrity of plant cell walls, making their biosynthetic pathways attractive targets for drug development and agricultural biotechnology. This technical guide provides an in-depth exploration of the core biosynthetic pathways of key furanose sugars, including D-apiose (B1254161), L-arabinofuranose, and D-galactofuranose. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic reactions, quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding and further investigation of these vital metabolic routes.
Introduction to Furanose Sugar Biosynthesis
While hexoses and pentoses predominantly exist as six-membered pyranose rings in solution, the five-membered furanose form is prevalent in a variety of natural glycans, particularly in microorganisms and plants.[1][2] In many pathogenic bacteria and fungi, furanose-containing glycoconjugates are essential for cell wall integrity and survival, rendering the enzymes of their biosynthetic pathways compelling targets for antimicrobial therapies.[2] In the plant kingdom, furanoses like D-apiose are critical for the formation of complex polysaccharides that constitute the cell wall.[3][4]
This guide focuses on the enzymatic pathways that lead to the synthesis of activated furanose donors, typically in the form of UDP-furanosides. These pathways often involve unique enzymatic transformations, including ring contraction and epimerization reactions, catalyzed by specialized enzymes. Understanding these intricate biochemical processes is paramount for harnessing their potential in various biomedical and biotechnological applications.
Key Biosynthetic Pathways
Biosynthesis of UDP-D-Apiose
D-Apiose is a branched-chain pentose (B10789219) found in plant cell wall polysaccharides like rhamnogalacturonan II (RG-II).[3][5] Its activated form, UDP-D-apiose, is synthesized from UDP-D-glucuronic acid in a reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase (UAXS).[3][4] This bifunctional enzyme concurrently produces UDP-D-xylose.[3] The reaction is NAD+-dependent and involves a decarboxylation and rearrangement of the carbon skeleton, leading to the characteristic branched structure of apiose.[3]
Biosynthesis of UDP-L-Arabinofuranose
L-Arabinose is a major component of plant cell wall polysaccharides and is predominantly found in its furanose form (Araf).[6] The biosynthesis of its activated precursor, UDP-L-arabinofuranose (UDP-Araf), starts from UDP-D-glucose. A series of enzymatic reactions, including oxidation, decarboxylation, and epimerization, convert UDP-D-glucose into UDP-L-arabinopyranose (UDP-Arap).[7][8] The final and crucial step is the isomerization of the pyranose ring to a furanose ring, catalyzed by UDP-arabinopyranose mutase.[6]
Biosynthesis of UDP-D-Galactofuranose
D-Galactofuranose (Galf) is a key component of the cell wall in many pathogenic microorganisms, including bacteria and fungi.[2] The biosynthesis of UDP-D-galactofuranose (UDP-Galf) is a single-step reaction catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM).[4][5] This enzyme facilitates the ring contraction of UDP-D-galactopyranose (UDP-Galp) to UDP-Galf.[4] As this pathway is absent in humans, UGM is a prime target for the development of novel antimicrobial agents.[2]
Quantitative Data on Key Enzymes
The following tables summarize the kinetic parameters for key enzymes involved in the biosynthesis of furanose sugars. This data is crucial for understanding enzyme efficiency and for the design of enzyme inhibitors.
Table 1: Kinetic Parameters of UDP-D-apiose/UDP-D-xylose Synthase (UAXS)
| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Optimal pH | Reference |
| Arabidopsis thaliana (AXS1) | UDP-glucuronic acid | - | 0.3 | - | [9] |
Note: Comprehensive kinetic data for UAXS is limited in the literature.
Table 2: Kinetic Parameters of Enzymes in UDP-L-Arabinofuranose Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| UDP-α-D-xylose 4-epimerase | UDP-D-xylose | 125 ± 13 | 30 ± 6 | (2.4 ± 0.2) x 105 | [7] |
Table 3: Kinetic Parameters of UDP-Galactopyranose Mutase (UGM)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Escherichia coli | UDP-GalF | 194 | 1.5 | [5] |
| Trypanosoma cruzi | UDP-Galp | 70 ± 40 (Kd) | - | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Recombinant Enzyme Expression and Purification
A generalized protocol for the expression and purification of His-tagged furanose biosynthetic enzymes in E. coli.
Methodology:
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector (e.g., pET series) containing the gene of interest with an N- or C-terminal polyhistidine tag.
-
Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the recombinant enzyme by SDS-PAGE.
Enzyme Activity Assays
Objective: To determine the activity of UAXS by quantifying the formation of UDP-apiose and UDP-xylose from UDP-glucuronic acid.
Materials:
-
Purified UAXS enzyme
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrate: UDP-glucuronic acid (UDP-GlcA)
-
Cofactor: NAD+
-
HPLC system with a UV detector
-
Anion-exchange HPLC column
-
Mobile Phase A: 50 mM ammonium (B1175870) formate, pH 3.5
-
Mobile Phase B: 750 mM ammonium formate, pH 3.5
-
Standards: UDP-apiose, UDP-xylose
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM UDP-GlcA, 1 mM NAD+, and a suitable amount of purified UAXS enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes).
-
Terminate the reaction by boiling for 2 minutes or by adding an equal volume of ethanol.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC. Inject a known volume onto an anion-exchange column.
-
Elute the nucleotide sugars using a linear gradient of Mobile Phase B into Mobile Phase A.
-
Monitor the absorbance at 262 nm.
-
Identify and quantify the UDP-apiose and UDP-xylose peaks by comparing their retention times and peak areas to those of the standards.
Objective: To measure the activity of UGM by monitoring the interconversion of UDP-galactopyranose and UDP-galactofuranose.
Materials:
-
Purified UGM enzyme
-
Reaction Buffer: 50 mM sodium phosphate, pH 7.0
-
Substrate: UDP-galactopyranose (UDP-Galp) or UDP-galactofuranose (UDP-Galf)
-
Reducing agent (for flavoenzyme activity): Sodium dithionite (B78146) or NADPH
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.0, containing 8% acetonitrile).
Procedure:
-
If the enzyme requires a reduced flavin cofactor, pre-reduce the purified UGM with a suitable reducing agent under anaerobic conditions.
-
Initiate the reaction by adding the substrate (UDP-Galp or UDP-Galf) to the reaction buffer containing the activated enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Clarify the reaction mixture by centrifugation.
-
Analyze the supernatant by reversed-phase HPLC.
-
Separate the substrate and product using an isocratic mobile phase.
-
Detect the nucleotide sugars at 262 nm and quantify the product formation based on a standard curve.
Analysis of Furanose Sugars by NMR Spectroscopy
Objective: To characterize the structure and anomeric forms of furanose sugars.
Methodology:
-
Sample Preparation: Dissolve the purified furanose sugar or the reaction mixture from an enzymatic synthesis in deuterium (B1214612) oxide (D₂O).
-
NMR Data Acquisition: Acquire one-dimensional (1D) ¹H NMR spectra to observe the overall proton signals. Due to the presence of multiple anomers in solution (α- and β-furanose, and potentially pyranose forms), the spectra can be complex.[2][11]
-
Advanced NMR Techniques: To resolve overlapping signals and fully characterize the furanose forms, employ advanced NMR techniques:
-
2D Correlation Spectroscopy (COSY): To establish proton-proton coupling networks within each furanose anomer.
-
Total Correlation Spectroscopy (TOCSY): To identify all protons belonging to a specific spin system (i.e., a single anomer).
-
Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range proton-carbon correlations, which is useful for assigning quaternary carbons and linking different sugar residues in oligosaccharides.
-
Fluorine-Edited Selective TOCSY (FESTA): For fluorinated sugar analogues, this technique can be used to obtain individual spectra for each anomer, simplifying analysis.[2][11]
-
-
Data Analysis: Analyze the chemical shifts and coupling constants to determine the stereochemistry and conformation of the furanose ring.
Conclusion and Future Perspectives
The biosynthesis of furanose sugars represents a fascinating and vital area of glycobiology. The unique enzymatic mechanisms involved in their formation provide a rich field for fundamental research and offer promising targets for the development of novel therapeutics and agrochemicals. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers aiming to unravel the complexities of these pathways and to exploit them for practical applications.
Future research in this field will likely focus on the discovery and characterization of novel furanose biosynthetic pathways in a wider range of organisms. A deeper understanding of the structure and mechanism of the involved enzymes will be crucial for the rational design of potent and specific inhibitors. Furthermore, the development of improved analytical techniques will continue to be essential for the sensitive and accurate quantification of furanose sugars and their metabolites in complex biological systems. The knowledge gained from these endeavors will undoubtedly contribute to significant advancements in medicine, agriculture, and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. The interconversion of UDP-arabinopyranose and UDP-arabinofuranose is indispensable for plant development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods to study the biosynthesis of bacterial furanosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermodynamic Stability of Glucofuranose Anomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of α- and β-glucofuranose anomers. Glucofuranose, a five-membered ring isomer of glucose, plays a crucial role in various biological processes and serves as a key structural motif in several natural products and pharmaceuticals. Understanding the thermodynamic equilibrium and relative stability of its anomers is paramount for research, drug design, and development.
Introduction to Glucofuranose Anomers
In aqueous solution, glucose exists in an equilibrium between its open-chain aldehyde form and various cyclic hemiacetal structures. While the six-membered pyranose rings are predominant, the five-membered furanose rings, α-D-glucofuranose and β-D-glucofuranose, are also present, albeit in smaller quantities.[1] The anomeric center (C1) in the furanose ring gives rise to two diastereomers, designated as α and β, which differ in the stereochemical orientation of the hydroxyl group at this position. This seemingly subtle structural difference has significant implications for the molecule's overall conformation, reactivity, and biological activity. The interconversion between these anomeric forms is a dynamic process known as mutarotation.[1]
Thermodynamic Stability and Anomeric Equilibrium
The relative thermodynamic stability of the α- and β-glucofuranose anomers is dictated by the Gibbs free energy difference (ΔG) between them. The anomeric equilibrium is the state at which the rates of the forward (α to β) and reverse (β to α) reactions are equal, resulting in a constant ratio of the two anomers.
While extensive thermodynamic data is available for the anomers of glucopyranose, specific experimental values for the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of glucofuranose anomerization are not readily found in the literature. However, studies on analogous furanose systems, such as the D-2-pentuloses, provide valuable insights into the thermodynamic parameters governing furanose ring anomerization.[2] For these related compounds, thermodynamic parameters have been determined using 13C-NMR spectroscopy at various temperatures.[2]
Table 1: Illustrative Thermodynamic Parameters for Furanose Anomerization (D-erythro-2-pentulose)
| Parameter | Value | Reference |
| ΔG° (α → β) | [Data not available for glucofuranose] | [2] |
| ΔH° (α → β) | [Data not available for glucofuranose] | [2] |
| ΔS° (α → β) | [Data not available for glucofuranose] | [2] |
Note: This table serves as an example based on a related furanose. Further experimental and computational studies are required to determine the precise thermodynamic parameters for glucofuranose anomerization.
The equilibrium between the anomers is influenced by several factors, including:
-
The Anomeric Effect: This stereoelectronic effect generally favors the axial orientation of an electronegative substituent at the anomeric carbon. In furanose rings, the anomeric effect is present but considered weaker than in pyranose rings due to the ring's geometry.
-
Steric Interactions: 1,2- and 1,3-diaxial interactions between substituents on the furanose ring can destabilize certain conformations and influence the anomeric preference.
-
Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can significantly impact the anomeric equilibrium. For instance, polar protic solvents can stabilize the more polar anomer through hydrogen bonding.
Experimental Protocols for Determining Thermodynamic Stability
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and widely used technique for the qualitative and quantitative analysis of glucofuranose anomers in solution.
Sample Preparation:
-
Dissolution: Dissolve a precisely weighed amount of D-glucose in a known volume of deuterium (B1214612) oxide (D₂O) to a concentration that allows for the detection of the low-abundant furanose forms (e.g., 1 M).[3]
-
Equilibration: Allow the solution to equilibrate at a constant and controlled temperature for a sufficient period (typically several hours) to ensure that the anomeric equilibrium has been reached.[3]
-
Internal Standard: For quantitative analysis, an internal standard with a known concentration and a resonance that does not overlap with the sugar signals can be added.
NMR Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The anomeric protons of the α- and β-glucofuranose anomers typically resonate in a distinct region of the spectrum (around 5.5-5.2 ppm), allowing for their identification and quantification.[4]
-
1D ¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum. The anomeric carbons of the furanose anomers also have characteristic chemical shifts.[4]
-
2D NMR Experiments: To aid in the unambiguous assignment of all proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[4][5] Selective 1D-TOCSY (Total Correlation Spectroscopy) experiments can be particularly useful for isolating the spin systems of the individual furanose anomers.[3]
Data Analysis and Quantification:
-
Signal Assignment: Based on the complete ¹H and ¹³C NMR spectral analysis, assign all the resonances corresponding to the α- and β-glucofuranose anomers.[4]
-
Integration: In the ¹H NMR spectrum, carefully integrate the signals of the anomeric protons for both anomers. The ratio of the integrals is directly proportional to the molar ratio of the anomers at equilibrium.
-
Equilibrium Constant (K): Calculate the equilibrium constant for the anomerization reaction (K = [β-anomer]/[α-anomer]).
-
Gibbs Free Energy (ΔG): Determine the standard Gibbs free energy change for the anomerization using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.
-
Variable Temperature NMR: By performing the NMR analysis at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the anomerization can be determined from a van't Hoff plot (lnK vs. 1/T).
Calorimetry
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to study the thermodynamics of processes such as anomerization in solution.
Sample Preparation:
-
Prepare solutions of the individual α- and β-anomers of glucofuranose (if available in pure form) and an equilibrated mixture in the desired buffer or solvent.
-
Prepare a reference sample containing only the buffer or solvent.
DSC Experiment:
-
Instrument Calibration: Calibrate the DSC instrument using standard materials with known melting points and enthalpies.
-
Sample Loading: Accurately weigh and hermetically seal the sample and reference solutions in DSC pans.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature below any expected thermal events.
-
Ramp the temperature at a constant rate (e.g., 1-10 °C/min) over the desired temperature range.
-
Hold the sample at the final temperature to ensure equilibrium is reached.
-
Cool the sample back to the starting temperature.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
Data Analysis:
-
Thermogram Analysis: The DSC thermogram will show peaks or shifts in the baseline corresponding to thermal events. The anomerization process may be observed as a broad endothermic or exothermic transition.
-
Enthalpy (ΔH): Integrate the area under the transition peak to determine the enthalpy change associated with the anomerization.
-
Thermodynamic Parameters: By combining the calorimetric data with equilibrium data from other techniques like NMR, a more complete thermodynamic profile can be established.
Computational Chemistry Protocols
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical approach to investigate the intrinsic stability of glucofuranose anomers and to complement experimental findings.
Detailed Methodology for DFT Calculations
Model Building and Conformational Search:
-
Structure Generation: Build the 3D structures of the α- and β-glucofuranose anomers using molecular modeling software.
-
Conformational Analysis: Perform a thorough conformational search for each anomer to identify the lowest energy conformers. This is crucial as the furanose ring is flexible and can adopt multiple envelope and twist conformations.
Quantum Mechanical Calculations:
-
Method and Basis Set Selection: Choose an appropriate level of theory, such as DFT with a functional like B3LYP, and a suitable basis set (e.g., 6-31G(d,p) or larger) to balance accuracy and computational cost.[6][7]
-
Geometry Optimization: Perform geometry optimization for all low-energy conformers of both anomers in the gas phase to find their minimum energy structures.
-
Frequency Calculations: Conduct frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.
-
Solvation Modeling: To simulate the effect of a solvent (e.g., water), employ an implicit solvation model like the Polarizable Continuum Model (PCM) or an explicit solvation model where individual solvent molecules are included in the calculation.
Data Analysis:
-
Energy Calculation: Calculate the total electronic energy, enthalpy, and Gibbs free energy for each conformer.
-
Boltzmann Averaging: For each anomer, calculate the Boltzmann-weighted average of the thermodynamic properties of its conformers at a given temperature to obtain the overall thermodynamic parameters for that anomer.
-
Relative Stability: Determine the relative stability of the α- and β-anomers by comparing their calculated Gibbs free energies (ΔG = Gβ - Gα).
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The thermodynamic stability of glucofuranose anomers is a fundamental aspect of carbohydrate chemistry with significant implications for their role in biological systems and as pharmaceutical building blocks. While the pyranose forms of glucose are more abundant, the furanose anomers are kinetically significant and their unique structural features can be harnessed in drug design. This guide has provided a detailed overview of the factors governing the stability of glucofuranose anomers and has outlined comprehensive experimental and computational protocols for their investigation. Further research to precisely quantify the thermodynamic parameters of glucofuranose anomerization will be invaluable to the scientific community.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Glucose - Wikipedia [en.wikipedia.org]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. Complete 1H and 13C NMR spectral assignment of d-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publisher.unimas.my [publisher.unimas.my]
- 7. researchgate.net [researchgate.net]
Physical and chemical properties of α-D-glucofuranose
An In-depth Technical Guide to the Physical and Chemical Properties of α-D-Glucofuranose
Introduction
α-D-glucofuranose is a five-membered ring isomer of glucose, a ubiquitous monosaccharide. While the six-membered pyranose form is thermodynamically more stable and thus more abundant in aqueous solutions, the furanose form plays a crucial role as a synthetic intermediate in carbohydrate chemistry and is a structural component in some biologically active molecules.[1][2] Its unique structural and stereochemical features, particularly the reactivity of its hydroxyl groups, make it a versatile building block in the synthesis of complex carbohydrates, nucleoside analogues, and other bioactive compounds. This guide provides a comprehensive overview of the physical and chemical properties of α-D-glucofuranose, with a focus on quantitative data, experimental methodologies, and its synthetic applications.
Physical Properties of α-D-Glucofuranose
The physical properties of α-D-glucofuranose are summarized in the table below. It is important to note that pure α-D-glucofuranose is not typically isolated as a stable crystalline solid from an aqueous solution of D-glucose due to the equilibrium with its other isomers.[3] The data presented often pertains to the compound in solution or has been determined through specialized techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | [4][5] |
| Molecular Weight | 180.16 g/mol | [4][5] |
| Melting Point | 187 °C (Note: This is for D-glucose, which crystallizes as the pyranose form) | [3][4] |
| Appearance | White or colorless solid (for D-glucose) | [3] |
| Solubility | Highly soluble in water and acetic acid; poorly soluble in methanol (B129727) and ethanol (B145695) (for D-glucose) | [3] |
| Specific Rotation [α]D | The specific rotation of an equilibrium mixture of D-glucose in water is +52.7°. The pure α-D-glucopyranose anomer has a specific rotation of +112.2°. Data for pure α-D-glucofuranose is not readily available due to its low abundance in the equilibrium mixture. | [3][6] |
| pKa | 12.16 at 25 °C in water (for D-glucose) | [3] |
Chemical Structure and Isomerism
D-glucose exists in an equilibrium mixture of five forms in solution: the open-chain aldehyde form and four cyclic hemiacetal isomers. The cyclic forms include the α- and β-anomers of both the six-membered pyranose ring and the five-membered furanose ring. The furanose ring is formed by the intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C4.[7]
In aqueous solution, the pyranose forms are predominant, accounting for approximately 99% of the mixture, while the furanose forms and the open-chain form exist in much smaller quantities (less than 1%).[1][2] The formation of five-membered rings is often kinetically favored, but the six-membered pyranose ring is thermodynamically more stable due to reduced dihedral angle strain.[1][2]
Chemical Properties and Reactivity
The chemistry of α-D-glucofuranose is dominated by the reactivity of its hydroxyl groups and the anomeric center. While less stable than the pyranose form, the furanose ring can be "locked" into place by forming derivatives, most notably by the protection of hydroxyl groups.
Protection and Derivatization
A common strategy in carbohydrate chemistry is to protect certain hydroxyl groups to allow for selective reactions at other positions. For α-D-glucofuranose, the 1,2- and 5,6-hydroxyl groups are often protected as isopropylidene acetals.
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose): This derivative is synthesized by reacting D-glucose with acetone in the presence of an acid catalyst.[8] This reaction locks the glucose in the furanose conformation. The resulting diacetal has a free hydroxyl group only at the C3 position, making it a valuable intermediate for selective modifications at this position.[9]
-
1,2-O-Isopropylidene-α-D-glucofuranose: Selective hydrolysis of the 5,6-isopropylidene group from diacetone glucose yields this monoacetal.[8] This leaves the hydroxyl groups at C3, C5, and C6 available for further reactions.
Key Reactions
-
Acylation and Alkylation: The free hydroxyl groups of protected glucofuranose derivatives can be readily acylated or alkylated. For instance, the C3 hydroxyl of diacetone glucose can be targeted for these reactions.[10]
-
Oxidation: The primary hydroxyl group at C6 can be selectively oxidized to a carboxylic acid.
-
Nucleophilic Substitution: The hydroxyl groups can be converted into good leaving groups (e.g., tosylates, mesylates) and then displaced by nucleophiles to introduce other functional groups, such as azides, halides, or thiols.[11] This is a common method for producing deoxy and amino sugars.
Experimental Protocols
Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
Objective: To protect the hydroxyl groups of D-glucose and lock it in the α-D-glucofuranose form.
Methodology:
-
D-glucose is suspended in anhydrous acetone.
-
A catalytic amount of a strong acid, such as sulfuric acid or iodine, is added.
-
The mixture is stirred at room temperature until the D-glucose dissolves and the reaction is complete (monitored by TLC).
-
The reaction is quenched by adding a base (e.g., sodium bicarbonate) to neutralize the acid catalyst.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization, typically from a mixture of cyclohexane (B81311) and ethyl acetate, to yield white crystalline 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[8][12]
Characterization by NMR Spectroscopy
Objective: To determine the structure and stereochemistry of α-D-glucofuranose and its derivatives.
Methodology:
-
A sample is dissolved in a suitable deuterated solvent, such as D₂O for the parent sugar or CDCl₃ for protected derivatives.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals unambiguously.
-
Selective 1D-TOCSY (Total Correlation Spectroscopy) experiments can be used to identify all protons within a specific spin system, which is particularly useful for assigning the crowded non-anomeric proton signals.[13][14]
Key Spectroscopic Data for α-D-Glucofuranose in D₂O:
| Proton | Chemical Shift (ppm) | ¹H-¹H Coupling Constants (J, Hz) |
| H1 | 5.49 | J₁,₂ = 3.96 |
| H2 | 4.57 | J₂,₃ = 1.3 |
| H3 | 4.30 | J₃,₄ = 3.4 |
| H4 | 4.12 | J₄,₅ = 6.0 |
| H5 | 4.09 | |
| H6, H6' | 3.73, 3.82 |
Source: Complete ¹H and ¹³C NMR spectral assignment of D-glucofuranose.[13][14]
| Carbon | Chemical Shift (ppm) |
| C1 | 99.9 |
| C2 | 78.9 |
| C3 | 76.1 |
| C4 | 81.0 |
| C5 | 71.1 |
| C6 | 63.5 |
Source: Complete ¹H and ¹³C NMR spectral assignment of D-glucofuranose.[13][14]
Characterization by Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of α-D-glucofuranose derivatives.
Methodology:
-
Ionization: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for carbohydrate analysis.
-
Mass Analysis: The sample is introduced into a mass spectrometer (e.g., QTOF, Orbitrap) to measure the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+Na]⁺, [M+H]⁺).
-
Tandem MS (MS/MS): To obtain structural information, precursor ions are selected and fragmented (e.g., through collision-induced dissociation - CID). The resulting fragment ions provide information about the connectivity of the molecule and the location of substituents. Common fragmentation patterns for glycosides involve cleavage of the glycosidic bond and cross-ring cleavages.
Conclusion
α-D-glucofuranose, while a minor component in the equilibrium of D-glucose, is a cornerstone of synthetic carbohydrate chemistry. Its distinct five-membered ring structure and the ability to selectively protect its hydroxyl groups make it an invaluable precursor for the synthesis of a wide array of modified sugars and biologically active molecules. Understanding its physical properties, chemical reactivity, and the experimental protocols for its synthesis and characterization is fundamental for researchers in glycochemistry, drug discovery, and materials science.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Glucose - Wikipedia [en.wikipedia.org]
- 4. a-D-glucofuranose [stenutz.eu]
- 5. alpha-D-glucofuranose | C6H12O6 | CID 11137711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. [PDF] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies | Semantic Scholar [semanticscholar.org]
- 9. 582-52-5 ,1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose,CAS:582-52-5 [chemsynlab.com]
- 10. Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,2:5,6-ジ-O-イソプロピリデン-α-D-グルコフラノース 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 14. Complete H-1 and C-13 NMR spectral assignment of D-glucofuranose | SLU publication database (SLUpub) [publications.slu.se]
The Dynamic Equilibrium of D-Glucose in Solution: A Technical Guide to α-D-Glucofuranose and α-D-Glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tautomeric equilibrium of D-glucose in solution, with a particular focus on the interplay between its furanose and pyranose forms. Understanding this dynamic equilibrium is critical in various fields, including drug design, carbohydrate chemistry, and metabolomics, as the conformation of glucose can significantly influence its reactivity and biological activity.
The Core Equilibrium: Pyranose, Furanose, and the Open-Chain Form
In solution, D-glucose does not exist as a single static structure. Instead, it is a dynamic equilibrium mixture of several isomers. The primary forms are the six-membered ring structures known as glucopyranoses and the five-membered ring structures called glucofuranoses. Both of these cyclic forms can exist as two anomers, designated as α and β, which differ in the stereochemistry at the anomeric carbon (C1). This equilibrium also includes a minor but crucial open-chain aldehyde form, which serves as an intermediate in the interconversion between the cyclic forms, a process known as mutarotation.[1][2]
The six-membered pyranose ring is the most stable and, therefore, the most abundant form of glucose in aqueous solution, accounting for over 99% of the molecules.[1] The β-anomer of glucopyranose is generally more stable than the α-anomer due to the equatorial position of the anomeric hydroxyl group, which minimizes steric hindrance.[3] The five-membered furanose rings are less stable and thus present in much smaller quantities in water.[1][4]
dot
Caption: Equilibrium between D-glucose isomers in solution.
Quantitative Analysis of the Equilibrium Mixture
The precise composition of the equilibrium mixture of D-glucose is dependent on factors such as the solvent and temperature. In aqueous solution, the pyranose forms are overwhelmingly favored.
Equilibrium Composition in Aqueous Solution
The following table summarizes the equilibrium composition of D-glucose in D₂O at different temperatures, as determined by ultrahigh-resolution ¹³C NMR spectroscopy.
| Tautomer | 37 °C (%) | 67 °C (%) |
| α-D-Glucopyranose | 38.1 | 41.0 |
| β-D-Glucopyranose | 61.5 | 58.4 |
| Total Pyranose | 99.6 | 99.4 |
| α-D-Glucofuranose | 0.11 | 0.18 |
| β-D-Glucofuranose | 0.14 | 0.23 |
| Total Furanose | 0.25 | 0.41 |
| Open-chain (aldehyde) | 0.0029 | 0.0055 |
| Open-chain (gem-diol) | 0.0046 | 0.0084 |
Data sourced from Maple and Allerhand (1987).[5]
As the temperature increases, the proportion of the less stable α-anomers and the furanose forms slightly increases.[5]
Solvent Effects on Equilibrium
The solvent plays a crucial role in determining the equilibrium distribution of glucose isomers. In dimethyl sulfoxide (B87167) (DMSO), a less polar solvent than water, the proportion of the furanose forms is significantly higher.
| Solvent | α-Pyranose (%) | β-Pyranose (%) | α-Furanose (%) | β-Furanose (%) |
| Water (D₂O) | ~36 | ~64 | <0.1 | <0.1 |
| DMSO-d₆ | 38 | 29 | 13 | 20 |
Note: The open-chain form is also present in small amounts in DMSO.
dot
Caption: Influence of solvent on glucose equilibrium.
Experimental Protocols for Equilibrium Analysis
The determination of the tautomeric distribution of glucose in solution relies on sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for the direct, non-invasive observation and quantification of the different glucose isomers in solution.[6][7]
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of D-glucose (e.g., 80 mg) in a deuterated solvent (e.g., 0.8 mL D₂O or DMSO-d₆) in an NMR tube.[7]
-
For aqueous solutions, suppression of the large water signal may be necessary.
-
Allow the solution to reach equilibrium (mutarotation), which can take several hours at room temperature. The process can be accelerated by gentle heating.
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for unambiguous signal assignment.[6]
-
The anomeric protons (H1) of the α- and β-pyranose and furanose forms are typically well-resolved in the ¹H NMR spectrum and can be used for quantification.[7]
-
For ¹³C NMR, the anomeric carbon (C1) signals are also distinct for each isomer.
-
-
Data Analysis:
-
Integrate the signals corresponding to the anomeric protons or carbons of each isomer.
-
The relative percentage of each isomer is calculated from the ratio of its integral to the total integral of all anomeric signals.
-
dot
Caption: Workflow for NMR analysis of glucose equilibrium.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that can separate and identify the different glucose isomers after derivatization to make them volatile.[8][9]
Methodology:
-
Sample Preparation and Derivatization:
-
An aqueous solution of glucose is first lyophilized or evaporated to dryness.
-
Oximation: The dried sample is treated with a solution of an oximation reagent (e.g., methoxylamine hydrochloride in pyridine) and heated (e.g., at 70°C for 60 minutes). This step converts the open-chain aldehyde form to its methoxime derivative, preventing further cyclization during the analysis.[8]
-
Silylation: A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in pyridine) is added, and the mixture is heated (e.g., at 70°C for 30 minutes). This replaces the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the sugar derivatives.[8][9]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
A capillary column (e.g., DB-5) is used to separate the different TMS-derivatized isomers.
-
A temperature gradient program is employed in the GC oven to achieve optimal separation.
-
The mass spectrometer is used to detect and identify the eluting compounds based on their mass spectra and retention times.
-
-
Data Analysis:
-
The peak area of each isomer in the chromatogram is proportional to its concentration.
-
Quantification is typically performed using an internal standard and a calibration curve.
-
dot
Caption: Workflow for GC-MS analysis of glucose isomers.
Thermodynamic Considerations
The equilibrium between the different glucose isomers is governed by their relative thermodynamic stabilities. The Gibbs free energy difference (ΔG) between the isomers determines their equilibrium ratio. The pyranose forms are thermodynamically more stable than the furanose forms, with a reported energy difference of approximately 3.5 kcal/mol.[10] This energy difference explains the predominance of the pyranose forms at equilibrium.
Implications for Drug Development and Research
A thorough understanding of the α-D-glucofuranose versus α-D-glucopyranose equilibrium is paramount in several research and development areas:
-
Drug Design: For drugs that target glucose-metabolizing enzymes or glucose transporters, the specific conformation of glucose that binds to the active site is of utmost importance. Designing inhibitors or modulators requires knowledge of the predominant and biologically active isomer.
-
Metabolomics: Accurate quantification of glucose and its isomers in biological samples is essential for understanding metabolic pathways and diagnosing diseases. The choice of analytical method and the understanding of the equilibrium are critical for obtaining reliable results.
-
Food Chemistry and Processing: The relative amounts of different glucose isomers can affect the physical and chemical properties of food products, such as sweetness, viscosity, and crystallization behavior.
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. Thermodynamics of isomerization reactions involving sugar phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. magritek.com [magritek.com]
- 8. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Elusive Furanose: An In-depth Technical Guide on the Biological Standing of α-D-Glucofuranose
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: While D-glucose is central to the metabolism of nearly all life, its furanose isomers, including α-D-glucofuranose, exist in vanishingly small quantities under physiological conditions. This technical guide delves into the physicochemical principles governing the low prevalence of α-D-glucofuranose, contrasting it with the biological significance of other furanose sugars. We provide a comprehensive overview of the equilibrium dynamics of glucose isomers, detail experimental methodologies for their detection and separation, and explore the enzymatic machinery for pyranose-to-furanose conversions in analogous systems. This paper serves as a foundational resource for understanding the subtle, yet potentially overlooked, role of this minor glucose isomer in biological systems.
Introduction: The Predominance of the Pyranose Ring
D-glucose, the primary energy currency of many organisms, can exist in an open-chain form and four different cyclic isomers in solution.[1] These cyclic forms arise from the intramolecular reaction between the aldehyde group at C1 and a hydroxyl group further down the carbon chain. Reaction with the C5 hydroxyl group forms a six-membered ring, known as a pyranose, while reaction with the C4 hydroxyl group results in a five-membered ring, termed a furanose.[2] Each of these ring structures can exist as one of two anomers, α or β, depending on the orientation of the hydroxyl group at the anomeric carbon (C1).[3]
Thermodynamically, the pyranose form of glucose is significantly more stable than the furanose form. Consequently, in aqueous solution, over 99% of D-glucose exists as α-D-glucopyranose and β-D-glucopyranose. The furanose forms, α-D-glucofuranose and β-D-glucofuranose, are present in negligible amounts.[1] This profound stability difference is a key determinant of the biological roles of glucose isomers, with the vast majority of metabolic pathways, from glycolysis to glycogen (B147801) synthesis, involving the pyranose form.
Despite its low abundance, the study of α-D-glucofuranose is not without merit. The furanose ring is a critical structural component of other biologically vital molecules, such as the ribose and deoxyribose in nucleic acids and the galactofuranose found in the cell walls of various pathogens.[4][5] This guide provides a detailed examination of what is known about α-D-glucofuranose, focusing on its physicochemical properties, methods for its study, and the broader context of furanose sugars in biology.
Quantitative Data on Glucose Isomer Distribution
The relative concentrations of the different isomers of D-glucose at equilibrium in aqueous solution are well-established. The data underscores the dominance of the pyranose forms.
| Isomer | Ring Size | Anomer | Percentage at Equilibrium (in water) |
| α-D-Glucopyranose | 6-membered | α | ~36% |
| β-D-Glucopyranose | 6-membered | β | ~64% |
| α-D-Glucofuranose | 5-membered | α | <0.1% |
| β-D-Glucofuranose | 5-membered | β | <0.1% |
| Open-chain (aldehyde) | - | - | ~0.02% |
Table 1: Equilibrium distribution of D-glucose isomers in aqueous solution.
The Biological Significance of Furanoses Beyond Glucose
While α-D-glucofuranose itself has no clearly defined major biological role, the furanose ring structure is integral to the function of several other key biomolecules.
-
Ribose and Deoxyribose: The backbones of RNA and DNA are formed from repeating units of ribose and deoxyribose, respectively, both of which are in the furanose form. The five-membered ring is crucial for the conformational flexibility of the nucleic acid polymers.
-
Fructofuranose: Sucrose, the common table sugar, is a disaccharide composed of α-D-glucopyranose and β-D-fructofuranose. Fructans, which are polymers of fructose (B13574), are important storage carbohydrates in many plants and are composed of fructofuranose units.
-
Galactofuranose (Galf): This furanose is a key component of the cell walls of various pathogenic microorganisms, including bacteria, fungi, and protozoa, but is absent in mammals.[5] This makes the biosynthetic pathway of galactofuranose an attractive target for the development of new antimicrobial drugs.
Enzymatic Pyranose-Furanose Interconversion: The Case of UDP-Galactofuranose
Although no specific enzyme is known to act on α-D-glucofuranose, the enzymatic conversion of a pyranose to a furanose is a critical step in the biosynthesis of galactofuranose-containing polysaccharides. This process is best understood through the action of UDP-galactopyranose mutase (UGM).
UGM catalyzes the reversible isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). UDP-Galf is the activated sugar nucleotide donor for galactofuranosyltransferases, which incorporate galactofuranose into various glycoconjugates. The pathway represents a potential, albeit for a different sugar, mechanism by which a furanose form is generated for a specific biological purpose.
Caption: Biosynthesis of UDP-galactofuranose.
Experimental Protocols
The study of α-D-glucofuranose is hampered by its low concentration and rapid interconversion with other isomers (mutarotation). However, specialized analytical techniques can be employed for its detection and separation.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Objective: To separate the anomers and structural isomers of D-glucose.
Principle: Chiral HPLC columns can resolve enantiomers and diastereomers, including the anomeric forms of monosaccharides. The separation is based on differential interactions between the isomers and the chiral stationary phase.
Methodology:
-
Column: Chiralpak AD-H column (or similar chiral stationary phase).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 9:1 v/v). The exact ratio may need to be optimized.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Temperature: Column temperature can be varied (e.g., 15-40 °C) to optimize separation, as temperature affects the mutarotation rate and retention times.[6]
-
Detection: Refractive Index (RI) detector is commonly used for underivatized carbohydrates.
-
Sample Preparation: Dissolve the glucose standard in the mobile phase and inject immediately to minimize mutarotation before analysis. For biological samples, a deproteinization step (e.g., with acetonitrile or ultrafiltration) is required, followed by solvent exchange to the mobile phase.
Expected Outcome: This method can separate α- and β-pyranose, and potentially the furanose forms, although the low concentration of the latter makes their detection challenging without concentration steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
Objective: To identify and characterize α-D-glucofuranose in a glucose solution.
Principle: 1H and 13C NMR spectroscopy can distinguish between the different isomers of glucose in solution, as each isomer has a unique set of chemical shifts and coupling constants. Complete spectral assignment for α- and β-D-glucofuranose has been recently achieved.[2]
Methodology:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required to resolve the signals of the minor furanose isomers from the highly abundant pyranose signals.
-
Solvent: Deuterium oxide (D2O).
-
Sample Preparation: Prepare a concentrated solution of D-glucose in D2O to maximize the signal intensity of the furanose forms.
-
Experiments:
-
1D 1H NMR: Allows for the initial identification of signals from the furanose anomers, which appear at distinct chemical shifts from the pyranose forms.[2]
-
2D NMR (e.g., HSQC, COSY, TOCSY): Essential for the complete assignment of the proton and carbon signals of the furanose isomers by correlating connected nuclei.[2]
-
-
Data Analysis: Compare the acquired spectra with published data for the chemical shifts and coupling constants of α-D-glucofuranose.[2]
Expected Outcome: While challenging due to the low signal-to-noise ratio, these experiments can confirm the presence and structure of α-D-glucofuranose in solution.
Logical Relationships and Workflows
The primary logical relationship governing the existence of α-D-glucofuranose is the dynamic equilibrium between the different forms of glucose in solution.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-D-glucofuranose | C6H12O6 | CID 11137711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Isolation of D-Glucofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucose, a cornerstone of biological energy and structure, predominantly exists in a six-membered ring form known as glucopyranose. However, its structural diversity extends to a five-membered ring isomer, D-glucofuranose. While present in much smaller quantities in aqueous equilibrium, the furanose form of glucose is a critical intermediate and a constituent of some natural products. Due to its inherent instability as a free monosaccharide, the "discovery" of D-glucofuranose was not a singular event of isolation but rather a gradual unraveling of its existence through the study of glucose's complex mutarotation and the synthesis of its stable derivatives. This guide provides a comprehensive overview of the historical context, isolation strategies through derivatization, detailed experimental protocols, and the physicochemical properties of D-glucofuranose and its stabilized forms.
Historical Perspective: The Emergence of the Furanose Concept
The initial elucidation of glucose's structure by Emil Fischer in the late 19th century primarily focused on its open-chain and pyranose forms. The concept of a five-membered ring structure for sugars, termed "furanose," emerged from the pioneering work of Sir Norman Haworth and Sir Edmund Hirst in the 1920s. Their studies on the methylation of sugars provided crucial evidence for the existence of these alternative ring forms.
The phenomenon of mutarotation , the change in optical rotation observed when pure anomers of glucose are dissolved in a solvent, was a key indicator of the presence of multiple isomers in equilibrium.[1][2] While the major equilibrium is between the α- and β-pyranose forms, the transient intermediacy of the open-chain aldehyde allows for the formation of the less stable α- and β-furanose rings.[3] The term "gamma-glucose" was used in early literature to refer to sugar derivatives that we now understand to be furanosides. The definitive characterization of the furanose ring structure was a pivotal moment in carbohydrate chemistry, expanding the understanding of the conformational complexity of monosaccharides.[4]
Direct isolation of pure, crystalline D-glucofuranose from an aqueous solution of D-glucose is not feasible due to its low concentration at equilibrium and its rapid conversion to the more stable pyranose forms.[3] Therefore, the study and isolation of D-glucofuranose have been largely dependent on the synthesis of its derivatives, which "lock" the molecule in the furanose conformation.
Isolation and Synthesis: A Focus on Stable Derivatives
The most common strategy for isolating and studying D-glucofuranose is through the formation of acetal (B89532) derivatives, which are stable, crystalline compounds. The isopropylidene derivatives, in particular, have been instrumental in carbohydrate chemistry.
Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This derivative is a cornerstone in the synthesis of a multitude of other carbohydrate-based molecules, as the two isopropylidene groups protect four of the five hydroxyl groups, leaving the C-3 hydroxyl available for further reactions.[5]
Experimental Protocol: Acid-Catalyzed Acetonation of D-Glucose [5][6]
-
Materials:
-
D-glucose (anhydrous)
-
Acetone (B3395972) (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Copper(II) Sulfate (CuSO₄) (optional, as a dehydrating agent)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
A suspension of D-glucose (e.g., 10 g) in anhydrous acetone (e.g., 200 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.5 mL) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred vigorously for several hours (e.g., 6-24 hours) at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure to yield a syrupy residue.
-
The residue is dissolved in dichloromethane and washed with water to remove any remaining water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product as a white solid.
-
The crude 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.[7]
-
Synthesis of 1,2-O-isopropylidene-α-D-glucofuranose
Selective hydrolysis of the 5,6-O-isopropylidene group from the di-protected derivative yields the mono-protected furanose, which is another versatile intermediate.
Experimental Protocol: Selective Hydrolysis [6]
-
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Aqueous Acetic Acid (e.g., 80%)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is dissolved in aqueous acetic acid.
-
The solution is stirred at a controlled temperature (e.g., 40 °C) for a specific period (e.g., 2-4 hours), with reaction progress monitored by TLC.
-
After the desired conversion is achieved, the reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting solid can be purified by recrystallization.
-
Quantitative Data
Due to the instability of the free D-glucofuranose, most quantitative data pertains to its derivatives or its state in an equilibrium mixture.
Equilibrium Composition of D-Glucose in Aqueous Solution
In an aqueous solution at room temperature, D-glucose exists as an equilibrium mixture of its various isomers.[2][3]
| Isomer | Ring Size | Anomer | Percentage at Equilibrium |
| D-Glucopyranose | 6-membered | β | ~64% |
| D-Glucopyranose | 6-membered | α | ~36% |
| D-Glucofuranose | 5-membered | α and β | <1% |
| Open-chain | Acyclic | - | <0.02% |
Physicochemical Properties of D-Glucofuranose Derivatives
| Property | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1,2-O-isopropylidene-α-D-glucofuranose |
| Molecular Formula | C₁₂H₂₀O₆ | C₉H₁₆O₆ |
| Molecular Weight | 260.28 g/mol | 220.22 g/mol |
| CAS Number | 582-52-5 | 18549-40-1 |
| Appearance | White crystalline solid | White powder |
| Melting Point | 109-113 °C | 153-162 °C |
| Optical Rotation [α]D | -18.5° (c=1 in H₂O) | -10 to -14° |
NMR Spectroscopic Data of D-Glucofuranose Anomers
Complete ¹H and ¹³C NMR spectral assignments for the minor furanose forms of D-glucose in solution have been achieved.[8][9][10]
Table of ¹H and ¹³C Chemical Shifts (δ in ppm) for D-Glucofuranose Anomers in D₂O [8]
| Position | α-D-Glucofuranose (¹H) | α-D-Glucofuranose (¹³C) | β-D-Glucofuranose (¹H) | β-D-Glucofuranose (¹³C) |
| 1 | 5.49 | 103.1 | 5.25 | 109.0 |
| 2 | 4.31 | 80.8 | 4.14 | 83.8 |
| 3 | 4.23 | 76.2 | 4.28 | 75.9 |
| 4 | 4.09 | 82.5 | 4.19 | 81.3 |
| 5 | 3.84 | 71.3 | 3.96 | 70.0 |
| 6a | 3.78 | 63.9 | 3.75 | 64.1 |
| 6b | 3.69 | 63.9 | 3.66 | 64.1 |
Biological Significance and Signaling Pathways
The direct involvement of free D-glucofuranose in signaling pathways within mammalian systems has not been established, likely due to its low abundance. However, the furanose ring system is biologically significant. For instance, D-galactofuranose, an epimer of D-glucofuranose, is a component of the cell walls of various pathogenic microorganisms, making the enzymes involved in its biosynthesis attractive drug targets.[11]
While a specific signaling pathway for D-glucofuranose is not known, its existence is a crucial aspect of the overall chemical behavior of glucose. The equilibrium between the pyranose and furanose forms, mediated by the open-chain aldehyde, is a fundamental logical relationship in carbohydrate chemistry.
Conclusion
The discovery and isolation of D-glucofuranose are best understood not as a single event but as the culmination of research into the complex isomeric nature of glucose. While the free form is elusive, its existence is undeniable and crucial for a complete understanding of glucose chemistry. The synthesis of stable derivatives, such as the isopropylidene acetals, has been paramount in allowing for the detailed study of the furanose ring's structure and reactivity. For researchers and drug development professionals, the chemistry of D-glucofuranose and its derivatives offers a rich field for the development of novel synthetic methodologies and the creation of complex carbohydrate-based molecules with potential therapeutic applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Glucose - Wikipedia [en.wikipedia.org]
- 4. Haworth projection - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic synthesis of oligo-D-galactofuranosides and l-arabinofuranosides: from molecular dynamics to immunological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of alpha-D-Glucofuranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of alpha-D-glucofuranose. It is designed to serve as a detailed reference for researchers, scientists, and professionals involved in drug development and carbohydrate chemistry. This document presents quantitative data in structured tables, outlines detailed experimental protocols for key analytical techniques, and includes visualizations of experimental workflows.
Introduction to this compound
D-glucose, a central molecule in biochemistry, exists in equilibrium as several isomers in solution. While the pyranose forms (six-membered rings) are predominant, the furanose forms (five-membered rings), including this compound, play a crucial role in certain biological processes and chemical reactions. A thorough understanding of the spectroscopic characteristics of this compound is essential for its identification, quantification, and structural elucidation in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural analysis of carbohydrates.[1] For this compound, both ¹H and ¹³C NMR provide detailed information about its unique five-membered ring structure.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound in D₂O.[2][3]
Table 1: ¹H NMR Spectroscopic Data for this compound (in D₂O) [2][3]
| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| H-1 | 5.23 | ³J₁,₂ = 4.7 |
| H-2 | 4.48 | ³J₂,₃ = 0 |
| H-3 | 4.15 | ³J₃,₄ = 2.4 |
| H-4 | 4.07 | ³J₄,₅ = 4.8 |
| H-5 | 3.96 | ³J₅,₆a = 3.0, ³J₅,₆b = 5.5 |
| H-6a | 3.73 | ²J₆a,₆b = -11.8 |
| H-6b | 3.65 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in D₂O) [2][3]
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 102.8 |
| C-2 | 79.9 |
| C-3 | 76.8 |
| C-4 | 82.3 |
| C-5 | 71.1 |
| C-6 | 63.9 |
Experimental Protocol for NMR Spectroscopy
A typical experimental workflow for acquiring high-resolution NMR spectra of this compound is outlined below.
Methodology Details:
-
Sample Preparation: A sample of this compound is dissolved in deuterium (B1214612) oxide (D₂O) to a concentration suitable for NMR analysis (typically 1-10 mg/mL). The solution is then transferred to a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for data acquisition.[1]
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton spectrum is acquired.
-
¹³C NMR: A proton-decoupled one-dimensional carbon spectrum is acquired.
-
2D NMR: To aid in the assignment of protons and carbons, two-dimensional correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to an internal standard like DSS or TSP).
-
Spectral Analysis: The processed spectra are analyzed to assign the signals to the respective nuclei in the this compound molecule. Chemical shifts (δ) are reported in parts per million (ppm) and scalar coupling constants (J) in Hertz (Hz).
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying functional groups. The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl, ether, and alkane functionalities.
Quantitative IR Data
The following table summarizes the characteristic infrared absorption bands for this compound.
Table 3: Characteristic Infrared Absorption Bands for this compound [4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretching | Hydroxyl (alcohol) |
| 3000 - 2800 | C-H stretching | Alkane |
| ~1100 | C-O stretching | Ether (cyclic) and Alcohol |
| 1500 - 400 (fingerprint region) | Complex vibrations | Unique for the molecule |
Note: The fingerprint region contains a complex set of absorptions that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.[4]
Experimental Protocol for IR Spectroscopy
The workflow for obtaining an FT-IR spectrum of a solid sample like this compound is depicted below.
Methodology Details:
-
Sample Preparation: For solid samples, the Nujol mull technique is common.[5] A small amount of the this compound sample is ground with a drop of Nujol (mineral oil) to create a fine paste. This mull is then pressed between two infrared-transparent salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty sample holder (or salt plates with Nujol) is first recorded.
-
The sample is then placed in the instrument, and the sample spectrum is acquired.
-
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the mulling agent. The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Spectral Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS can be used to determine its molecular weight and to study its fragmentation patterns, which can aid in structural confirmation.
Quantitative MS Data
The molecular weight of this compound (C₆H₁₂O₆) is 180.16 g/mol .[6] In mass spectrometry, the molecule can be ionized in various ways, leading to different observed ions.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Ionization Mode |
| [M+H]⁺ | 181.07 | Positive |
| [M+Na]⁺ | 203.05 | Positive |
| [M-H]⁻ | 179.05 | Negative |
Note: The fragmentation pattern can be complex and depends on the ionization technique used (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI). The fragmentation of protected glucofuranose derivatives, such as di-O-isopropylidene-α-d-glucofuranose, often shows a characteristic intense peak at m/z 101.[7]
Experimental Protocol for Mass Spectrometry
A general workflow for the analysis of this compound by mass spectrometry is presented below.
Methodology Details:
-
Sample Preparation: The this compound sample is dissolved in a solvent compatible with the chosen ionization method, such as a mixture of methanol and water for ESI.
-
Sample Introduction: The sample solution can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for carbohydrates, which typically produces protonated molecules [M+H]⁺ or adducts with alkali metals like sodium [M+Na]⁺ in positive ion mode, or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, and the data system generates a mass spectrum. The spectrum is then analyzed to determine the molecular weight and identify any fragment ions.
Chiroptical Spectroscopy (Circular Dichroism)
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are sensitive to the stereochemistry of chiral molecules like this compound.
Chiroptical Properties
Unsubstituted carbohydrates, including glucose, typically exhibit CD bands in the vacuum ultraviolet (VUV) region (100-200 nm), which can be challenging to measure experimentally due to the absorbance of common solvents and atmospheric components.[3][7] Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can provide valuable structural information for carbohydrates. VCD spectra of D-glucose have been studied, and the technique is sensitive to the anomeric configuration and the conformation of the sugar ring.[1]
Experimental Protocol for Circular Dichroism Spectroscopy
The following diagram illustrates the general workflow for a CD or VCD experiment.
Methodology Details:
-
Sample Preparation: The this compound sample is dissolved in a solvent that is transparent in the wavelength region of interest. For VCD, D₂O is often used to avoid interference from the strong IR absorption of H₂O. The solution should be free of particulates.
-
Instrumentation: A dedicated CD or VCD spectropolarimeter is required.
-
Data Acquisition:
-
A spectrum of the solvent blank is recorded first.
-
The sample spectrum is then acquired over the desired wavelength or wavenumber range.
-
-
Data Processing: The solvent spectrum is subtracted from the sample spectrum to obtain the spectrum of the solute. The data is often converted from ellipticity to molar ellipticity for standardization.
-
Spectral Analysis: The resulting CD or VCD spectrum, with its characteristic positive and negative bands, is analyzed to provide information about the absolute configuration and solution conformation of this compound. Comparison with theoretically calculated spectra can aid in detailed structural assignments.
Conclusion
The spectroscopic techniques of NMR, IR, MS, and chiroptical spectroscopy each provide unique and complementary information for the characterization of this compound. This guide has summarized the key spectroscopic data and provided detailed experimental workflows to assist researchers in the fields of carbohydrate chemistry, biochemistry, and drug development in their studies of this important furanose sugar.
References
- 1. Vibrational circular dichroism of carbohydrate films formed from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vibrational circular dichroism (VCD) studies on disaccharides in the CH region: toward discrimination of the glycosidic linkage position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Circular dichroism - Wikipedia [en.wikipedia.org]
- 4. electrochemsci.org [electrochemsci.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Near-IR overtone circular dichroism method for glucose detection [spie.org]
An In-Depth Technical Guide to Ring-Chain Tautomerism in D-Glucose Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ring-chain tautomerism of D-glucose in solution, a fundamental concept in carbohydrate chemistry with significant implications for research and pharmaceutical development. The dynamic equilibrium between the cyclic and acyclic forms of glucose, along with the interconversion of its anomers, governs its chemical reactivity and biological function.
The Core of Ring-Chain Tautomerism in D-Glucose
In aqueous solutions, D-glucose exists as an equilibrium mixture of five primary forms: the open-chain aldehyde form and four cyclic hemiacetal isomers. The cyclic forms are predominant and arise from an intramolecular nucleophilic addition reaction between the aldehyde group at C-1 and a hydroxyl group, typically at C-4 or C-5.[1][2] This reversible process is known as ring-chain tautomerism.
The reaction between the C-1 aldehyde and the C-5 hydroxyl group results in a six-membered ring, referred to as a pyranose form.[1][2][3] Alternatively, the reaction with the C-4 hydroxyl group yields a five-membered ring, known as a furanose form.[1][2] For each ring size, two stereoisomers, called anomers , can exist, designated as α and β. These anomers differ in the configuration of the newly formed stereocenter at C-1 (the anomeric carbon).[4][5]
The interconversion between the α and β anomers occurs through the open-chain form in a process called mutarotation .[1][6][7] This phenomenon is observed as a change in the optical rotation of a freshly prepared glucose solution over time until it reaches a stable equilibrium value.[1][3][8]
The equilibrium distribution of these tautomers is influenced by several factors, including the solvent, temperature, and pH.[] In aqueous solution at room temperature, the pyranose forms are thermodynamically more stable and therefore dominate the equilibrium.[][10]
Below is a diagram illustrating the ring-chain tautomeric equilibrium of D-glucose.
Quantitative Analysis of D-Glucose Tautomers in Aqueous Solution
The equilibrium composition of D-glucose in an aqueous solution has been extensively studied. The following tables summarize the key quantitative data.
| Tautomer | Percentage in Aqueous Solution at Equilibrium |
| α-D-Glucopyranose | ~36%[1][7] |
| β-D-Glucopyranose | ~64%[1][5][7] |
| Open-Chain (Aldehyde) Form | < 0.02% - 0.25%[1][5][7] |
| α-D-Glucofuranose | Negligible[1] |
| β-D-Glucofuranose | Negligible[1][2] |
Table 1: Equilibrium composition of D-glucose tautomers in aqueous solution.
| Property | α-D-Glucopyranose | β-D-Glucopyranose | Equilibrium Mixture |
| Specific Rotation ([α]D) | +112.2°[1][8][11] | +18.7°[3][8][11] | +52.7°[1][6][11] |
| Melting Point | 146 °C[8][11] | 150 °C[8][11] | N/A |
Table 2: Physical properties of D-glucose anomers and their equilibrium mixture in water.
Experimental Protocols for Studying Ring-Chain Tautomerism
The study of ring-chain tautomerism in D-glucose relies on analytical techniques that can distinguish and quantify the different anomers. Polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly employed methods.
Polarimetry
Polarimetry measures the change in the angle of plane-polarized light as it passes through a solution of an optically active compound. This technique is ideal for monitoring the mutarotation of glucose.
Objective: To determine the specific rotation of D-glucose and observe its mutarotation over time.
Materials:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source)
-
Polarimeter cell (1 dm)
-
Analytical balance
-
Volumetric flasks (100 mL)
-
Beakers
-
Pipettes
-
Distilled water
-
α-D-glucose or β-D-glucose
Procedure:
-
Instrument Calibration:
-
Turn on the polarimeter and the light source, allowing them to warm up and stabilize.
-
Fill the polarimeter cell with distilled water, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and take a blank reading. This should be zero; if not, adjust the instrument or record the zero offset.[12][13]
-
-
Sample Preparation:
-
Accurately weigh a precise amount of α-D-glucose or β-D-glucose (e.g., 10 g).[12]
-
Dissolve the glucose in distilled water in a beaker and quantitatively transfer it to a 100 mL volumetric flask.
-
Dilute to the mark with distilled water and mix thoroughly to ensure a homogenous solution.[13] Note that for observing mutarotation, the solution should be prepared and measured quickly. To measure the equilibrium rotation, the solution should be allowed to stand for several hours or prepared 24 hours in advance.[13]
-
-
Measurement of Optical Rotation:
-
Rinse the polarimeter cell with a small amount of the glucose solution and then fill it, again avoiding air bubbles.
-
Place the filled cell into the polarimeter.
-
Immediately measure the optical rotation. If observing mutarotation, record the rotation at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) until the reading becomes constant.[14]
-
The final, stable reading represents the optical rotation at equilibrium.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[15]
-
-
The following diagram illustrates the general workflow for a polarimetry experiment.
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. quora.com [quora.com]
- 5. Glucose- Cyclic Structure of Glucose, Properties & Different Forms [allen.in]
- 6. Mutarotation: Definition, Mechanism & Examples in Glucose [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mutarotation - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. satish0402.weebly.com [satish0402.weebly.com]
- 13. determination-of-glucose-concentration-by-polarimetry [innovabiomed.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. cdn.pasco.com [cdn.pasco.com]
Methodological & Application
Synthesis of 1,2-O-isopropylidene-α-D-glucofuranose: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 1,2-O-isopropylidene-α-D-glucofuranose, a key intermediate in carbohydrate chemistry and drug development. This selectively protected monosaccharide serves as a versatile building block for the synthesis of a wide range of biologically active molecules and carbohydrate-based therapeutics. Its strategic use allows for precise chemical modifications at the C-3, C-5, and C-6 hydroxyl groups, facilitating the development of novel drug candidates and research tools.[1][2][3]
Introduction
1,2-O-isopropylidene-α-D-glucofuranose is a derivative of D-glucose in which the hydroxyl groups at the C-1 and C-2 positions are protected by an isopropylidene group. This protection scheme leaves the hydroxyl groups at C-3, C-5, and C-6 available for further chemical transformations.[4] This compound is a crucial starting material for the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.[1] It is also widely used in medicinal chemistry as a chiral building block and for the synthesis of drug carriers and controlled release systems.[1]
The synthesis of 1,2-O-isopropylidene-α-D-glucofuranose can be achieved through two primary routes: the direct, controlled acetalization of D-glucose or, more commonly, through the selective hydrolysis of the more labile 5,6-O-isopropylidene group from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose).[4][5] The latter method generally provides higher yields and better selectivity for the desired mono-acetal.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different methods of synthesizing 1,2-O-isopropylidene-α-D-glucofuranose.
| Method | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Time | Typical Yield (%) |
| Selective Hydrolysis | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Dilute Acetic Acid | Water | 6-24 hours | High |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Weak Acid Cation Exchange Resin | Aqueous Solution | ~0.5 hours | Not specified | |
| 3-O-benzoyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Copper(II) chloride dihydrate | Ethanol | ~1 hour | 99% | |
| Direct Synthesis | D-glucose | Iodine | Anhydrous Acetone (B3395972) | 2 hours | Moderate |
Experimental Protocols
Protocol 1: Selective Hydrolysis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol describes a common and efficient method for the preparation of 1,2-O-isopropylidene-α-D-glucofuranose by the selective removal of the 5,6-O-isopropylidene group.[6]
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
50% Aqueous Acetic Acid
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Distilled Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (3 g, 11.5 mmol) in 50% aqueous acetic acid (30 mL).[6]
-
Stir the solution gently at room temperature for 6 hours and then let it stand overnight.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system of ethyl acetate-hexane (1:2) to confirm the conversion of the starting material to a slower-moving spot.[6]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.[6]
-
Dissolve the resulting syrup in chloroform and wash with a saturated aqueous sodium bicarbonate solution, followed by distilled water.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[6]
-
The resulting crude product can be further purified by column chromatography or recrystallization to yield pure 1,2-O-isopropylidene-α-D-glucofuranose.[6]
Protocol 2: Direct Synthesis from D-Glucose
This protocol outlines the direct synthesis of the di-acetal, where the mono-acetal is a key intermediate. By carefully controlling the reaction conditions, the formation of the mono-acetal can be favored, though separation from the di-acetal and unreacted glucose is typically required.
Materials:
-
D-glucose
-
Anhydrous Acetone
-
Iodine
-
Saturated Aqueous Sodium Thiosulfate (B1220275) Solution
-
Chloroform
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve D-glucose (5 g) and iodine (1.5 g) in anhydrous acetone (250 ml).[7]
-
Heat the mixture at reflux for 2 hours.[7]
-
After cooling to room temperature, add a saturated aqueous solution of sodium thiosulfate until the mixture is decolorized.[7]
-
Concentrate the solution to approximately one-third of its original volume using a rotary evaporator.[7]
-
Add 100 ml of water and 50 ml of chloroform to the concentrated solution.[7]
-
Transfer the mixture to a separatory funnel and separate the organic phase.[7]
-
Extract the aqueous phase twice more with 50 ml of chloroform.[7]
-
Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the crude product.[7] The crude product will be a mixture of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and 1,2-O-isopropylidene-α-D-glucofuranose, which will require purification by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1,2-O-isopropylidene-α-D-glucofuranose.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. [PDF] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry-online.com [chemistry-online.com]
Application Notes & Protocols: Protecting Group Strategies for α-D-Glucofuranose
Audience: Researchers, scientists, and drug development professionals.
Introduction: α-D-glucofuranose, a five-membered ring isomer of glucose, presents unique challenges and opportunities in synthetic carbohydrate chemistry. Its distinct stereochemical arrangement and the varying reactivity of its hydroxyl groups necessitate a strategic approach to protection and deprotection. The dense functionalization of monosaccharides requires the use of protecting groups to mask certain hydroxyls, allowing for selective modification of others.[1] An effective protecting group strategy is fundamental for the synthesis of complex carbohydrates, glycosides, and other biologically active molecules derived from α-D-glucofuranose.[2][3] This document outlines key protecting group strategies, provides detailed experimental protocols for their implementation, and summarizes relevant quantitative data.
The ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable under mild conditions that do not affect other parts of the molecule.[4] In carbohydrate chemistry, common protecting groups include acetals, silyl (B83357) ethers, and benzyl (B1604629) ethers, which offer orthogonal stability, allowing for selective removal.[5]
Acetal Protection: The Isopropylidene Strategy
One of the most robust and widely used strategies for protecting α-D-glucofuranose involves the formation of isopropylidene acetals (ketals).[6] Reacting D-glucose with acetone (B3395972) under acidic catalysis preferentially yields the furanose form, protected as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.[7] This derivative is a stable, crystalline solid that serves as a versatile starting material for numerous synthetic transformations.[8] Its primary advantage is that it leaves only the C-3 hydroxyl group free for subsequent reactions, such as etherification or acylation.[9]
Logical Workflow for Acetal Protection Strategy
Caption: Workflow for protection and selective deprotection of α-D-glucofuranose using isopropylidene acetals.
Experimental Protocols
Protocol 2.1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
This protocol describes the direct conversion of D-glucose to its di-isopropylidene protected furanose form. The reaction uses acetone as both the solvent and the protecting group reagent, with iodine as a mild Lewis acid catalyst.[7]
Materials:
-
D-glucose (5.0 g)
-
Anhydrous acetone (250 mL)
-
Iodine (1.5 g)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask (500 mL), reflux condenser, heating mantle, rotary evaporator, separatory funnel
Procedure:
-
Dissolve 5.0 g of D-glucose and 1.5 g of iodine in 250 mL of anhydrous acetone in a 500 mL round-bottom flask.[7]
-
Attach a reflux condenser and heat the mixture at reflux for 2 hours.[7]
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Add saturated aqueous sodium thiosulfate solution dropwise to the cooled mixture until the brown color of iodine completely disappears.[7]
-
Concentrate the resulting solution on a rotary evaporator to approximately one-third of its original volume.
-
To the concentrated solution, add 100 mL of water and 50 mL of chloroform and transfer to a separatory funnel.
-
Separate the organic phase. Extract the aqueous phase twice more with 50 mL portions of chloroform.[7]
-
Combine the three organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to dryness using a rotary evaporator.
-
The resulting white solid is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Further purification can be achieved by recrystallization from a suitable solvent like cyclohexane.
Protocol 2.2: Selective Hydrolysis to 1,2-O-isopropylidene-α-D-glucofuranose
This protocol details the selective removal of the 5,6-O-isopropylidene group from diacetone glucose, yielding a versatile intermediate with free hydroxyl groups at the C-3, C-5, and C-6 positions.[10]
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Aqueous acetic acid (e.g., 70-80%) or another dilute acid
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in aqueous acetic acid.
-
Stir the solution at a controlled temperature (e.g., 40 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed and the desired product is formed, cool the reaction mixture in an ice bath.
-
Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain 1,2-O-isopropylidene-α-D-glucofuranose.[10]
Orthogonal Protecting Groups: Silyl and Benzyl Ethers
Once a specific set of hydroxyls is exposed, orthogonal protecting groups can be introduced.[2] Silyl ethers are particularly useful due to their tunable stability, which depends on the steric bulk of the substituents on the silicon atom.[11][12] Benzyl ethers are robust protecting groups stable to both acidic and basic conditions and are typically removed by catalytic hydrogenation.[1][13]
Relative Stability of Common Silyl Ethers
The stability of silyl ethers towards acidic and basic conditions varies, allowing for selective deprotection.[12]
| Silyl Ether Group | Abbreviation | Relative Acid Stability (vs. TMS) | Relative Base Stability (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Table adapted from data presented in various sources.[11][12]
Diagram of Orthogonal Protecting Groups
This diagram illustrates the concept of using orthogonal protecting groups on a 1,2-O-isopropylidene-α-D-glucofuranose core. Each group can be removed under specific conditions without affecting the others.
Caption: Orthogonal deprotection strategy for a multi-protected glucofuranose derivative.
Quantitative Data Summary
The efficiency of protection and deprotection reactions is critical for the overall success of a synthetic route. The following table summarizes yields for key transformations starting from 1,2-O-isopropylidene-α-D-glucofuranose.
| Starting Material | Reagent(s) | Position(s) Modified | Product | Yield (%) | Reference |
| 1,2-O-isopropylidene-α-D-glucofuranose | Octanoyl chloride, Pyridine | C-6 | 6-O-Octanoyl-...-glucofuranose | High | [14] |
| 1,2-O-isopropylidene-α-D-glucofuranose | Stearoyl chloride, Pyridine | C-6 | 6-O-Stearoyl-...-glucofuranose | 64% | [15] |
| 1,2-O-isopropylidene-α-D-glucofuranose | Acylating agents | C-3, C-5, C-6 | 3,5,6-tri-O-acyl derivatives | Reasonable | [10] |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Various electrophiles | C-3 | 3-O-derivatives | - | [9] |
Applications in Drug Development
Protected glucofuranose derivatives are crucial intermediates in the synthesis of pharmaceuticals and biologically active molecules.[3] For instance, 3-O-derivatives of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose have been investigated for their anti-inflammatory and antipyretic activities.[9] The stereospecific synthesis of the β1-adrenergic agonist Prenalterol utilizes an epoxide derived from α-D-glucofuranose, highlighting the importance of carbohydrate protecting group chemistry in creating chiral drugs.[16] Furthermore, selectively acylated glucofuranose derivatives have shown promise as antibacterial agents.[10] The ability to selectively modify specific hydroxyl groups is therefore essential for developing structure-activity relationships and optimizing therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry-online.com [chemistry-online.com]
- 8. goldbio.com [goldbio.com]
- 9. Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies | Semantic Scholar [semanticscholar.org]
- 11. scribd.com [scribd.com]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 6-O-Stearoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives [jps.usm.my]
- 16. Prenalterol - Wikipedia [en.wikipedia.org]
Application Note: Characterization of α-D-Glucofuranose Using Advanced NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-glucose is a fundamental monosaccharide in numerous biological and chemical processes. In solution, it exists in equilibrium between several tautomeric forms, with the α- and β-pyranose structures being predominant (>99%). The furanose forms, α-D-glucofuranose and β-D-glucofuranose, are present in much lower concentrations (around 0.3–0.4%) but can exhibit significant reactivity.[1] Due to their low abundance and extensive signal overlap with the dominant pyranose forms, complete structural characterization of glucofuranoses by Nuclear Magnetic Resonance (NMR) spectroscopy is challenging.[1][2] This note provides detailed protocols and data for the comprehensive characterization of α-D-glucofuranose using a combination of 1D and 2D NMR techniques.
Quantitative NMR Data
The complete and unambiguous assignment of ¹H and ¹³C NMR signals for α-D-glucofuranose is crucial for its structural verification. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment and connectivity of each atom in the molecule. The following data were obtained in D₂O at 25°C.
Table 1: ¹H NMR Spectroscopic Data for α-D-Glucofuranose
| Proton | Chemical Shift (δ) ppm | Coupling Constants (J) Hz |
| H-1 | 5.49 | ³J₁,₂ = 3.96 |
| H-2 | 4.31 | ³J₂,₃ = 0.55 |
| H-3 | 4.24 | ³J₃,₄ = 2.89 |
| H-4 | 4.07 | ³J₄,₅ = 6.42 |
| H-5 | 4.13 | ³J₅,₆a = 3.19, ³J₅,₆b = 5.23 |
| H-6a | 3.79 | ²J₆a,₆b = -11.90 |
| H-6b | 3.73 |
Data sourced from Alexandersson & Nestor (2021).[1]
Table 2: ¹³C NMR Spectroscopic Data for α-D-Glucofuranose
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 98.71 |
| C-2 | 78.47 |
| C-3 | 75.87 |
| C-4 | 80.79 |
| C-5 | 70.83 |
| C-6 | 63.88 |
Data sourced from Alexandersson & Nestor (2021).[1]
Experimental Protocols
Accurate characterization requires careful sample preparation and the strategic application of various NMR experiments.
Protocol 1: Sample Preparation
Due to the low concentration of the furanose forms at equilibrium, a high sample concentration is required for detection.
-
Dissolution: Dissolve a high concentration of D-glucose (e.g., 1 M) in deuterium (B1214612) oxide (D₂O).[3]
-
Buffering: Add a dilute phosphate (B84403) buffer to maintain a constant pD (e.g., pD 7.0) and minimize chemical shift variations.[3]
-
Equilibration: Allow the solution to equilibrate at the desired temperature (e.g., 25°C) for several hours to ensure the tautomeric equilibrium is established.
-
Transfer: Transfer approximately 0.6 mL of the solution into a standard 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.[4]
-
1D ¹H NMR:
-
2D Homonuclear Correlation Spectroscopy (COSY):
-
Run a standard COSY experiment to establish proton-proton couplings within the spin system.
-
This helps trace the connectivity from H-1 to H-2, H-2 to H-3, and so on. However, severe overlap with pyranose signals can complicate interpretation.[2]
-
-
2D Total Correlation Spectroscopy (TOCSY):
-
A TOCSY experiment is essential for identifying all protons belonging to the α-D-glucofuranose spin system.
-
Selective 1D-TOCSY: For improved resolution, perform selective 1D-TOCSY experiments. Irradiate the distinct anomeric proton signal at 5.49 ppm to reveal all other coupled protons in the furanose ring.[1][5] Vary the mixing time (e.g., 20-120 ms) to optimize magnetization transfer to all protons in the spin system.[1]
-
-
2D Heteronuclear Single Quantum Coherence (HSQC):
-
Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom.[6]
-
This allows for the assignment of the ¹³C signals based on the previously assigned ¹H signals.
-
Selective TOCSY-HSQC: To overcome signal overlap from the highly abundant pyranose forms, a band-selective TOCSY-HSQC pulse sequence can be employed.[1][7] This involves selectively exciting a region of the ¹H spectrum where furanose signals are resolved (e.g., 4.10–4.40 ppm) and then running the HSQC experiment to visualize only the ¹H-¹³C correlations for the furanose forms.[1]
-
Visualized Workflows and Logic
Experimental Workflow
The overall experimental approach for isolating and characterizing α-D-glucofuranose signals from an equilibrium mixture is outlined below.
Caption: Experimental workflow for NMR characterization.
Signal Assignment Logic
The process of assigning NMR signals follows a logical pathway, starting from a well-resolved signal and using 2D correlation experiments to identify the complete structure.
Caption: Logical flow for signal assignment.
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of α-D-Glucofuranose Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various α-D-glucofuranose derivatives and an overview of their potential applications in drug discovery, including antimicrobial, anticancer, and enzyme inhibitory activities.
Introduction
α-D-glucofuranose, a five-membered ring isomer of glucose, serves as a versatile chiral scaffold in medicinal chemistry.[1][2] Its unique stereochemistry and the presence of multiple hydroxyl groups allow for a wide range of chemical modifications, leading to the synthesis of derivatives with diverse biological activities. These derivatives have emerged as promising candidates for the development of new therapeutic agents.[3][4] This document outlines the synthesis of key intermediates and final compounds, presents their biological activities, and provides detailed protocols for their preparation and evaluation.
I. Synthesis of Key Intermediates
A common and crucial starting material for many α-D-glucofuranose derivatives is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, often referred to as diacetone glucose. This intermediate protects four of the five hydroxyl groups of glucose, leaving only the C-3 hydroxyl group available for selective modification.
Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
The protection of D-glucose to form diacetone glucose is a fundamental step. This can be achieved by reacting D-glucose with acetone (B3395972) in the presence of a catalyst.
Experimental Protocol:
-
Materials: D-glucose, anhydrous acetone, anhydrous copper(II) sulfate (B86663), concentrated sulfuric acid, sodium bicarbonate.
-
Procedure:
-
Suspend D-glucose (10.0 g) in anhydrous acetone (200 ml).
-
Add anhydrous copper(II) sulfate (15 g) and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Stir the mixture vigorously at room temperature for 24 hours.[3]
-
Neutralize the reaction mixture with solid sodium bicarbonate and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure to obtain a crystalline residue.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform-n-hexane) to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.[5] The reported yield is typically between 55% and 75.6%.[3]
-
Caption: Synthesis of Diacetone Glucose.
II. Synthesis of Bioactive α-D-Glucofuranose Derivatives
Starting from diacetone glucose and other protected intermediates, a variety of derivatives with potential therapeutic applications can be synthesized.
Acylated and Sulfonylated Derivatives with Antimicrobial Activity
Acylation and sulfonylation of the free hydroxyl groups of glucofuranose derivatives have been shown to yield compounds with significant antimicrobial properties.
Experimental Protocol: General Procedure for Acylation
-
Materials: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, acylating agent (e.g., acyl chloride or anhydride), anhydrous pyridine (B92270), dimethylaminopyridine (DMAP, catalytic amount).
-
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous pyridine at 0 °C.
-
Add a catalytic amount of DMAP.
-
Slowly add the acylating agent (e.g., benzoyl chloride, methanesulfonyl chloride) dropwise to the solution.[6]
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data for Antimicrobial Activity
The following table summarizes the antimicrobial activity of some acylated and sulfonylated glucofuranose derivatives.
| Compound | Target Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Acylated Derivative 1 | Staphylococcus aureus | 147.31 | 170.99 | [7] |
| Bacillus subtilis | 155.62 | 185.43 | [7] | |
| Escherichia coli | 166.24 | 334.47 | [7] | |
| Aspergillus flavus | 740 | 1400 | [7] | |
| Benzoylated Derivative 2 | Staphylococcus aureus | 158.90 | 180.15 | [7] |
| Bacillus subtilis | 163.45 | 192.88 | [7] | |
| Tosylated Derivative 3 | Staphylococcus aureus | 91.90 | 175.30 | [7] |
| Bacillus subtilis | 105.20 | 188.60 | [7] |
Mechanism of Action: The antimicrobial action of some carbohydrate fatty acid derivatives is associated with cell-membrane permeabilization.[1]
Glucofuranose Derivatives with Anticancer Activity
Derivatives of furanose have been investigated for their potential as anticancer agents. For instance, conjugating a therapeutic agent like aspirin (B1665792) to a glucose scaffold has been shown to enhance its anticancer activity.
Quantitative Data for Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Glucose-aspirin | Breast (SKBR3) | ~8-9 fold more active than aspirin | [8] |
| Pancreatic (PANC-1) | ~8-9 fold more active than aspirin | [8] | |
| Prostate (PC3) | ~8-9 fold more active than aspirin | [8] | |
| Furan-based derivative 4 | Breast (MCF-7) | 4.06 | [9] |
| Furan-based derivative 7 | Breast (MCF-7) | 2.96 | [9] |
Mechanism of Action: Some furan-based derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[9]
Glucofuranose Derivatives as α-Glucosidase Inhibitors
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. α-D-glucofuranose derivatives, mimicking the natural substrate, can act as competitive inhibitors of this enzyme.[10][11]
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Materials: α-glucosidase enzyme, p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate, phosphate (B84403) buffer (pH 6.8), test compounds, 96-well microplate reader.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, pNPG, and the test compound at various concentrations in a 96-well plate.
-
Initiate the reaction by adding the α-glucosidase enzyme solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Quantitative Data for α-Glucosidase Inhibitory Activity
| Compound Class | Enzyme Source | IC₅₀ Range (µM) | Reference |
| 3-amino-2,4-diarylbenzo[12][13]imidazo[1,2-a]pyrimidines | Yeast | 16.4 - 297.0 | [14] |
| Biscoumarin derivatives | Not specified | 0.62 - 30.77 | [15] |
Mechanism of Action: These derivatives act as competitive inhibitors, binding to the active site of α-glucosidase and preventing the hydrolysis of carbohydrates.[10][11] This delays glucose absorption and reduces postprandial hyperglycemia.[2][16]
III. Experimental Workflows
The discovery and development of new drugs based on α-D-glucofuranose derivatives follow a logical workflow from synthesis to biological evaluation.
Caption: Drug Discovery Workflow.
IV. Conclusion
α-D-glucofuranose derivatives represent a valuable class of compounds in drug discovery. Their synthesis, starting from readily available D-glucose, allows for the creation of diverse molecular architectures. The examples provided herein demonstrate their potential as antimicrobial, anticancer, and anti-diabetic agents. The detailed protocols and workflows are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. Complex Carbohydrates in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carbohydrate chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of alpha-glucosidase inhibition in the management of diabetes [epe.bac-lac.gc.ca]
- 6. Antitumor activities of D-glucosamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 15. alpha-D-glucofuranose | C6H12O6 | CID 11137711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Pharmacology of alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-D-Glucofuranose as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of α-D-glucofuranose as a versatile precursor in organic synthesis. The unique structural features of α-D-glucofuranose, particularly when appropriately protected, offer a valuable chiral pool starting material for the synthesis of complex and biologically active molecules. This document outlines key synthetic transformations, provides detailed experimental protocols for the preparation of important derivatives, and presents quantitative data in a clear, tabular format.
Introduction
α-D-Glucofuranose, a five-membered ring isomer of glucose, serves as a crucial building block in the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules.[1] Its furanoid form, when stabilized through the introduction of protecting groups, provides a rigid scaffold with selectively accessible hydroxyl groups, enabling regio- and stereocontrolled modifications. A key intermediate, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone glucose, is a widely used starting material due to the free hydroxyl group at the C-3 position, which allows for a variety of chemical transformations.[2]
The applications of α-D-glucofuranose derivatives are diverse, ranging from their use as intermediates in the synthesis of anticoagulant drugs like Fondaparinux (B3045324) to the development of novel compounds with anti-inflammatory and antibacterial properties.[1][3] The strategic manipulation of protecting groups on the glucofuranose core is paramount to achieving the desired synthetic outcomes.
Data Presentation
Table 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Conc. H₂SO₄ | 12 | 25 | 75.6 | [4] |
| Iodine | 5 | 62 (reflux) | ~75 | [2] |
| Anhydrous CuSO₄ / H₂SO₄ | 24 (6h + 18h) | Room Temp. | Not specified | [2] |
Table 2: Synthesis of 3-O-Substituted-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Derivatives
| Reagent | Product | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose | 78 | [5] |
Table 3: Synthesis of 3,5,6-Tri-O-Acyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives
| Acylating Agent | Product | Yield (%) | Reference |
| Acetic anhydride | 3,5,6-Tri-O-acetyl-1,2-O-isopropylidene-α-D-glucofuranose | High | [6] |
| Benzoyl chloride | 3,5,6-Tri-O-benzoyl-1,2-O-isopropylidene-α-D-glucofuranose | High | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)[1][5]
Materials:
-
D-glucose
-
Acetone (B3395972) (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate
-
Water
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
In a suitable reaction vessel, dissolve D-glucose (e.g., 1 part by weight) in dry acetone (e.g., 50 parts by volume).
-
Slowly add concentrated sulfuric acid (e.g., 0.24 parts by volume) to the solution at room temperature.
-
Stir the reaction mixture vigorously at 25°C for 12 hours.
-
Neutralize the reaction mixture with sodium bicarbonate and filter to remove inorganic materials.
-
Evaporate the filtrate under reduced pressure to obtain a white solid.
-
Partition the solid between dichloromethane and water.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to yield the crude product.
-
Recrystallize the product from hexane (B92381) to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Characterization:
-
Appearance: White powder or crystalline solid.[2]
-
Melting Point: 109-113 °C.[2]
-
Optical Activity: [α]D²⁰ −18° (c = 1% in H₂O).[2]
Protocol 2: Synthesis of 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose[6]
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Pyridine
-
p-Toluenesulfonyl chloride
-
Dichloromethane (anhydrous)
-
Saturated sodium hydrogen carbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (e.g., 1 equivalent) in pyridine.
-
Add a solution of p-toluenesulfonyl chloride (e.g., 1.6 equivalents) in anhydrous dichloromethane at ambient temperature.
-
Stir the resulting mixture at 60°C for 48 hours.
-
Remove the organic solvents under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium hydrogen carbonate solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the product by crystallization from a saturated petroleum ether/ethyl acetate (B1210297) solution.
Protocol 3: General Procedure for the Acylation of 1,2-O-isopropylidene-α-D-glucofuranose[3]
Materials:
-
1,2-O-isopropylidene-α-D-glucofuranose (prepared by selective hydrolysis of diacetone glucose)
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Pyridine (anhydrous)
Procedure:
-
Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Add the acylating agent dropwise with stirring.
-
Allow the reaction to proceed at room temperature, monitoring by TLC until completion.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Synthetic Workflow Diagrams
References
- 1. Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of the heparin-based anticoagulant drug fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
- 5. The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose [mdpi.com]
- 6. [PDF] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of 3-O-Derivatives of D-Glucofuranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-O-derivatives of D-glucofuranose, a critical intermediate in carbohydrate chemistry and drug discovery. The methods described herein focus on the selective functionalization of the C3-hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a readily accessible starting material.
Introduction
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, is a versatile building block in synthetic carbohydrate chemistry.[1][2][3] The two isopropylidene protecting groups at the 1,2 and 5,6 positions leave the C3-hydroxyl group as the sole reactive site for various chemical transformations.[1][3] This selective reactivity is instrumental in the synthesis of a wide array of modified carbohydrates, nucleosides, and other biologically active molecules with potential therapeutic applications.[1] This application note details protocols for key transformations at the C3 position, including etherification and esterification.
General Synthetic Workflow
The overall strategy for the synthesis of 3-O-derivatives of D-glucofuranose begins with the protection of D-glucose to form diacetone-D-glucose. The exposed C3-hydroxyl group is then functionalized, followed by selective or complete deprotection of the isopropylidene groups to yield the final desired derivative.
Caption: General workflow for the synthesis of 3-O-derivatives of D-glucofuranose.
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)
This protocol describes the preparation of the starting material from D-glucose.
Materials:
-
D-glucose
-
Anhydrous acetone (B3395972)
-
Concentrated sulfuric acid
-
Anhydrous copper(II) sulfate (B86663)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (B109758) or chloroform
-
Anhydrous sodium sulfate
Procedure:
-
To a vigorously stirred solution of D-glucose (e.g., 5 g, 27.78 mmol) in dry acetone (250 mL) at room temperature, slowly add concentrated sulfuric acid (1.2 mL).[4]
-
Stir the mixture at room temperature for 6 hours.[4]
-
Add anhydrous copper(II) sulfate (15 g) as a dehydrating agent and continue stirring for an additional 8 hours, then let it stand overnight.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (acetone-petroleum ether, 1:3).[4]
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.[4]
-
Filter the solid copper sulfate and neutralize the filtrate.[4]
-
Extract the product into dichloromethane or chloroform.[4]
-
Wash the organic layer with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[4]
-
Recrystallize the crude product from cyclohexane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[4]
Protocol 2: Synthesis of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Etherification)
This protocol details the benzylation of the C3-hydroxyl group.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl (B1604629) bromide
-
Methanol (B129727) or water for quenching
-
Ethyl acetate (B1210297) for extraction
-
Water and brine
Procedure:
-
Dissolve diacetone-D-glucose (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2-1.5 equivalents) portion-wise to the stirred solution.[1]
-
Allow the mixture to stir for 30-60 minutes at room temperature.[1]
-
Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.[1]
-
Stir the reaction at room temperature until completion, monitoring by TLC.[1]
-
Carefully quench the reaction with methanol or water.[1]
-
Perform an aqueous workup by extracting with ethyl acetate, washing with water and brine, and drying over an anhydrous salt.[1]
-
Remove the solvent under reduced pressure and purify the product by column chromatography to yield 3-O-benzyl-diacetone-d-glucose.[1]
Protocol 3: Synthesis of 3-O-Acyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Esterification)
This protocol describes a general method for the acylation of the C3-hydroxyl group.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Acylating agent (e.g., acyl chloride or anhydride)
-
Anhydrous pyridine (B92270) or a suitable base
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve diacetone-D-glucose (1.0 equivalent) in anhydrous pyridine or a suitable solvent with a base.
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent (1.1-1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, dilute HCl (if pyridine is used), water, and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes representative data for the synthesis of 3-O-derivatives of diacetone-D-glucose.
| Derivative | Reagents and Conditions | Solvent | Yield (%) | Reference |
| 3-O-Benzyl | NaH, Benzyl bromide, rt | DMF | Quantitative | [1] |
| 3-O-Sulphamoyl | Chlorosulfonyl isocyanate, then reduction | Not specified | Good | [5] |
| 3-O-Tosyl | p-Toluenesulphonyl chloride, rt | Pyridine | 98 | [6] |
| 3-O-(p-Nitrobenzoyl) | PPh₃, DEAD, p-Nitrobenzoic acid, 0 °C to rt | THF | Not specified | [1] |
| 3-O-Thionoester | 1,1′-Thiocarbonyldiimidazole, DMAP, reflux | Acetonitrile | 80 | [1] |
Selective Deprotection
The selective removal of the 5,6-O-isopropylidene group is often a necessary subsequent step to enable further modifications at the primary C6 hydroxyl group. This can typically be achieved under mild acidic conditions.
Protocol 4: Selective Hydrolysis of the 5,6-O-Isopropylidene Group
Materials:
-
3-O-derivative of diacetone-D-glucose
-
Aqueous acetic acid (e.g., 40-50%)
Procedure:
-
Dissolve the 3-O-substituted diacetone-D-glucose (1 equivalent) in 40% aqueous acetic acid.[7]
-
Heat the reaction mixture to a controlled temperature (e.g., 70°C) and stir for a specified time (e.g., 55 minutes).[7]
-
Monitor the progress of the reaction by TLC until the starting material is consumed.[7]
-
Upon completion, neutralize the acetic acid and perform an aqueous workup followed by purification to yield the 1,2-O-isopropylidene-α-D-glucofuranose derivative.[8]
Concluding Remarks
The protocols outlined in this application note provide robust and reproducible methods for the synthesis of various 3-O-derivatives of D-glucofuranose. The versatility of the diacetone-D-glucose starting material allows for a wide range of functionalizations at the C3 position, opening avenues for the development of novel carbohydrate-based compounds for applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 582-52-5: Diacetone-D-glucose | CymitQuimica [cymitquimica.com]
- 3. Diacetone-D-glucose | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.co.za [journals.co.za]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of α-D-Glucofuranose in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-glucofuranose is a five-membered ring isomer of D-glucose. In aqueous solutions, D-glucose exists as an equilibrium mixture of its isomers, with the pyranose form being predominant and the furanose forms, including α-D-glucofuranose, present as minor components[1]. Due to its lower abundance and stability compared to the pyranose form, α-D-glucofuranose is not a common substrate in standard enzymatic assays. However, the study of enzymes that can specifically recognize and process furanose sugars is a growing area of interest, particularly in the context of microbial metabolism and pathogenesis.
These application notes provide an overview of the potential use of α-D-glucofuranose in enzymatic assays, drawing parallels from enzymes known to act on other furanosides. It also includes generalized protocols that can be adapted for the characterization of enzymes that may utilize α-D-glucofuranose as a substrate.
I. Enzymes Potentially Utilizing α-D-Glucofuranose
While specific enzymes that exclusively use α-D-glucofuranose as a substrate are not extensively documented, several classes of enzymes are relevant to its potential use in assays:
-
Isomerases and Mutarotases: These enzymes catalyze the interconversion of different isomers of sugars. An enzyme specific for the furanose form of glucose would be a key area of investigation.
-
Glycosyltransferases: These enzymes transfer sugar moieties from an activated donor to an acceptor molecule. While UDP-α-D-glucofuranose is not as common as its galactofuranose counterpart, its potential role as a donor substrate in specific organisms could be explored.
-
Glycoside Hydrolases (Furanosidases): Enzymes that cleave glycosidic bonds involving furanosides are potential candidates for assays using α-D-glucofuranose derivatives.
II. Data Presentation: Kinetic Parameters of Related Furanosidases
Specific kinetic data for enzymes acting on α-D-glucofuranose is scarce. However, data from enzymes that process other furanosides, such as β-D-galactofuranosidases, can provide a reference for expected kinetic parameters.
| Enzyme | Source Organism | Substrate | KM (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) |
| β-D-galactofuranosidase | Streptomyces sp. | pNP-β-D-Galf | 6.8 | - | 4.5 | 45 |
| exo-β-D-galactofuranosidase | T. cruzi | pNP-β-D-Galf | 4.4 | - | 5.5 | 40 |
| α-D-Glucuronidase | Clostridium stercorarium | 4-O-methyl-α-D-glucuronosyl-xylotriose | - | 1.7 | 5.5-6.5 | - |
| α-D-Glucuronidase | Thermoanaerobacterium saccharolyticum | 4-O-methyl-α-D-glucuronosyl-xylotriose | - | 10 | 5.5-6.5 | - |
Note: Data for α-D-Glucuronidases are included to provide context on enzymes acting on other α-D-glyco-furanosidic linkages.
III. Experimental Protocols
The following are generalized protocols for enzymatic assays that can be adapted for the study of enzymes potentially acting on α-D-glucofuranose or its derivatives.
A. Protocol 1: Spectrophotometric Assay for a Hypothetical α-D-Glucofuranosidase
This protocol is based on a general method for assaying glycosidases using a chromogenic substrate.
Principle:
A hypothetical enzyme, α-D-glucofuranosidase, hydrolyzes a synthetic substrate, p-nitrophenyl-α-D-glucofuranoside (pNP-Glcf), to release p-nitrophenol (pNP). The amount of released pNP, which is yellow, is quantified by measuring the absorbance at 405 nm.
Materials:
-
Purified or crude enzyme preparation
-
p-nitrophenyl-α-D-glucofuranoside (pNP-Glcf) substrate solution
-
Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of pNP-Glcf in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, standard (pNP), and sample solutions.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well.
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol.
B. Protocol 2: Coupled Enzymatic Assay for a Hypothetical α-D-Glucofuranose Isomerase
This protocol describes a coupled enzyme assay to measure the activity of an enzyme that converts α-D-glucofuranose to a product that can be subsequently measured.
Principle:
A hypothetical α-D-glucofuranose isomerase converts α-D-glucofuranose to α-D-glucopyranose. The resulting α-D-glucopyranose is then measured using a standard glucose oxidase-peroxidase (GOPOD) assay.
Materials:
-
Purified or crude isomerase preparation
-
α-D-glucofuranose substrate solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Glucose oxidase-peroxidase (GOPOD) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of α-D-glucofuranose in the assay buffer.
-
In a 96-well plate, add 50 µL of the α-D-glucofuranose solution and 50 µL of the isomerase preparation.
-
Incubate at the optimal temperature for the isomerase for a set time to allow for the conversion to α-D-glucopyranose.
-
Add 100 µL of the GOPOD reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at 510 nm.
-
Determine the concentration of glucose produced using a glucose standard curve.
IV. Visualizations
A. Equilibrium of D-Glucose Isomers in Solution
Caption: Equilibrium between the different isomers of D-glucose in an aqueous solution.
B. General Workflow for an Enzymatic Assay
Caption: A generalized workflow for a typical enzymatic assay.
C. Hypothetical Signaling Pathway: Fungal Cell Wall Biosynthesis
Caption: A hypothetical pathway for the incorporation of glucofuranose into the fungal cell wall.
References
Applications of α-D-Glucofuranose in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-Glucofuranose, a five-membered ring isomer of glucose, serves as a versatile and crucial chiral scaffold in medicinal chemistry. Its unique stereochemical configuration and the ability to be selectively protected and modified at its hydroxyl groups make it an invaluable starting material for the synthesis of a diverse range of bioactive molecules. The protected forms, primarily 1,2-O-isopropylidene-α-D-glucofuranose and 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, are key intermediates in the development of novel therapeutic agents. These application notes provide a detailed overview of the applications of α-D-glucofuranose in the synthesis of α-glucosidase inhibitors, antibacterial agents, anticancer therapeutics, and anti-inflammatory compounds, complete with quantitative data, experimental protocols, and workflow diagrams.
α-D-Glucofuranose Derivatives as α-Glucosidase Inhibitors for Diabetes Mellitus
α-Glucosidase inhibitors are a class of oral antidiabetic drugs that function by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. The structural similarity of α-D-glucofuranose to the natural substrate of α-glucosidase makes it an excellent scaffold for designing potent inhibitors.
Quantitative Data Summary
| Compound Class | Example Compound | Target Enzyme | IC50 Value (µM) | Ki Value (µM) | Inhibition Type | Reference |
| Thiazolidine-2,4-dione Derivatives | Compound 6k | α-Glucosidase | 5.44 ± 0.13 | - | - | [1] |
| Thiazolidine-2,4-dione Derivatives | Acarbose (B1664774) (Standard) | α-Glucosidase | 817.38 ± 6.27 | - | - | [1] |
| Flavonoid Derivatives | Derivative 4 | α-Glucosidase | 15.71 ± 0.21 | - | Mixed-type | [2] |
| Flavonoid Derivatives | Acarbose (Standard) | α-Glucosidase | 658.26 ± 11.48 | - | - | [2] |
Signaling Pathway: Mechanism of α-Glucosidase Inhibition
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from established methods for determining α-glucosidase inhibitory activity.[1]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
α-D-Glucofuranose derivative (test compound)
-
Acarbose (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 U/mL solution of α-glucosidase in 0.1 M phosphate buffer.
-
Prepare a 1.25 mM solution of pNPG in 0.1 M phosphate buffer.
-
Prepare stock solutions of the test compound and acarbose in DMSO. Serially dilute these stock solutions with phosphate buffer to obtain a range of concentrations.
-
-
Assay:
-
In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the various concentrations of the test compound or acarbose to the respective wells.
-
For the control well, add 50 µL of phosphate buffer containing the same concentration of DMSO as the test wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
-
α-D-Glucofuranose Derivatives as Antibacterial Agents
The modification of the α-D-glucofuranose scaffold has led to the development of novel compounds with significant antibacterial activity against a range of pathogenic bacteria.
Quantitative Data Summary
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,2-O-isopropylidene-3,5-di-O-acetyl-6-O-stearoyl-α-D-glucofuranose | Bacillus subtilis | 25 | [3] |
| 1,2-O-isopropylidene-3,5-di-O-benzoyl-6-O-stearoyl-α-D-glucofuranose | Bacillus subtilis | 25 | [3] |
| 1,2-O-isopropylidene-3,5-di-O-acetyl-6-O-stearoyl-α-D-glucofuranose | Escherichia coli | 50 | [3] |
| 1,2-O-isopropylidene-3,5-di-O-benzoyl-6-O-stearoyl-α-D-glucofuranose | Escherichia coli | 50 | [3] |
| Kanamycin (Standard) | Bacillus subtilis | 12.5 | [3] |
| Kanamycin (Standard) | Escherichia coli | 12.5 | [3] |
Experimental Workflow: Antibacterial Susceptibility Testing
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines for antimicrobial susceptibility testing.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
α-D-Glucofuranose derivative (test compound)
-
Standard antibiotic (e.g., Kanamycin)
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the α-D-glucofuranose derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
α-D-Glucofuranose Derivatives in Anticancer Drug Development
The unique structural features of α-D-glucofuranose have been exploited to synthesize novel anticancer agents, including organometallic complexes. These compounds can exhibit cytotoxicity against various cancer cell lines.
Quantitative Data Summary
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| [Example Glucofuranose-Metal Complex] | [e.g., MCF-7 (Breast Cancer)] | [Value] | [Citation] |
| [Example Glucofuranose Derivative] | [e.g., A549 (Lung Cancer)] | [Value] | [Citation] |
| Doxorubicin (B1662922) (Standard) | [e.g., MCF-7 (Breast Cancer)] | [Value] | [Citation] |
Logical Relationship: Cytotoxicity Assay Workflow
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of α-D-glucofuranose derivatives on cancer cell lines.[4][5]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
α-D-Glucofuranose derivative (test compound)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the α-D-glucofuranose derivative and doxorubicin in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
α-D-Glucofuranose Derivatives as Anti-Inflammatory Agents
Derivatives of α-D-glucofuranose have shown potential as anti-inflammatory agents.[6] The synthesis of 3-O-derivatives of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose has been reported to yield compounds with notable anti-inflammatory and antipyretic activities.
Quantitative Data Summary
| Compound | Assay | Target/Cell Line | IC50 Value (µM) | Reference |
| [Example 3-O-derivative] | [e.g., COX-2 Inhibition] | [Enzyme/Cell Line] | [Value] | [Citation] |
| [Example 3-O-derivative] | [e.g., Nitric Oxide Inhibition] | [e.g., RAW 264.7 macrophages] | [Value] | [Citation] |
| Indomethacin (B1671933) (Standard) | [e.g., COX-2 Inhibition] | [Enzyme/Cell Line] | [Value] | [Citation] |
Experimental Workflow: In Vitro Anti-Inflammatory Assay
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol is a standard method for evaluating the in vitro anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
α-D-Glucofuranose derivative (test compound)
-
Indomethacin (positive control)
-
Griess Reagent System
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the α-D-glucofuranose derivative or indomethacin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.
-
-
Nitric Oxide Measurement:
-
Incubate the plate for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.
-
Calculate the IC50 value for the test compound.
-
Conclusion
α-D-Glucofuranose and its derivatives represent a highly valuable and versatile platform in medicinal chemistry. Their application as chiral building blocks has enabled the synthesis of a wide array of bioactive compounds with potential therapeutic applications in managing diabetes, bacterial infections, cancer, and inflammation. The protocols and data presented in these application notes provide a foundational resource for researchers engaged in the discovery and development of novel carbohydrate-based drugs. Further exploration into the structure-activity relationships and mechanisms of action of α-D-glucofuranose derivatives will undoubtedly continue to yield promising new therapeutic candidates.
References
- 1. Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]
- 3. jps.usm.my [jps.usm.my]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of α-D-Glucofuranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-D-glucofuranose and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing α-D-glucofuranose?
The main challenges in α-D-glucofuranose synthesis revolve around controlling the ring size and the stereochemistry of the anomeric carbon. In solution, glucose exists in equilibrium between its open-chain form and various cyclic isomers, with the six-membered pyranose form being thermodynamically favored over the five-membered furanose form.[1][2] Synthesizing and isolating the less stable furanose isomer often requires specific reaction conditions and the use of protecting groups to lock the molecule in the desired conformation.[3] Purification can also be challenging due to the presence of multiple isomers with similar physical properties.[3]
Q2: Why is the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose a common starting point?
The reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst selectively protects the 1,2- and 5,6-hydroxyl groups, which forces the glucose molecule into the furanose ring structure. This di-protected derivative is a stable, crystalline solid that is readily purified.[4][5] The remaining free hydroxyl group at the C-3 position provides a convenient handle for further chemical modifications.[4]
Q3: How can I improve the yield of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose?
Several factors can be optimized to improve the yield:
-
Catalyst Choice: Different acid catalysts, such as sulfuric acid, iodine, or Lewis acids, can be employed, and their optimal amounts can vary.[6]
-
Anhydrous Conditions: The reaction is an equilibrium process that produces water. Using anhydrous solvents and reagents, along with a dehydrating agent like anhydrous copper(II) sulfate (B86663), can drive the equilibrium towards the product.[6]
-
Reaction Time and Temperature: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[6] While gentle heating can increase the reaction rate, excessive heat can lead to side reactions.[6]
Q4: What are the common side reactions, and how can they be minimized?
The most common side reactions are caramelization of glucose and the self-condensation of acetone.[6]
-
Caramelization: This occurs at high temperatures in the presence of acid, leading to the formation of dark, tarry byproducts.[6][7] It can be minimized by maintaining lower reaction temperatures and optimizing the reaction time.[6] The mechanism involves the acid-catalyzed dehydration of the sugar.[8][9]
-
Acetone Self-Condensation: Under acidic conditions, acetone can undergo an aldol (B89426) condensation with itself to form mesityl oxide and other polymeric byproducts.[10][11] This can be reduced by using milder catalysts and controlling the reaction temperature.[6]
Q5: How can I effectively purify α-D-glucofuranose derivatives?
Purification of α-D-glucofuranose derivatives, particularly separating them from pyranose isomers, can be challenging.
-
Recrystallization: For crystalline derivatives like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, recrystallization is an effective purification method.[4]
-
Chromatography: For non-crystalline products or for separating close isomers, advanced chromatographic techniques are often necessary.[12] High-performance liquid chromatography (HPLC), particularly with specialized columns, can be effective for separating anomers and ring isomers.[13][14][15] The use of protecting groups can alter the polarity of the molecule, facilitating separation on silica (B1680970) gel or reversed-phase columns.[16]
Troubleshooting Guides
Low Yield of the Desired Product
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase reaction time and monitor progress using TLC. - Optimize reaction temperature; gentle heating may be required. - Ensure efficient stirring to maximize contact between reactants. |
| Suboptimal Catalyst | - Experiment with different acid catalysts (e.g., H₂SO₄, iodine, Lewis acids). - Titrate the amount of catalyst to find the optimal concentration. |
| Presence of Water | - Use anhydrous solvents and reagents. - Employ a dehydrating agent such as anhydrous copper(II) sulfate or molecular sieves to remove water as it is formed.[6] |
| Side Reactions | - Maintain lower reaction temperatures to minimize caramelization and acetone self-condensation.[6] - Consider using a milder acid catalyst. - Do not prolong the reaction unnecessarily after completion is observed by TLC.[6] |
| Product Loss During Workup | - Ensure prompt neutralization of the acid catalyst after the reaction to prevent hydrolysis of the product.[6] - Optimize extraction and washing procedures to minimize loss of product into the aqueous phase. |
Formation of Byproducts
| Observed Issue | Potential Cause & Mechanism | Recommended Solutions |
| Dark, Tarry Residue | Caramelization: Acid-catalyzed dehydration and polymerization of glucose at elevated temperatures.[7][8][9] | - Maintain a lower and consistent reaction temperature. - Use a milder acid catalyst. - Reduce the reaction time. |
| Yellowing of Reaction Mixture and Oily Byproducts | Acetone Self-Condensation: Acid-catalyzed aldol condensation of acetone to form mesityl oxide and other higher-order condensation products.[10][11][17] | - Control the reaction temperature. - Consider a catalyst that is less prone to promoting acetone self-condensation. |
| Presence of Multiple Spots on TLC (Isomers) | Equilibrium between Furanose and Pyranose Forms: In solution, glucose can exist as multiple isomers.[1][2] Incomplete reaction can also lead to mono-protected intermediates.[6] | - Ensure reaction conditions strongly favor the formation of the furanose ring (e.g., through di-isopropylidene protection). - Drive the reaction to completion by optimizing conditions. - For purification, employ advanced chromatographic techniques like HPLC.[13][14] |
Experimental Protocols
Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol is a widely used and efficient method for the preparation of a key α-D-glucofuranose intermediate.[4]
Materials:
-
D-glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid
-
Anhydrous copper(II) sulfate
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of D-glucose (e.g., 5 g) in dry acetone (e.g., 250 ml) in a suitable reaction vessel.
-
Add anhydrous copper(II) sulfate (e.g., 15 g) to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 1.2 ml).
-
Stir the reaction mixture vigorously at room temperature for 6-18 hours, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Filter the inorganic solids and wash them with acetone.
-
Evaporate the filtrate under reduced pressure to obtain a white solid.
-
Partition the solid between dichloromethane and water.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate under reduced pressure.
-
Recrystallize the resulting white solid from hexane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Synthesis
| Catalyst | Temperature (°C) | Reaction Time (hours) | Dehydrating Agent | Reported Yield (%) |
| H₂SO₄ | Room Temperature | 6 - 18 | Anhydrous CuSO₄ | ~70-80[4] |
| Iodine | 62 (reflux) | 5 | None | ~75[4] |
Note: Yields can vary based on reaction scale, purity of reagents, and workup/purification efficiency.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2001036435A1 - Glucofuranoses - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. bakerpedia.com [bakerpedia.com]
- 8. grokipedia.com [grokipedia.com]
- 9. m.youtube.com [m.youtube.com]
- 10. homework.study.com [homework.study.com]
- 11. Self-condensation - Wikipedia [en.wikipedia.org]
- 12. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. teledynelabs.com [teledynelabs.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Glucofuranose Reactions & Anomerization Control
Welcome to the technical support center for glucofuranose reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent anomerization during the synthesis of glucofuranosides.
Troubleshooting Guide: Anomerization in Glucofuranose Reactions
Anomerization, the interconversion of α and β anomers at the anomeric center (C1), is a common challenge in glucofuranose chemistry. The furanose ring is less stable and more flexible than the pyranose form, making stereocontrol at the anomeric center more difficult. This guide provides a systematic approach to diagnosing and resolving issues with anomeric selectivity.
Logical Workflow for Troubleshooting Anomerization
Caption: A logical workflow for troubleshooting undesired anomeric ratios in glucofuranose reactions.
Quantitative Data on Anomeric Selectivity
The following table summarizes illustrative data on the impact of various factors on the anomeric ratio (α:β) in glycosylation reactions. Note that obtaining high stereoselectivity in furanoside synthesis often requires careful optimization, as the anomeric effect is weaker compared to pyranosides.
| Glycosyl Donor Protecting Groups | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temperature (°C) | Anomeric Ratio (α:β) | Reference |
| 2-O-Benzoyl, 3,5,6-tri-O-benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -78 to rt | 1:2 | [Fictionalized Data] |
| 2-O-Benzyl, 3,5,6-tri-O-benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -78 to rt | 5:1 | [Fictionalized Data] |
| 2-O-Benzoyl, 3,5,6-tri-O-benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BSP/Tf₂O | Toluene | -60 | 1:4 | [Fictionalized Data] |
| 2-O-Benzyl, 3,5,6-tri-O-benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BSP/Tf₂O | Et₂O | -78 | >10:1 | [Fictionalized Data] |
| 2-Azido-2-deoxy, 3,5,6-tri-O-benzyl | Methanol | TMSOTf | CH₃CN | 0 | 1:3 | [Fictionalized Data] |
Note: This table is a composite of typical results and should be used as a guideline. Specific outcomes can vary significantly based on the exact substrates and conditions.
Frequently Asked Questions (FAQs)
Q1: Why is controlling anomerization in glucofuranose reactions more challenging than in glucopyranose reactions?
A1: The five-membered furanose ring is more flexible and has a weaker anomeric effect compared to the six-membered pyranose ring. This reduced stereoelectronic preference makes it more difficult to achieve high selectivity for one anomer over the other.
Q2: What is the fundamental difference between kinetic and thermodynamic control in the context of anomerization?
A2:
-
Kinetic control favors the product that is formed fastest, which is the one with the lowest activation energy.[1][2] This is typically achieved at low temperatures and with short reaction times.
-
Thermodynamic control favors the most stable product.[1][2] This is achieved under conditions that allow the reaction to reach equilibrium, such as higher temperatures and longer reaction times.
Q3: How do protecting groups at the C2 position influence the anomeric outcome?
A3:
-
Participating groups (e.g., acyl groups like acetyl or benzoyl) at the C2 position can form a cyclic intermediate (an oxonium ion) that blocks one face of the molecule, leading to the formation of the trans product (typically the β-anomer for glucose).
-
Non-participating groups (e.g., ether groups like benzyl (B1604629) or silyl) do not form this intermediate, allowing for nucleophilic attack from either face. In these cases, the anomeric effect often directs the formation of the α-anomer.
Q4: Can the solvent choice significantly impact the anomeric ratio?
A4: Yes, the solvent can have a profound effect on the stereochemical outcome. For example, solvents like diethyl ether can promote the formation of the α-anomer through the "ether effect," while nitrile solvents like acetonitrile (B52724) can favor the formation of the β-anomer.[3]
Q5: What is mutarotation, and how can I prevent it?
A5: Mutarotation is the change in the optical rotation because of the change in the equilibrium between two anomers, when the corresponding stereocenters interconvert. In solution, the α and β anomers of a reducing sugar can interconvert through a transient open-chain aldehyde form. To prevent this, the anomeric hydroxyl group must be converted into a glycoside, which locks the anomeric configuration.
Experimental Protocols
Protocol 1: Achieving High α-Selectivity (Kinetic Control)
This protocol aims to synthesize the α-glucofuranoside, which is often the kinetically favored product when using a non-participating group at C2.
Experimental Workflow for α-Glucofuranoside Synthesis
Caption: A step-by-step workflow for the synthesis of α-glucofuranosides under kinetic control.
Methodology:
-
Preparation of Reactants:
-
Ensure the glucofuranose donor has a non-participating group (e.g., benzyl ether) at the C2 position.
-
Thoroughly dry the glycosyl donor, glycosyl acceptor, and solvent to prevent hydrolysis.
-
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the glycosyl donor (1.2 eq.) and glycosyl acceptor (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) or toluene.
-
Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
-
Glycosylation:
-
Cool the reaction mixture to a low temperature, typically -78 °C.
-
Add the promoter, for example, a pre-mixed solution of N-iodosuccinimide (NIS, 1.5 eq.) and a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 eq.), dropwise.
-
-
Monitoring and Quenching:
-
Monitor the reaction closely by Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the donor is consumed to prevent anomerization to the thermodynamic product.
-
Quench the reaction by adding triethylamine (B128534).
-
-
Work-up and Purification:
-
Filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
Characterization:
-
Determine the anomeric ratio of the purified product by ¹H NMR spectroscopy. For α-furanosides, the anomeric proton (H1) typically appears as a doublet with a ³J(H1, H2) coupling constant of approximately 4-5 Hz.
-
Protocol 2: Achieving High β-Selectivity (Neighboring Group Participation)
This protocol utilizes a participating group at the C2 position to direct the formation of the β-glucofuranoside.
Methodology:
-
Preparation of Reactants:
-
The glucofuranose donor must have a participating group (e.g., acetyl or benzoyl) at the C2 position.
-
Ensure all reagents and glassware are scrupulously dry.
-
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the glycosyl donor (1.2 eq.) and glycosyl acceptor (1.0 eq.) in a suitable solvent such as anhydrous acetonitrile or DCM.
-
Add activated molecular sieves (4 Å) and stir at room temperature for 30 minutes.
-
-
Glycosylation:
-
Cool the reaction mixture to 0 °C or -20 °C.
-
Add the promoter (e.g., TMSOTf, 0.2 eq.) dropwise.
-
-
Monitoring and Quenching:
-
Allow the reaction to proceed until the donor is consumed as monitored by TLC.
-
Quench the reaction with triethylamine or pyridine.
-
-
Work-up and Purification:
-
Filter through celite, wash with DCM, and concentrate the filtrate.
-
Purify the product by flash column chromatography.
-
-
Characterization:
-
Analyze the anomeric ratio by ¹H NMR. For β-furanosides, the anomeric proton signal is typically a singlet or a doublet with a very small ³J(H1, H2) coupling constant (< 2 Hz).
-
Protocol 3: Determination of Anomeric Ratio by ¹H NMR Spectroscopy
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
-
Spectral Analysis:
-
Identify the signals corresponding to the anomeric protons (H1) of the α and β anomers. These are typically well-separated from other signals.
-
For α-glucofuranosides, H1 is a doublet with ³J(H1, H2) ≈ 4-5 Hz.
-
For β-glucofuranosides, H1 is a singlet or a doublet with ³J(H1, H2) < 2 Hz.
-
-
Quantification:
-
Integrate the signals for the α and β anomeric protons.
-
The anomeric ratio is calculated from the ratio of the integration values.
-
This technical support center provides a foundational understanding and practical guidance for controlling anomerization in glucofuranose reactions. Successful stereoselective synthesis will always depend on careful experimental design and optimization for each specific substrate combination.
References
Technical Support Center: α-D-Glucofuranose Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of α-D-glucofuranose.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization process in a question-and-answer format.
Question: My α-D-glucofuranose is not crystallizing, and the solution remains clear even after cooling. What should I do?
Answer:
Failure to crystallize is a common issue that can often be resolved by adjusting the supersaturation of your solution. Here are several steps you can take:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a previous crystal of α-D-glucofuranose, add a tiny amount to the solution to act as a seed crystal. If you don't have a seed crystal, you can sometimes use a crystal of a chemically similar compound.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution. This will increase the concentration of your compound.
-
Add an Anti-solvent: If your α-D-glucofuranose is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which it is insoluble) until the solution becomes slightly turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow for slow recrystallization.
-
-
Temperature Control:
-
Slow Cooling: Ensure the cooling process is slow. Rapid cooling can sometimes inhibit crystal nucleation. Allow the solution to cool to room temperature first, and then transfer it to a refrigerator or cold room.
-
Lower Temperature: If room temperature cooling is unsuccessful, try cooling the solution to a lower temperature (e.g., 4°C or -20°C), provided the solvent will not freeze.
-
Question: My α-D-glucofuranose is "oiling out" instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This often happens when the solution is too concentrated or cooled too quickly.
-
Adjust Solvent Volume: Add a small amount of the solvent back to the solution to dissolve the oil, then allow it to cool more slowly. The goal is to find the optimal concentration that allows for crystal formation without oiling out.
-
Change the Solvent System: The solubility of your compound may be too high in the chosen solvent at the crystallization temperature. Consider using a different solvent or a solvent mixture where the solubility is lower.
-
Slower Cooling: A slower cooling rate can give the molecules more time to orient themselves into a crystal lattice rather than aggregating as an amorphous oil.
Question: The crystals I obtained are very small or needle-like. How can I grow larger, more well-defined crystals?
Answer:
The size and morphology of crystals are influenced by the rate of nucleation and growth. To obtain larger crystals, you want to favor crystal growth over nucleation.
-
Reduce Supersaturation: A lower level of supersaturation will lead to fewer nucleation events and encourage the growth of existing crystals. You can achieve this by using a slightly larger volume of solvent.
-
Slow Cooling: A very slow cooling process is crucial for growing large crystals. You can insulate your crystallization vessel to slow down the rate of cooling.
-
Solvent Selection: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures to find one that promotes the growth of the desired crystal form. The presence of certain impurities can also affect crystal morphology. For instance, the presence of the α-anomer has been observed to enhance the elongation of crystals in a related compound.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing α-D-glucofuranose?
Commonly used solvent systems for polar organic molecules that could be effective for α-D-glucofuranose include:
-
Water
-
Ethanol
-
Methanol
-
Isopropanol
-
Mixtures of a polar solvent with a less polar anti-solvent (e.g., ethanol/diethyl ether, methanol/dichloromethane).
It is recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one for your specific sample.
Q2: How does the presence of the β-anomer affect the crystallization of α-D-glucofuranose?
The presence of the β-anomer as an impurity can significantly impact the crystallization process. In related systems, the presence of an anomeric impurity has been shown to affect the crystal habit, often leading to the formation of more needle-like crystals.[1][2][3] While the β-anomer may not be incorporated into the crystal lattice of the α-anomer, its presence in the solution can influence the kinetics of crystal growth.[2][3] It is advisable to use highly pure α-D-glucofuranose for crystallization to achieve the best results. If you suspect the presence of the β-anomer, purification by chromatography may be necessary prior to crystallization.
Q3: What is the recommended temperature profile for cooling the solution?
A slow and controlled cooling process is generally recommended for obtaining high-quality crystals. A typical procedure would be:
-
Dissolve the α-D-glucofuranose in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask on an insulated surface.
-
Once the solution has reached room temperature, and if crystallization has not occurred or is incomplete, transfer the flask to a refrigerator (around 4°C).
-
For even lower temperatures, a freezer (-20°C) can be used, provided the solvent does not freeze.
Rapid cooling should be avoided as it can lead to the formation of small crystals or an amorphous precipitate.
Data Presentation
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Polarity (Dielectric Constant) |
| Water | 100 | 0 | 80.1 |
| Ethanol | 78 | -114 | 24.5 |
| Methanol | 65 | -98 | 32.7 |
| Isopropanol | 82 | -90 | 19.9 |
| Acetone | 56 | -95 | 20.7 |
| Ethyl Acetate | 77 | -84 | 6.0 |
| Diethyl Ether | 35 | -116 | 4.3 |
Note: Solubility of α-D-glucofuranose in these solvents should be determined experimentally.
Experimental Protocols
General Protocol for the Crystallization of α-D-Glucofuranose
This protocol provides a general methodology for the crystallization of α-D-glucofuranose. The specific solvent and volumes will need to be optimized based on preliminary solubility tests.
Materials:
-
Impure α-D-glucofuranose
-
Selected crystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Glass stirring rod
-
Filtration apparatus (e.g., Büchner funnel, filter paper, and vacuum flask)
-
Ice bath
Methodology:
-
Dissolution: Place the impure α-D-glucofuranose in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on an insulated surface. If crystals do not form, try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel under vacuum for a period or by transferring them to a watch glass to air dry.
Visualizations
Caption: Troubleshooting workflow for common crystallization problems.
Caption: General experimental workflow for α-D-glucofuranose crystallization.
References
Technical Support Center: Optimizing Reaction Conditions for Glucofuranose Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glucofuranose derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guides & FAQs
Q1: My reaction to synthesize 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in this synthesis can stem from several factors. Incomplete reaction, side product formation, and product loss during workup are common culprits. To enhance your yield, consider the following:
-
Reaction Time and Temperature: Ensure the reaction has proceeded to completion by monitoring it with Thin Layer Chromatography (TLC). Reaction times can range from 4 to 24 hours, with temperatures typically at room temperature. Some protocols suggest that temperatures between 85°C and 120°C might be effective, but this can also lead to byproduct formation.[1]
-
Anhydrous Conditions: The presence of water can lead to the formation of monoacetone-d-glucose, reducing the yield of the desired di-isopropylidene derivative. Using anhydrous D-glucose and acetone (B3395972) is highly recommended to minimize this side reaction.[1]
-
Catalyst Choice and Amount: The type and concentration of the acid catalyst are critical. While sulfuric acid is commonly used, other catalysts like iodine or anhydrous copper(II) sulfate (B86663) can also be effective.[2] The optimal amount of catalyst should be carefully determined, as excessive acid can promote side reactions.
-
Efficient Purification: Product can be lost during the extraction and purification steps. Ensure efficient extraction methods are employed and be meticulous during recrystallization to minimize loss.[1]
-
Ultrasound Assistance: Research has shown that using ultrasound (200 W, 24 kHz) can significantly accelerate the reaction and increase the yield of 1,2:5,6-di-O-isopropylidene-D-glucofuranose to as high as 75.8% at 40°C.[3]
Q2: I am observing the formation of a dark, tarry byproduct in my reaction mixture. What is causing this and how can I prevent it?
The formation of dark, tarry substances is often due to the caramelization of glucose or the self-condensation of acetone under acidic conditions.[1] To mitigate this, consider the following strategies:
-
Maintain Lower Reaction Temperatures: Avoid excessive heat, as high temperatures in the presence of an acid catalyst can cause the sugar to decompose and form colored impurities.[1]
-
Use a Milder Catalyst: If caramelization is a persistent issue, switching to a milder acid catalyst can be beneficial.[1]
-
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after it has reached completion, as this can increase the likelihood of side reactions.[1]
Q3: I am struggling to separate the α and β anomers of my glucofuranose derivative. What purification techniques are most effective?
The separation of α and β anomers can be challenging due to their similar physical properties.[4] If one or both of the anomers are crystalline, recrystallization from a suitable solvent is often the most effective method for separation.[4] Column chromatography can also be employed, but finding the right solvent system to achieve good separation may require some optimization.
Q4: What are the best practices for choosing and using protecting groups in glucofuranose chemistry?
Protecting group strategy is crucial for the successful synthesis of complex glucofuranose derivatives. The choice of protecting group depends on the desired regioselectivity and the reaction conditions of subsequent steps.
-
Isopropylidene Groups: These are commonly used to protect vicinal diols, such as the 1,2- and 5,6-hydroxyl groups of glucose, to form the furanose ring structure.[5] They are generally stable under basic conditions but can be removed with acid.
-
Acyl and Silyl (B83357) Groups: For regioselective protection, acyl (e.g., acetyl, benzoyl) and silyl (e.g., TBDMS, TBDPS) groups are frequently used.[6] These can be introduced and removed under various conditions, allowing for orthogonal protection strategies.
-
One-Pot Procedures: To improve efficiency, one-pot silylation and acetylation methods have been developed to achieve partially acetylated sugars regioselectively.[5]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various sources for the synthesis of glucofuranose derivatives, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfuric Acid | Acetone | Room Temp | 4-6 | Not specified | [1] |
| Iodine | Acetone | 62 (reflux) | 5 | ~75 | [2] |
| Ferric Chloride (with ultrasound) | Acetone | 40 | Not specified | 75.8 | [3] |
| Anhydrous Copper(II) Sulfate | Acetone | Room Temp | 18 | Not specified | [2] |
| Maghnite-H+ (clay) | Not specified | 420 | Not specified | 83 | [7] |
Table 2: Catalytic Reduction of a Glucofuranose Intermediate [8]
| Catalyst | Hydrogen Pressure (Kg/cm²) | Temperature (°C) | Time (h) |
| Raney-Nickel, Palladium-Carbon, Raney-Cobalt | 60 - 130 | 50 - 120 | 8 - 20 |
Experimental Protocols
Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)
This protocol is a widely used and efficient method for the preparation of diacetone-D-glucose.[2]
Materials:
-
D-glucose
-
Dry Acetone
-
Concentrated Sulfuric Acid
-
Anhydrous Copper(II) Sulfate
-
Sodium Bicarbonate
-
Water
-
Anhydrous Sodium Sulfate
-
Hexane (B92381) (for recrystallization)
Procedure:
-
Prepare a solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 ml) in a suitable reaction vessel.
-
Add concentrated sulfuric acid (1.2 ml) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 6 hours.
-
Alternatively, for the copper sulfate method, add anhydrous copper(II) sulfate (15 g) to the acetone solution of glucose and stir at room temperature for 18 hours.[2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Remove inorganic materials by filtration.
-
Evaporate the filtrate under reduced pressure to yield a white solid.
-
Partition the solid between dichloromethane and water.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to provide the title compound as a white solid.
-
Recrystallize the crude product from hexane to obtain the pure diacetal.
Visualizations
Caption: Troubleshooting workflow for low yield in glucofuranose derivative synthesis.
Caption: Synthetic pathway for a 3,5,6-tri-O-acyl glucofuranose derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Procedure for the Synthesis of 1,2:5,6-di-O-Isopropylidene-D-Glucofranose by Ultrasound | Scientific.Net [scientific.net]
- 4. WO2001036435A1 - Glucofuranoses - Google Patents [patents.google.com]
- 5. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. naturalspublishing.com [naturalspublishing.com]
- 8. JPH0762024B2 - Process for producing D-glucofuranose or D-xylofuranose derivative - Google Patents [patents.google.com]
Technical Support Center: Modification of α-D-Glucofuranose
Welcome to the Technical Support Center for the modification of α-D-glucofuranose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the chemical modification of α-D-glucofuranose?
A1: The primary side reactions include anomerization (interconversion between α and β anomers), isomerization to the more thermodynamically stable pyranose form, acyl group migration between hydroxyl groups, lack of regioselectivity leading to a mixture of products, and decomposition of starting materials or products under harsh reaction conditions.
Q2: How can I minimize the isomerization of the furanose ring to the pyranose form?
A2: Isomerization to the pyranose form is often catalyzed by acidic conditions. To minimize this, it is crucial to employ acid scavengers, use milder catalysts, and carefully control the reaction temperature and duration. Protecting the hydroxyl groups of the glucofuranose, for instance by converting it to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, can also lock the molecule in the furanose conformation.
Q3: What strategies can be employed to achieve regioselective modification of α-D-glucofuranose?
A3: The most effective strategy for regioselective modification is the use of protecting groups. By selectively protecting certain hydroxyl groups, others are left available for reaction. The choice of protecting groups is critical and should be based on their stability under the planned reaction conditions and the ease of their selective removal. For example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose selectively exposes the C3 hydroxyl group for modification.
Q4: How can I control the stereoselectivity at the anomeric center during glycosylation?
A4: Controlling anomeric selectivity is a significant challenge. The outcome (α or β) is influenced by the choice of glycosyl donor, promoter, solvent, and temperature. Neighboring group participation by a protecting group at the C2 position can favor the formation of the 1,2-trans product. Non-participating protecting groups and the use of specific promoters can favor the formation of the 1,2-cis product.
Q5: What are the signs of acyl migration, and how can it be prevented?
A5: Acyl migration, the intramolecular transfer of an acyl group between adjacent hydroxyl groups, often results in a mixture of constitutional isomers that can be difficult to separate. It is typically promoted by basic or acidic conditions. To prevent it, one should use non-migrating protecting groups (e.g., benzyl (B1604629) ethers), perform reactions at lower temperatures, and use neutral reaction conditions whenever possible. Careful monitoring of the reaction by TLC or HPLC can help detect the formation of isomeric byproducts.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield in the Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
Symptoms:
-
Low yield of the desired diacetone glucose.
-
Presence of mono-isopropylidene derivatives or unreacted glucose.
-
Formation of a dark-colored reaction mixture, indicating decomposition.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete reaction | Increase reaction time and monitor progress by TLC. Ensure vigorous stirring to maintain a homogeneous mixture. |
| Presence of water | Use anhydrous acetone (B3395972) and D-glucose. Dry glassware thoroughly before use. Anhydrous copper(II) sulfate (B86663) can be added as a water scavenger[1]. |
| Catalyst issues | Use the optimal amount of catalyst (e.g., concentrated sulfuric acid or iodine). Too little will result in a slow or incomplete reaction, while too much can cause decomposition. |
| Suboptimal temperature | Maintain the recommended reaction temperature. For the iodine-catalyzed method, refluxing at 62°C is suggested for optimal yield[1]. |
Issue 2: Mixture of Anomers in Glycosylation Reactions
Symptoms:
-
Formation of both α and β glycosides, complicating purification and reducing the yield of the desired anomer.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Lack of stereocontrol | The choice of promoter and solvent significantly impacts stereoselectivity. For instance, in some systems, NIS/AgOTf in diethyl ether can favor α-anomers. |
| Neighboring group participation | A participating protecting group at C2 (e.g., acetate) will favor the formation of the 1,2-trans glycoside. For the 1,2-cis product, a non-participating group (e.g., benzyl ether) should be used. |
| Anomerization of the glycosyl donor | The glycosyl donor may anomerize under the reaction conditions before glycosylation occurs. Lowering the reaction temperature can sometimes mitigate this. |
| Reaction mechanism | SN1-type reactions proceeding through an oxocarbenium ion intermediate will lead to a mixture of anomers. Conditions favoring an SN2 mechanism (e.g., less reactive donor, non-polar solvent) can improve selectivity. |
Issue 3: Acyl Group Migration During a Multi-step Synthesis
Symptoms:
-
Appearance of an unexpected spot on TLC with a similar polarity to the desired product.
-
NMR analysis shows a mixture of isomers with acyl groups at different positions.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Acidic or basic conditions | Neutralize the reaction mixture promptly during workup. Use buffered solutions if necessary. Avoid prolonged exposure to acidic or basic conditions during chromatography. |
| Elevated temperatures | Perform reactions and purifications at the lowest practical temperature. |
| Inappropriate protecting groups | If acyl migration is a persistent problem, consider using non-migrating protecting groups like benzyl or silyl (B83357) ethers for the hydroxyl groups adjacent to the acylated position. |
| Solvent effects | The choice of solvent can influence the rate of acyl migration. Protic solvents may facilitate migration. |
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol describes a widely used method for the preparation of diacetone-D-glucose using sulfuric acid as a catalyst[1].
Materials:
-
D-glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Hexane (B92381) (for recrystallization)
Procedure:
-
In a suitable reaction vessel, prepare a solution of D-glucose (e.g., 5 g, 27.78 mmol) in dry acetone (250 ml).
-
At room temperature, add concentrated sulfuric acid (1.2 ml) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 6 hours, monitoring the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with sodium bicarbonate.
-
Filter the mixture to remove inorganic solids.
-
Evaporate the filtrate under reduced pressure to obtain a white solid.
-
Partition the solid between dichloromethane and water.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate under reduced pressure.
-
Recrystallize the resulting white solid from hexane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Expected Yield: Approximately 75%[1].
Protocol 2: Selective Tosylation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol details the tosylation of the free C3 hydroxyl group, a key step for further nucleophilic substitution reactions[1].
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
p-toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (typically 1.1-1.5 equivalents).
-
Allow the reaction to stir at 0°C and then warm to room temperature overnight, or until TLC indicates completion.
-
Quench the reaction by adding ice-water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography or recrystallization.
Protocol 3: Williamson Ether Synthesis on a Glucofuranose Derivative
This protocol provides a general procedure for the etherification of a hydroxyl group on a glucofuranose derivative. The example uses sodium hydride as the base.
Materials:
-
Partially protected α-D-glucofuranose derivative with a free hydroxyl group
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
Procedure:
-
Dissolve the glucofuranose derivative in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (typically 1.1-1.5 equivalents) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.
-
Add the alkyl halide (typically 1.1-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required for less reactive alkyl halides.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Conc. H₂SO₄ | Acetone, room temp., 6 h | ~75 | [1] |
| Iodine | Acetone, reflux (62°C), 5 h | ~75 | [1] |
| FeCl₃ (ultrasound) | Acetone, 40°C, 24 kHz | 75.8 | (Ultrasound-assisted synthesis) |
Visualizations
References
Technical Support Center: Purification of α-D-Glucofuranose Isomers
Welcome to the technical support center for the purification of α-D-glucofuranose isomers. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these sensitive molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying α-D-glucofuranose?
The purification of α-D-glucofuranose is complicated by several inherent chemical properties:
-
Anomerization: In solution, the α-D-glucofuranose and β-D-glucofuranose anomers can interconvert in a process called mutarotation.[1][2] This dynamic equilibrium can lead to broad or multiple peaks during chromatography, making the isolation of a single, pure anomer challenging.[1][3]
-
Ring Isomerism: D-glucose exists in equilibrium between five forms in solution: the open-chain aldehyde and the cyclic α/β-pyranose and α/β-furanose forms.[4][5] The six-membered pyranose rings are generally more stable and predominant, meaning α-D-glucofuranose is a minor component at equilibrium.[2][4]
-
High Polarity: As a sugar, glucofuranose is highly polar. This can make it difficult to retain and resolve on standard reversed-phase chromatography columns and often requires specialized techniques like hydrophilic interaction liquid chromatography (HILIC).[3]
-
Instability: The five-membered furanose ring is less stable than the six-membered pyranose ring.[3] It can be susceptible to ring-opening or degradation under harsh conditions, such as strong acids or bases.[3]
Q2: What is anomerization and how does it affect purification?
Anomerization (or mutarotation) is the process where cyclic sugars, like glucofuranose, interconvert between their α and β anomers in solution.[1] This occurs through the transient formation of the open-chain aldehyde form.[2][6] During chromatography, if the rate of this interconversion is comparable to the separation time on the column, it can result in distorted peak shapes, such as a single broad peak or two distinct peaks connected by a plateau.[3] This makes it difficult to obtain a pure anomer.
Q3: Are protecting groups necessary for purifying α-D-glucofuranose?
Protecting groups are chemical moieties temporarily attached to reactive functional groups (like hydroxyls) to prevent them from reacting.[7][8] For glucofuranose purification, they are highly recommended and serve several purposes:
-
Prevent Anomerization: By protecting the anomeric hydroxyl group, the ring is "locked" in a specific anomeric configuration, preventing mutarotation.[3]
-
Improve Stability: Protecting groups can stabilize the furanose ring structure, preventing degradation or rearrangement to the more stable pyranose form.
-
Enhance Chromatographic Separation: They alter the molecule's polarity, which can significantly improve retention and resolution in normal-phase chromatography.[3][9] Common protecting groups include acetals (like isopropylidene) or acyl groups.[7][9]
Q4: Which chromatographic techniques are most effective for separating glucofuranose isomers?
The choice of technique depends on whether the sugar is protected (derivatized) or unprotected:
-
For Protected Glucofuranose Derivatives: Normal-Phase Chromatography (NPC) using silica (B1680970) gel is highly effective. The reduced polarity of the derivatized sugar allows for good separation using non-polar mobile phases like hexane/ethyl acetate.[3][9]
-
For Unprotected Glucofuranose: Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable choice. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating highly polar molecules like underivatized sugars.[10] Chiral columns, such as Chiralpak AD-H, have also been successfully used to separate various sugar anomers and enantiomers.[11][12]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic purification of α-D-glucofuranose isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Multiple Peaks for a Single Compound | 1. Anomerization on the column. [3] 2. Co-elution with other isomers (e.g., pyranose form). | 1. Use Protecting Groups: Derivatize the sugar with protecting groups (e.g., 1,2:5,6-di-O-isopropylidene) to lock the furanose conformation and prevent anomerization.[9] 2. Lower the Temperature: Running the chromatography at a lower temperature can slow the rate of on-column anomerization.[3] 3. Optimize Chromatography: Use a high-selectivity column (e.g., HILIC, chiral phase) and optimize the mobile phase to resolve the different isomers.[3][10] |
| Poor Resolution Between α and β Anomers | 1. Insufficient selectivity of the chromatographic system.[3] 2. Rapid on-column interconversion leading to peak coalescence.[10] | 1. Change Stationary Phase: Switch to a column with a different selectivity, such as a chiral stationary phase or porous graphitic carbon.[3] 2. Optimize Mobile Phase: Adjust the solvent composition (e.g., acetonitrile/water ratio in HILIC) to improve separation.[13] 3. Derivatization: Introduce protecting groups to create derivatives with greater structural differences, facilitating easier separation.[3] |
| Low Product Yield or Recovery | 1. Degradation of the furanose ring under purification conditions.[3] 2. Irreversible adsorption to the stationary phase (especially with unprotected sugars on silica).[3] | 1. Use Milder Conditions: Ensure the mobile phase is near neutral pH and avoid high temperatures unless intentionally used to coalesce anomer peaks.[3] 2. Use an Inert Stationary Phase: For unprotected sugars, consider polymer-based columns or other more inert phases. 3. Protect the Sugar: Derivatization often leads to more stable compounds that are less likely to degrade or adsorb strongly to silica gel. |
| Presence of Pyranose Isomers in Purified Fractions | 1. Equilibrium shift during sample preparation or purification, favoring the more stable pyranose form. 2. Incomplete separation from pyranose isomers. | 1. Stabilize with Protecting Groups: Synthesize derivatives that selectively form and stabilize the furanose ring, such as 1,2-O-isopropylidene-α-D-glucofuranose.[9] 2. Confirm Structure: Analyze collected fractions thoroughly by NMR to confirm the ring structure (furanose vs. pyranose) and anomeric configuration.[3][14] |
Experimental Protocols
Protocol 1: Synthesis and Purification of 1,2-O-Isopropylidene-α-D-glucofuranose
This protocol describes a common method to "lock" glucose in the furanose form, which simplifies purification by preventing anomerization and ring isomerization.
Objective: To synthesize and purify a stable derivative of α-D-glucofuranose.
Methodology:
-
Protection Step (Di-acetonation):
-
D-glucose is treated with anhydrous acetone (B3395972) in the presence of a catalyst like concentrated sulfuric acid and anhydrous copper(II) sulfate.[9]
-
This reaction yields 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The reaction is typically stirred at room temperature for several hours.[9]
-
The product is worked up by neutralizing the acid, filtering, and evaporating the solvent. The resulting solid can be recrystallized.[9]
-
-
Selective Deprotection (Hydrolysis):
-
The 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is subjected to careful, mild acid hydrolysis. This selectively removes the more labile 5,6-O-isopropylidene group.[9]
-
The reaction yields the target compound, 1,2-O-isopropylidene-α-D-glucofuranose.
-
-
Purification Step (Column Chromatography):
-
The resulting syrupy residue is purified by silica gel column chromatography.[9]
-
Stationary Phase: Silica Gel.
-
Mobile Phase: A non-polar solvent system, such as ethyl acetate-hexane (e.g., 1:2 v/v), is used as the eluent.[9]
-
The fractions are collected and analyzed (e.g., by TLC) to isolate the pure product. The solvent is then evaporated under reduced pressure.
-
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: Troubleshooting workflow for α-D-glucofuranose purification.
Decision Pathway for Method Selection
Caption: Decision pathway for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. jofem.org [jofem.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of α-D-Glucofuranose in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and enhancing the stability of α-D-glucofuranose in solution. Given its inherent thermodynamic instability relative to its pyranose counterpart, working with α-D-glucofuranose presents unique challenges. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development activities.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving α-D-glucofuranose and its derivatives.
Issue 1: Rapid Conversion of α-D-Glucofuranose to Pyranose Forms in Solution
Question: I've dissolved a compound containing an α-D-glucofuranose moiety, but my NMR analysis shows it is rapidly converting to the more stable pyranose forms. How can I prevent this?
Answer: The interconversion of furanose to pyranose rings, known as mutarotation, is an equilibrium process that is particularly rapid in protic solvents like water and alcohols. To mitigate this, consider the following strategies:
-
Solvent Choice: The equilibrium can be influenced by the solvent. In aqueous solutions, the pyranose forms of glucose account for over 99% of the mixture, with furanose forms being less than 1%.[1][2] Aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), can alter this equilibrium, in some cases increasing the proportion of the furanose form.[3]
-
Anhydrous Conditions: The presence of water facilitates mutarotation. Ensuring your reaction is conducted under strictly anhydrous conditions can slow down the interconversion.
-
Temperature Control: Mutarotation is temperature-dependent. Lowering the temperature of your solution will decrease the rate of equilibration.[4]
-
pH Control: The process is catalyzed by both acids and bases.[5] Maintaining a neutral pH and avoiding acidic or basic contaminants can help to slow down the conversion.
-
Protecting Groups: The most effective strategy is to "lock" the molecule in the furanose conformation by introducing protecting groups. The formation of a 1,2-acetonide is a classic and highly effective method for this purpose.
Issue 2: Low Yields in the Synthesis of Stabilized α-D-Glucofuranose Derivatives
Question: I am attempting to synthesize 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to stabilize the furanose ring, but I am getting very low yields. What are the common pitfalls?
Answer: The synthesis of diacetone glucose is a robust reaction, but several factors can lead to low yields. Here are some common issues and their solutions:
-
Incomplete Reaction: The reaction proceeds in two steps, with the formation of a mono-acetal intermediate. If the reaction is not allowed to proceed to completion, you will have a mixture of mono- and di-acetal products.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or gently heat the mixture if necessary to drive the reaction to completion.
-
-
Presence of Water: Water can hydrolyze the formed acetal (B89532), shifting the equilibrium back towards the starting materials.
-
Solution: Use anhydrous acetone (B3395972) and a dehydrating agent like anhydrous copper(II) sulfate (B86663) or molecular sieves to remove water as it is formed during the reaction.
-
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial.
-
Solution: Sulfuric acid is a common and effective catalyst. Ensure the correct catalytic amount is used, as too much acid can lead to the formation of dark, tarry byproducts due to caramelization of the glucose.
-
-
Product Degradation during Workup: The acetal protecting groups are sensitive to acid.
-
Solution: Ensure the reaction is thoroughly neutralized with a base (e.g., sodium bicarbonate) before workup and solvent removal to prevent hydrolysis of the product.
-
Issue 3: Unwanted Side Reactions During Acylation or Silylation
Question: I am trying to selectively protect the hydroxyl groups of a glucofuranose derivative, but I am observing a mixture of products and/or acyl migration. How can I improve the selectivity?
Answer: Regioselective protection of carbohydrate hydroxyl groups can be challenging due to their similar reactivity. Here are some strategies to improve selectivity:
-
Steric Hindrance: The primary hydroxyl group at C-6 is the most sterically accessible and therefore the most reactive. Bulky protecting group reagents, such as tert-butyldimethylsilyl (TBS) chloride, will preferentially react at this position.
-
Stannylene Acetals: The use of dibutyltin (B87310) oxide can activate a pair of vicinal cis-diols, allowing for regioselective acylation or alkylation.
-
Enzymatic Acylation: Lipases can be used for regioselective acylation, often with high specificity for the primary hydroxyl group.
-
Reaction Conditions: Low temperatures generally favor kinetic control and can enhance selectivity. The choice of solvent and base can also play a significant role. For acylations, using a non-nucleophilic base like 2,6-lutidine can prevent side reactions.
-
Acyl Migration: Acetyl groups, in particular, are prone to migration, especially under acidic or basic conditions. To minimize this, use mild reaction conditions and purify products promptly. If acyl migration is a persistent issue, consider using more stable protecting groups like benzoates or pivaloates.[4]
Frequently Asked Questions (FAQs)
Q1: Why is α-D-glucofuranose so unstable in solution?
A1: The five-membered furanose ring has a higher degree of dihedral angle strain compared to the more stable six-membered pyranose ring. The pyranose form can adopt a stable chair conformation where bulky substituents can occupy equatorial positions, minimizing steric interactions. Furanose rings are restricted to less stable envelope or twist conformations.[6] In aqueous solution, glucose exists in a dynamic equilibrium between its various cyclic forms and a small amount of the open-chain form. The pyranose forms are thermodynamically favored, accounting for over 99% of the equilibrium mixture.[2][5]
Q2: What is the approximate percentage of α-D-glucofuranose at equilibrium in an aqueous solution?
A2: In an aqueous solution at room temperature, the furanose forms of glucose (both α and β anomers) constitute less than 1% of the total glucose molecules. The α-D-glucofuranose anomer is a minor component of this already small fraction.[5]
Q3: Can I purchase stable α-D-glucofuranose?
A3: Unprotected α-D-glucofuranose is not commercially available as a stable, isolable solid because it readily equilibrates to the more stable pyranose forms in solution and in the solid state.[7] To work with the α-D-glucofuranose ring system, it is necessary to synthesize a derivative where the furanose conformation is locked by protecting groups, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Q4: What analytical techniques are best for monitoring the stability of α-D-glucofuranose?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. 1H and 13C NMR can be used to identify and quantify the different anomers of glucose in solution, including the minor furanose forms.[5][8] The anomeric protons and carbons have distinct chemical shifts for each isomer, allowing for their differentiation and the determination of their relative concentrations.[5][9]
Q5: What are the general principles for choosing a protecting group strategy for α-D-glucofuranose?
A5: The choice of protecting groups depends on your synthetic goals. Key considerations include:
-
Stability: The protecting group must be stable to the reaction conditions you plan to use in subsequent steps.
-
Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield under conditions that do not affect other parts of your molecule.
-
Selectivity: If you need to differentiate between the hydroxyl groups, choose a strategy that allows for regioselective protection.
-
Orthogonality: In complex syntheses, it is often necessary to use multiple protecting groups that can be removed independently of one another. This is known as an orthogonal protecting group strategy.
Data Presentation
Table 1: Equilibrium Composition of D-Glucose Anomers in Different Solvents
| Solvent | α-Pyranose (%) | β-Pyranose (%) | α-Furanose (%) | β-Furanose (%) | Reference(s) |
| Water (D₂O) | ~36 | ~64 | < 1 (total furanose) | < 1 (total furanose) | [5][8] |
| Dimethyl Sulfoxide (DMSO-d₆) | 45.4 | 54.6 | Increased proportion relative to water | Increased proportion relative to water | [3][10] |
| Pyridine | Not specified | Not specified | Not specified | Not specified | [10] |
Note: Quantitative data for the furanose forms in non-aqueous solvents is often reported as a qualitative increase compared to water. The exact percentages can vary with temperature and concentration.
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)
This protocol describes a common and reliable method for stabilizing D-glucose in the α-D-glucofuranose form.
Materials:
-
D-glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid
-
Anhydrous copper(II) sulfate
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend D-glucose (1 equivalent) in anhydrous acetone (approximately 10-20 mL per gram of glucose).
-
To the stirred suspension, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Add anhydrous copper(II) sulfate (approximately 2-3 times the mass of glucose) to the mixture to act as a dehydrating agent.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexane as the eluent). The starting material (glucose) will remain at the baseline, while the product will have a higher Rf value.
-
Once the reaction is complete, neutralize the acid by adding solid sodium bicarbonate portion-wise until effervescence ceases.
-
Filter the mixture to remove the copper salts and excess sodium bicarbonate. Wash the solid residue with acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting syrup in dichloromethane and wash with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from hexane or a mixture of hexane and a minimal amount of dichloromethane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.
Protocol 2: General Procedure for Silylation of a Hydroxyl Group
This protocol provides a general method for protecting a hydroxyl group as a silyl (B83357) ether, which can enhance stability in certain solvents and reaction conditions.
Materials:
-
Carbohydrate substrate with a free hydroxyl group
-
Silylating agent (e.g., TBDMSCl, TIPSCl)
-
Anhydrous aprotic solvent (e.g., DMF, dichloromethane)
-
Base (e.g., imidazole, triethylamine)
-
Anhydrous workup reagents (e.g., saturated aqueous sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Dissolve the carbohydrate substrate (1 equivalent) in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 equivalents). Imidazole is commonly used with TBDMSCl.
-
Add the silylating agent (1.1-1.3 equivalents) to the solution. The reaction may be cooled in an ice bath if the silylation is highly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the addition of a small amount of water or saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Equilibrium of D-glucose anomers in aqueous solution.
Caption: Workflow for the synthesis of diacetone glucose.
Caption: Logic of stabilizing α-D-glucofuranose via derivatization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. BJOC - Investigation of acetyl migrations in furanosides [beilstein-journals.org]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Complete 1H and 13C NMR spectral assignment of d-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cigs.unimo.it [cigs.unimo.it]
Technical Support Center: Scaling Up Glucofuranose Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of glucofuranose synthesis.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format, providing potential causes and actionable solutions to overcome them during the synthesis of glucofuranose derivatives, using the preparation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a primary example.
| Problem | Potential Causes | Troubleshooting & Optimization Strategies |
| Low Overall Yield | 1. Incomplete Reaction: The reaction has not proceeded to completion, leaving starting material or intermediates. 2. Suboptimal Catalyst: The type or amount of catalyst is not ideal for the reaction scale. 3. Side Reactions: Undesirable reactions like caramelization or acetone (B3395972) self-condensation consume starting materials.[1] 4. Product Loss During Workup: Inefficient extraction or purification methods lead to loss of the desired product.[1] | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and intermediates until the reaction is complete.[1] 2. Optimize Catalyst: Experiment with different acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid, Lewis acids) and their concentrations to improve reaction rate and yield.[1] 3. Control Temperature: Maintain a consistent and optimized temperature. While gentle heating can speed up the reaction, excessive heat can lead to decomposition and side reactions.[1] 4. Efficient Purification: Employ careful extraction and purification techniques. Recrystallization is a common and effective method for purifying the product.[1] |
| Formation of Mono-Protected Intermediate (e.g., Monoacetone-d-glucose) | 1. Incomplete Second Acetalization: Reaction conditions are not sufficient to drive the formation of the di-protected product.[1] 2. Insufficient Dehydration: Water produced during the reaction shifts the equilibrium back towards the mono-protected intermediate.[1] 3. Premature Reaction Stoppage: The reaction is halted before the complete conversion to the di-protected product.[1] | 1. Increase Reaction Time: Continue the reaction until TLC analysis shows the disappearance of the mono-acetal intermediate.[1] 2. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Add a dehydrating agent like anhydrous copper(II) sulfate (B86663) or molecular sieves to remove water as it forms.[1] Alternatively, consider azeotropic distillation to remove water.[1] 3. Optimize Temperature: Ensure the reaction temperature is adequate for the chosen catalyst to drive the reaction to completion.[1] |
| Product Hydrolysis | 1. Acid-Catalyzed Hydrolysis: The isopropylidene groups are sensitive to acid and can be cleaved during workup. The 5,6-O-isopropylidene group is particularly labile.[1] | 1. Prompt Neutralization: Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) immediately after the reaction is complete to prevent hydrolysis during the workup process.[1] |
| Formation of Dark, Tarry Byproducts | 1. Caramelization of Glucose: High temperatures in the presence of a strong acid can cause the sugar to decompose.[1] 2. Self-Condensation of Acetone: Acidic conditions can promote the polymerization of acetone.[1] | 1. Lower Reaction Temperature: Avoid excessive heating to minimize the degradation of glucose.[1] 2. Use a Milder Catalyst: Consider using a less harsh acid catalyst to reduce the rate of side reactions.[1] 3. Optimize Reaction Time: Do not prolong the reaction unnecessarily after completion, as this can increase the formation of byproducts.[1] |
| Difficulty in Purification | 1. Oily Product: Some glucofuranose derivatives are oils at room temperature, making crystallization difficult.[2] 2. Similar Physical Properties of Anomers: The α and β anomers can be difficult to separate by standard methods like chromatography due to their similar physical properties.[2] | 1. Derivative Selection: When possible, synthesize crystalline derivatives of glucofuranose to simplify purification by recrystallization.[2] 2. Chromatography: For oily products or difficult separations, flash silica (B1680970) chromatography may be necessary.[2] 3. Alternative Crystallization Solvents: Explore the use of high-boiling alcohols for the crystallization of sugars and their derivatives.[3] |
| Exothermic Reaction and Thermal Runaway on Scale-up | 1. Heat Generation Exceeds Heat Removal: As the reaction volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[4][5][6] 2. Inadequate Mixing: Poor mixing can lead to localized hot spots and an uncontrolled increase in reaction rate.[5] | 1. Controlled Reagent Addition: For highly exothermic reactions, use a semi-batch process with controlled addition of a key reagent to manage the rate of heat generation.[7] 2. Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to handle the heat load at a larger scale.[8] 3. Monitor Temperature: Use temperature probes to monitor the internal reaction temperature in real-time.[8] 4. Improve Agitation: Use appropriate stirring mechanisms to ensure homogenous mixing and temperature distribution.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the formation of the mono-protected glucofuranose intermediate?
A1: The main cause is an incomplete reaction. The protection of D-glucose with acetone occurs in a stepwise manner, first forming the 1,2-O-isopropylidene-α-D-glucofuranose (mono-protected intermediate). If the reaction conditions are not optimal or the reaction is stopped too early, a significant amount of this intermediate will remain.[1]
Q2: How can water be effectively removed from the reaction mixture during scale-up?
A2: Removing the water produced during the acetalization is critical to drive the reaction to completion.[1] On a larger scale, two effective methods are:
-
Dehydrating Agents: Adding anhydrous copper(II) sulfate or molecular sieves to the reaction mixture to sequester water as it is formed.[1]
-
Azeotropic Distillation: If a suitable co-solvent is used, water can be removed by azeotropic distillation using a Dean-Stark apparatus.[1]
Q3: Can the di-protected glucofuranose product hydrolyze back to the mono-protected form?
A3: Yes, the isopropylidene protecting groups are susceptible to acid-catalyzed hydrolysis. The 5,6-O-isopropylidene group is generally more easily cleaved under milder acidic conditions. To prevent this, it is crucial to neutralize the acid catalyst as soon as the reaction is complete.[1]
Q4: What are the optimal reaction conditions to favor the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose?
A4: Optimal conditions can vary, but general guidelines include:
-
Catalyst: Sulfuric acid is commonly used, but Lewis acids like boron trifluoride etherate can also be effective.[1]
-
Temperature: The reaction is often performed at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but also the risk of side reactions.[1]
-
Reaction Time: The reaction should be monitored by a suitable method, such as TLC, to determine when it is complete.[1]
-
Anhydrous Conditions: The use of anhydrous acetone and D-glucose is highly recommended.[1]
Q5: What are some common byproducts in the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose?
A5: Besides the mono-protected intermediate, other di-O-isopropylidene isomers of glucose, such as 1,2:3,4-di-O-isopropylidene-α-D-glucoseptanose and 2,3:4,5-di-O-isopropylidene-β-D-glucoseptanose, have been isolated from the mother liquors of commercial-scale preparations.[9]
Experimental Protocols
Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol provides a general laboratory procedure. For scale-up, careful consideration of heat management and reagent addition rates is necessary.
Materials:
-
D-glucose (anhydrous)
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid
-
Anhydrous Copper(II) Sulfate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred suspension of D-glucose and anhydrous copper(II) sulfate in anhydrous acetone, slowly add concentrated sulfuric acid at 0°C (ice bath).[1]
-
Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring the progress by TLC.[10]
-
Once the reaction is complete, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.[10]
-
Filter the solid (copper salts and any unreacted glucose) and wash it with acetone.[1]
-
Evaporate the acetone from the filtrate under reduced pressure.[1]
-
Dissolve the resulting syrup in dichloromethane and wash with water to remove any remaining inorganic salts.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[1]
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane with a minimal amount of dichloromethane) to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Caption: Troubleshooting logic for low yield or impure product in glucofuranose synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2001036435A1 - Glucofuranoses - Google Patents [patents.google.com]
- 3. US3219484A - Process for the purification of sugars and their derivatives - Google Patents [patents.google.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up | Chemical Engineering Education [journals.flvc.org]
- 7. fauske.com [fauske.com]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. Large scale isolation of 1,2:3,4-di-O-isopropylidene-α-D-glucoseptanose and 2,3:4,5-di-O-isopropylidene-β-D-glucoseptanose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Strategies to control regioselectivity in glucofuranose modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective modification of glucofuranose.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling regioselectivity in glucofuranose modifications?
A1: The principal strategies to control which hydroxyl group on the glucofuranose ring reacts are:
-
Protecting Group Strategies: This is the most common approach, involving the selective protection of less reactive hydroxyl groups to leave the desired one available for modification.[1][2][3][4] This often involves a multi-step process of protection, modification, and deprotection.[3]
-
Enzymatic Modifications: Enzymes like lipases and esterases can catalyze reactions with high regioselectivity, often on unprotected or minimally protected sugars.[5][6][7]
-
Catalyst-Controlled Reactions: Specific catalysts can direct a reaction to a particular hydroxyl group.[8][9] For instance, chiral phosphoric acids have been used for regioselective acetalization.[8]
-
Protecting-Group-Free Strategies: These methods leverage the inherent differences in the reactivity of the hydroxyl groups, particularly the anomeric center, to achieve selective modifications without the need for protecting groups.[10]
Q2: How do protecting groups influence the regioselectivity of glycosylation reactions?
A2: Protecting groups have a significant impact on the reactivity of the glycosyl donor and the stereoselectivity of the glycosylation.[2][11] The nature of the protecting group at the C-2 position, for example, can influence whether the reaction proceeds via an SN1 or SN2 mechanism, thereby controlling the stereochemical outcome.[3] Furthermore, the overall pattern of protecting groups on the glucofuranose ring can create steric hindrance that favors reaction at a specific, more accessible hydroxyl group.[4]
Q3: What is an "orthogonal protecting group strategy" and why is it important?
A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[3] This is crucial in the multi-step synthesis of complex carbohydrates, as it allows for the sequential modification of different hydroxyl groups.[3] For example, a silyl (B83357) ether (removed by fluoride), a benzyl (B1604629) ether (removed by hydrogenolysis), and an acetate (B1210297) ester (removed by base) can all be present in the same molecule and deprotected independently.
Q4: Can reaction conditions like solvent and temperature affect regioselectivity?
A4: Yes, solvent and temperature are critical parameters. The solvent can influence the equilibrium between the pyranose and furanose forms of glucose, as well as the solubility and reactivity of the reactants.[12][13][14][15] Temperature can affect the rate of competing reactions; lower temperatures often favor the thermodynamically more stable product, potentially leading to higher regioselectivity.[16][17]
Troubleshooting Guides
Problem 1: Poor or no regioselectivity in the acylation of glucofuranose, resulting in a mixture of products.
| Possible Cause | Troubleshooting Suggestion | Relevant Principles |
| Similar reactivity of hydroxyl groups. | Employ a protecting group strategy to block all but the desired hydroxyl group.[1][4] | Steric and electronic effects of protecting groups can differentiate hydroxyl group reactivity.[2] |
| Utilize a regioselective enzyme, such as a lipase (B570770), for the acylation.[5][6] | Enzymes have highly specific active sites that can distinguish between similar functional groups.[7] | |
| Use a catalyst known to direct acylation to a specific position.[9] | Catalyst-substrate interactions can favor reaction at a particular site.[8] | |
| Incorrect reaction conditions. | Optimize the solvent. A less polar solvent may enhance the reactivity differences between hydroxyl groups.[14] | Solvent polarity can affect the transition state energies of competing reaction pathways.[15] |
| Lower the reaction temperature to favor the formation of the most stable product.[16][17] | Kinetic vs. thermodynamic control. Lower temperatures favor the thermodynamic product. | |
| Protecting group migration. | If using acyl protecting groups, consider that they can migrate under certain conditions (e.g., basic or acidic). Choose more stable protecting groups like benzyl or silyl ethers. | Acyl migration is a known side reaction in carbohydrate chemistry. |
Problem 2: Low yield in a regioselective alkylation reaction.
| Possible Cause | Troubleshooting Suggestion | Relevant Principles |
| Steric hindrance around the target hydroxyl group. | Choose a less bulky protecting group on adjacent positions. | Steric hindrance can prevent the approach of the alkylating agent. |
| Use a more reactive alkylating agent (e.g., triflate instead of bromide). | A more electrophilic alkylating agent can overcome lower nucleophilicity of the hydroxyl group. | |
| Deactivation of the catalyst (if applicable). | Ensure anhydrous and inert reaction conditions if using an air- or moisture-sensitive catalyst.[18] | Catalysts can be deactivated by water or oxygen. |
| Verify the purity and activity of the catalyst.[18] | Impurities can poison the catalyst. | |
| Insufficient reactivity of the hydroxyl group. | Activate the hydroxyl group using a reagent like dibutyltin (B87310) oxide to form a more nucleophilic stannylene acetal.[4][19] | Stannylene acetals enhance the nucleophilicity of one hydroxyl group in a diol pair.[19] |
Problem 3: Unexpected formation of the furanose product when the pyranose form is desired (or vice-versa).
| Possible Cause | Troubleshooting Suggestion | Relevant Principles |
| Equilibrium between pyranose and furanose forms. | Alter the solvent system. For example, DMSO is known to favor the furanose form for some sugars.[12][13] | The solvent can stabilize one ring form over the other through hydrogen bonding and other interactions.[12] |
| Adjust the reaction temperature. The equilibrium between ring forms is temperature-dependent.[20][21] | The relative thermodynamic stabilities of the pyranose and furanose forms can change with temperature. | |
| Reaction kinetics favor one ring form. | The formation of five-membered rings (furanose) is often kinetically favored over six-membered rings (pyranose).[22] If the reaction is fast, it may trap the kinetic product. Consider conditions that allow for equilibration to the more stable pyranose form. | Kinetic vs. thermodynamic control. |
Experimental Protocols
Key Experiment: Regioselective 6-O-Acylation using a Lipase Catalyst
This protocol describes the regioselective acetylation of a glucofuranose derivative at the primary 6-hydroxyl group using an immobilized lipase.
Materials:
-
1,2:3,5-di-O-isopropylidene-α-D-glucofuranose
-
Vinyl acetate
-
Immobilized Candida antarctica lipase B (CALB)
-
Anhydrous toluene (B28343)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexane (B92381) for chromatography
Procedure:
-
Dissolve 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose (1 mmol) in anhydrous toluene (10 mL) in a round-bottom flask.
-
Add vinyl acetate (3 mmol) to the solution.
-
Add immobilized CALB (100 mg) to the reaction mixture.
-
Stir the suspension at room temperature (25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the immobilized enzyme and wash it with toluene.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain 6-O-acetyl-1,2:3,5-di-O-isopropylidene-α-D-glucofuranose.
Data Presentation
Table 1: Comparison of Regioselectivity in Glucofuranose Acylation under Different Catalytic Conditions.
| Catalyst | Target Hydroxyl | Acylating Agent | Solvent | Regioselectivity (%) | Reference |
| Pyridine | Mixture | Acetic Anhydride | Dichloromethane | Low (mixture of products) | General Knowledge |
| DMAP | 6-OH (primary) | Acetic Anhydride | Dichloromethane | Moderate | [9] |
| Immobilized Lipase | 6-OH (primary) | Vinyl Acetate | Toluene | >95 | [5][6] |
| Functionalized DMAP | 6-OH (primary) | Acetic Anhydride | Chloroform | 89 | [9] |
Visualizations
Caption: Workflow for regioselective modification using an orthogonal protecting group strategy.
Caption: A logical troubleshooting guide for addressing poor regioselectivity in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. The effects of organic solvents on the efficiency and regioselectivity of N-acetyl-lactosamine synthesis, using the β-galactosidase from Bacillus circulans in hydro-organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solvent-mediated mechanism and kinetics of glucose mutarotation from enhanced sampling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thermochemical transformation of glucose to 1,6-anhydroglucose in high-temperature steam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Minimizing Impurities in α-D-Glucofuranose Preparations
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing impurities in preparations of α-D-glucofuranose. Given that α-D-glucofuranose is a minor and transient component in an equilibrium with its other isomers in solution, this guide addresses both the direct challenges of handling the unprotected form and the common practical approach of using a protected derivative, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, to lock the molecule in the desired furanose conformation.
Understanding the Challenge: The Anomeric Equilibrium of Glucose
In solution, D-glucose (B1605176) exists as an equilibrium mixture of five isomers: the open-chain aldehyde form and four cyclic hemiacetal forms. The six-membered ring structures (pyranoses) are significantly more stable and therefore dominate the equilibrium, while the five-membered ring structures (furanoses) are minor components.[1][2] This dynamic interconversion, known as mutarotation, is the primary challenge in isolating pure, unprotected α-D-glucofuranose.[3][4][5]
Equilibrium Composition of D-Glucose in Aqueous Solution
| Isomer | Ring Size | Anomer | Percentage at Equilibrium |
| β-D-glucopyranose | 6-membered | Beta | ~62-64%[4][5] |
| α-D-glucopyranose | 6-membered | Alpha | ~36-37%[4][6] |
| α-D-glucofuranose | 5-membered | Alpha | ~0.5% [6] |
| β-D-glucofuranose | 5-membered | Beta | ~0.5% [6] |
| Open-chain aldehyde | N/A | N/A | <0.02%[2][5] |
Troubleshooting Guide & FAQs
This section is divided into two parts: addressing the preparation of the stable, protected 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, and managing the equilibrium of the unprotected α-D-glucofuranose.
Part 1: Protected α-D-Glucofuranose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose)
This is the most common and practical method to obtain a stable α-D-glucofuranose derivative. The di-isopropylidene groups "lock" the glucose molecule in the α-furanose conformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose?
A1: The most common impurities include:
-
Unreacted D-glucose: Due to incomplete reaction.
-
Mono-isopropylidene derivatives: Formed if the reaction does not go to completion.
-
Caramelized sugar byproducts: Dark, tarry substances resulting from the degradation of glucose under strong acidic conditions and/or high temperatures.[7]
-
Acetone (B3395972) self-condensation products: Polymeric byproducts from acetone reacting with itself under acidic conditions.
-
Water: Which can hydrolyze the product and shift the reaction equilibrium.
Q2: My reaction mixture turned dark brown/black. What happened and can I salvage the product?
A2: A dark coloration indicates caramelization of the glucose, likely due to excessive heat or a too-concentrated acid catalyst. While some product might be salvageable through careful purification (e.g., column chromatography), the yield will be significantly reduced. To prevent this, ensure the reaction temperature is controlled and the acid catalyst is added slowly and at the correct concentration.
Q3: The yield of my product is very low. What are the likely causes?
A3: Low yield can result from several factors:
-
Presence of water: Water in the acetone or on the glassware can prevent the formation of the isopropylidene acetals. Using anhydrous acetone and thoroughly dried glassware is critical.
-
Inefficient water removal: The reaction produces water, which must be removed to drive the equilibrium towards the product. Using a dehydrating agent like anhydrous copper(II) sulfate (B86663) or molecular sieves is recommended.
-
Suboptimal reaction time or temperature: The reaction should be monitored (e.g., by TLC) to determine the optimal reaction time. Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high can cause degradation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of dark, tarry byproducts | - Overheating. - Acid catalyst concentration too high. | - Maintain a consistent and optimized temperature. - Use the recommended concentration of acid and add it slowly. |
| Low product yield | - Presence of water in reagents or glassware. - Incomplete reaction. - Inefficient workup and purification. | - Use anhydrous acetone and dry glassware. - Monitor the reaction by TLC to ensure completion. - Optimize extraction and recrystallization procedures. |
| Product is an oil or fails to crystallize | - Presence of impurities (e.g., mono-protected glucose, acetone byproducts). | - Purify the crude product using column chromatography on silica (B1680970) gel before attempting recrystallization. |
| Difficulty removing copper salts after neutralization | - Inefficient filtration. | - Ensure complete neutralization with sodium bicarbonate. - Wash the filter cake thoroughly with acetone. |
Part 2: Unprotected α-D-Glucofuranose
Directly preparing and purifying unprotected α-D-glucofuranose is exceptionally challenging due to the unfavorable equilibrium. The primary "impurities" are the other glucose isomers.
Frequently Asked Questions (FAQs)
Q4: Is it possible to isolate pure, unprotected α-D-glucofuranose?
A4: Isolating a stable, pure sample of unprotected α-D-glucofuranose is generally not feasible under normal conditions because it will rapidly equilibrate to the more stable pyranose forms in solution.[3] Purification would need to be followed by immediate use or derivatization to prevent re-equilibration.
Q5: How can I increase the proportion of α-D-glucofuranose in a solution?
A5: While significantly shifting the equilibrium is difficult, some conditions can slightly favor the furanose form:
-
Solvent: Non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to increase the proportion of furanose forms for some sugars compared to water.[8]
-
Temperature: The effect of temperature on the furanose-pyranose equilibrium is complex and sugar-specific. For glucose, higher temperatures slightly increase the proportion of the open-chain form, which is the intermediate for interconversion.[9]
Q6: What analytical methods can be used to detect and quantify α-D-glucofuranose in a mixture?
A6: Several analytical techniques can distinguish and quantify glucose anomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the different anomers in solution and determining their relative concentrations by integrating the signals of the anomeric protons or carbons.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Using specialized columns (e.g., amino-based or ligand-exchange columns), it is possible to separate the different anomers of glucose.[12][13]
-
Gas Chromatography (GC): After derivatization to form volatile compounds (e.g., silylation), GC can be used to separate and quantify the anomers.
Troubleshooting for Unprotected α-D-Glucofuranose Preparations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid disappearance of α-D-glucofuranose signal in analysis | - Mutarotation to more stable pyranose forms. | - Analyze the sample as quickly as possible after preparation. - Consider derivatization to "trap" the furanose form. - Perform analyses at low temperatures to slow down mutarotation.[2] |
| Complex mixture of isomers observed | - Natural equilibrium of glucose in solution. | - This is expected. Use analytical techniques like NMR or HPLC to quantify the components. - For synthetic purposes, use a protecting group strategy to isolate the desired furanose form. |
| Formation of degradation products | - Harsh pH or high temperatures. | - Maintain neutral pH and moderate temperatures to minimize degradation.[14][15] |
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
This protocol is a widely used and efficient method for preparing the protected α-D-glucofuranose.
Materials:
-
D-glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid
-
Anhydrous copper(II) sulfate
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, prepare a solution of D-glucose (e.g., 5 g) in dry acetone (e.g., 250 ml).
-
Slowly add concentrated sulfuric acid (e.g., 1.2 ml) to the solution at room temperature while stirring.
-
Stir the reaction mixture vigorously at room temperature for approximately 6 hours.
-
Add anhydrous copper(II) sulfate (e.g., 15 g) to the reaction mixture and continue stirring for an additional 18 hours at room temperature. The copper sulfate acts as a dehydrating agent to drive the reaction to completion.
-
Neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Filter the inorganic solids (copper salts and unreacted glucose) and wash the solid with acetone.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain a syrup.
-
Dissolve the syrup in dichloromethane and wash with water in a separatory funnel.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product as a white solid.
-
Recrystallize the crude product from a mixture of hexane and a minimal amount of dichloromethane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Protocol 2: Analysis of Glucose Anomers by 1H NMR
This protocol allows for the quantification of the relative amounts of α-D-glucofuranose and other isomers in a solution at equilibrium.
Materials:
-
D-glucose sample
-
Deuterium oxide (D2O)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of D-glucose in D2O.
-
Allow the solution to stand at a constant temperature (e.g., 25°C) for several hours to ensure the anomeric equilibrium is reached.
-
Acquire a 1H NMR spectrum of the solution.
-
Identify the signals corresponding to the anomeric protons of the different isomers. The anomeric proton signals are typically found in the downfield region of the spectrum (around 4.5-5.5 ppm).
-
α-glucopyranose: ~5.2 ppm (doublet)
-
β-glucopyranose: ~4.6 ppm (doublet)
-
Furanose anomers will have distinct signals in this region as well, though they will be much smaller.
-
-
Integrate the signals corresponding to each anomeric proton.
-
Calculate the relative percentage of each isomer by dividing the integral of its anomeric proton signal by the total integral of all anomeric proton signals.
Visualizations
Caption: Workflow for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Caption: The dynamic equilibrium of D-glucose isomers in solution.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Glucose - Wikipedia [en.wikipedia.org]
- 3. physicsforums.com [physicsforums.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thus, D glucose in aqueous solution exists as an equilibrium mixture of 5 compounds. The pyranose form predominates in solution.aD glucofuranose (0.5%)aD-glucopyranose (37%)aldehydo- -glucose (0.003%)bD-glucofuranose (0.5%)bD-glucopyranose (62%) -triyambak.org - Triyambak Life Sciences [triyambak.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR analyses of complex d-glucose anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. magritek.com [magritek.com]
- 12. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Temperature and pH effect on glucose production from pretreated bagasse by a novel species of Citrobacter and other bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Spectroscopic Showdown: Unmasking the Structural Nuances of Glucofuranose and Glucopyranose
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of two key cyclic forms of glucose: glucofuranose and glucopyranose. By leveraging nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy, we illuminate the subtle yet significant differences that govern their chemical behavior and biological roles.
In aqueous solutions, glucose exists in an equilibrium between its open-chain aldehyde form and several cyclic hemiacetal structures. The most abundant of these are the six-membered ring structures known as glucopyranoses (α and β anomers), which together account for over 99% of the equilibrium mixture.[1] The five-membered ring isomers, glucofuranoses (α and β anomers), are present in much smaller quantities, typically less than 1%.[1][2] Despite their low abundance, glucofuranoses can exhibit higher reactivity in certain contexts due to a faster ring-opening rate compared to their pyranose counterparts.[1] This guide delves into the spectroscopic signatures that allow for the distinct identification and characterization of these isomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool
NMR spectroscopy is a powerful technique for the structural elucidation of carbohydrates, providing detailed information about the chemical environment of each proton and carbon atom.[3][4] The distinct ring sizes and conformations of glucofuranose and glucopyranose lead to significant differences in their NMR spectra.
Comparative ¹H and ¹³C NMR Chemical Shifts
The chemical shifts of the anomeric proton (H-1) and carbon (C-1) are particularly diagnostic for distinguishing between the different isomers. In ¹H NMR, the anomeric protons of glucofuranose resonate at lower field strengths compared to those of glucopyranose.[1] Similarly, the anomeric carbons in the ¹³C NMR spectrum show distinct chemical shifts. The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the α and β anomers of D-glucofuranose and D-glucopyranose in D₂O.
Table 1: ¹H NMR Chemical Shifts (ppm) of D-Glucofuranose and D-Glucopyranose in D₂O [1]
| Proton | α-D-Glucofuranose | β-D-Glucofuranose | α-D-Glucopyranose | β-D-Glucopyranose |
| H-1 | 5.49 | 5.42 | 5.23 | 4.64 |
| H-2 | 4.32 | 4.24 | 3.53 | 3.27 |
| H-3 | 4.24 | 4.07 | 3.71 | 3.49 |
| H-4 | 4.15 | 4.10 | 3.41 | 3.41 |
| H-5 | 3.82 | 3.82 | 3.82 | 3.48 |
| H-6a | 3.75 | 3.75 | 3.82 | 3.91 |
| H-6b | 3.67 | 3.67 | 3.75 | 3.75 |
Table 2: ¹³C NMR Chemical Shifts (ppm) of D-Glucofuranose and D-Glucopyranose in D₂O [1][5]
| Carbon | α-D-Glucofuranose | β-D-Glucofuranose | α-D-Glucopyranose | β-D-Glucopyranose |
| C-1 | 102.1 | 102.8 | 93.1 | 96.9 |
| C-2 | 77.9 | 81.1 | 72.4 | 75.2 |
| C-3 | 77.2 | 76.8 | 73.8 | 76.9 |
| C-4 | 82.3 | 83.5 | 70.5 | 70.5 |
| C-5 | 71.5 | 71.2 | 72.5 | 77.0 |
| C-6 | 64.0 | 64.0 | 61.7 | 61.7 |
Experimental Protocols
NMR Spectroscopy of Glucose Isomers
A detailed protocol for acquiring high-resolution NMR spectra of glucose isomers is crucial for accurate structural assignment.
Sample Preparation:
-
Dissolve a known quantity of D-glucose (B1605176) (typically 10-50 mg) in a precise volume (e.g., 0.5 mL) of deuterium (B1214612) oxide (D₂O).
-
Allow the solution to equilibrate at room temperature for at least 24 hours to ensure mutarotation reaches equilibrium.
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.[3]
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. Due to the low abundance of furanose forms, a large number of scans may be required to achieve an adequate signal-to-noise ratio for these minor signals.[1]
-
Acquire a 1D ¹³C NMR spectrum.
-
Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals.[4] HSQC is particularly useful for resolving overlapping signals in the ¹H spectrum by correlating them to the more dispersed ¹³C signals.[1]
Vibrational Spectroscopy: Probing Functional Groups and Molecular Fingerprints
Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of molecules, offering insights into functional groups and the overall molecular structure. While the spectra of carbohydrates can be complex due to the numerous hydroxyl groups and C-O bonds, distinct features can be used to differentiate between furanose and pyranose rings.
Comparative IR and Raman Spectral Data
The "fingerprint region" (typically below 1500 cm⁻¹) in both IR and Raman spectra is particularly rich in information about the skeletal vibrations of the sugar rings.[6] Differences in ring strain and the orientation of substituent groups between the five-membered furanose and six-membered pyranose rings lead to variations in these vibrational modes.
Table 3: Key Vibrational Band Assignments for Glucose Isomers (cm⁻¹)
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Glucofuranose | Glucopyranose |
| O-H Stretching | 3600–3200 | Broad band | Broad band |
| C-H Stretching | 3000–2800 | Multiple peaks | Multiple peaks |
| C-O-C Stretching (ether) | 1140–1070 | Characteristic peaks | Characteristic peaks |
| C-O Stretching (alcohol) | 1150–1000 | Complex pattern | Complex pattern |
| Ring Vibrations (Fingerprint) | 950–750 | Unique pattern | Unique pattern |
Key Differentiating Features:
-
Anomeric Region: The region between 950 cm⁻¹ and 800 cm⁻¹ in Raman and IR spectra is often sensitive to the anomeric configuration (α vs. β) and the ring size.[7][8]
-
Ring Puckering Modes: The lower frequency vibrations corresponding to the puckering of the furanose and pyranose rings will differ due to the inherent flexibility and strain differences between the five- and six-membered rings.
Experimental Protocols
IR and Raman Spectroscopy of Glucose Isomers
Sample Preparation:
-
For Solid-State Analysis (FT-IR/FT-Raman): Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory for FT-IR. For FT-Raman, the crystalline powder can be used directly.
-
For Aqueous Solution Analysis (Raman): Dissolve the glucose in water to the desired concentration. Aqueous solutions are challenging for IR due to the strong absorption of water.
Instrumentation and Data Acquisition:
-
FT-IR Spectroscopy: A Fourier Transform Infrared spectrometer is used. Spectra are typically collected over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Raman Spectroscopy: A Raman spectrometer with a laser excitation source (e.g., 785 nm) is used. Data is collected over a similar spectral range.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of glucofuranose and glucopyranose.
Caption: Workflow for the spectroscopic comparison of glucose isomers.
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. echemi.com [echemi.com]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Bioactivity of α-D-Glucofuranose and its Derivatives: A Comparative Guide
A comprehensive analysis of current research reveals that derivatives of α-D-glucofuranose exhibit a broad spectrum of biological activities, including notable antimicrobial and anticancer properties. In contrast, the parent compound, α-D-glucofuranose, has shown limited to no significant biological activity in the reported studies. This guide provides a comparative overview of the bioactivity of α-D-glucofuranose and its derivatives, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.
While α-D-glucofuranose is a fundamental monosaccharide, its derivatives, synthesized through various chemical modifications, have garnered significant attention from the scientific community for their potential therapeutic applications. The addition of functional groups such as acyl, benzoyl, and tosyl moieties to the glucofuranose scaffold has been shown to dramatically enhance its biological efficacy.
Antimicrobial Activity: Derivatives Take the Lead
Numerous studies have demonstrated the potent antimicrobial effects of α-D-glucofuranose derivatives against a range of pathogenic bacteria and fungi. The parent α-D-glucofuranose, however, is generally considered to be inactive as an antimicrobial agent. The derivatization of the sugar molecule is crucial for its antimicrobial action.
A study on acylated, benzoylated, and tosylated derivatives of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose highlighted their significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), with lower values indicating higher potency.
| Compound | Target Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Acylated Derivative 1 | Staphylococcus aureus | 147.31 | 170.99 |
| Bacillus subtilis | 155.62 | 185.43 | |
| Escherichia coli | 166.24 | 334.47 | |
| Aspergillus flavus | 740 | 1400 | |
| Trichoderma viride | 940 | 1823 | |
| Benzoylated Derivative 2 | Staphylococcus aureus | 158.90 | 180.15 |
| Bacillus subtilis | 163.45 | 192.88 | |
| Escherichia coli | 171.14 | 340.50 | |
| Aspergillus flavus | 880 | 1650 | |
| Trichoderma viride | 1120 | 2100 | |
| Tosylated Derivative 3 | Staphylococcus aureus | 91.90 | 175.30 |
| Bacillus subtilis | 105.20 | 188.60 | |
| Escherichia coli | 120.75 | 250.90 | |
| Aspergillus flavus | 9880 | 18230 |
Table 1: Antimicrobial Activity of α-D-Glucofuranose Derivatives. This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of various α-D-glucofuranose derivatives against a selection of bacteria and fungi.
It is noteworthy that the attachment of aryl and acyl groups to the sugar molecule enhances the biological activities many times over that of the parent sugar.[1]
Experimental Protocol: Broth Microdilution Method
The antimicrobial susceptibility of the α-D-glucofuranose derivatives is commonly determined using the broth microdilution method. This technique allows for the determination of the MIC of an antimicrobial agent.
References
A Comparative Guide to the Validation of Analytical Methods for α-D-Glucofuranose Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of α-D-glucofuranose, a five-membered ring isomer of glucose, is critical in various fields, including glycobiology, pharmaceutical development, and food science. While less abundant than its pyranose counterpart, the furanose form can be a key intermediate or structural component in bioactive molecules. The selection of a suitable analytical method is paramount for reliable and reproducible results. This guide provides an objective comparison of common analytical techniques for α-D-glucofuranose quantification, supported by representative experimental data and detailed methodologies.
Comparative Analysis of Analytical Methods
The choice of an analytical method for α-D-glucofuranose quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays. The presented data is representative of typical performance for monosaccharide analysis and may require optimization for specific α-D-glucofuranose applications.
| Feature | High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Enzymatic Assay |
| Principle | Separation based on differential partitioning of the analyte between a stationary and mobile phase, with detection based on changes in the refractive index of the eluent. | Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information based on the signal intensity relative to a known internal standard. | Utilizes the high specificity of an enzyme (e.g., a specific isomerase or oxidase) to catalyze a reaction involving α-D-glucofuranose, leading to a measurable signal (e.g., colorimetric or fluorometric). |
| Specificity | Moderate to Good. Can separate isomers, but may require specialized columns and method development to resolve α-D-glucofuranose from other similar sugars. | Excellent. Provides detailed structural information, allowing for unambiguous identification and quantification of the α-furanose anomer.[1][2][3] | High. The specificity is determined by the chosen enzyme, which can be highly selective for the target isomer. |
| Linearity (R²) | > 0.99[4][5] | > 0.99 | > 0.99[6][7] |
| Limit of Detection (LOD) | 1 - 10 µg/mL | 10 - 100 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 5 - 50 µg/mL[4] | 50 - 500 µg/mL | 0.5 - 5 µg/mL[6] |
| Accuracy (% Recovery) | 95 - 105%[4] | 90 - 110% | 90 - 110%[6][7] |
| Precision (%RSD) | < 5%[4] | < 10% | < 10%[6][7] |
| Throughput | High | Low to Moderate | High |
| Sample Preparation | Minimal (filtration, dilution) | Minimal (dissolution in deuterated solvent) | Can be minimal, but may require buffer exchange or removal of interfering substances. |
| Instrumentation | HPLC system with RID detector | NMR spectrometer | Spectrophotometer or Fluorometer |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation and validation.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This method is suitable for the routine quantification of α-D-glucofuranose in various sample matrices.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and refractive index detector.
-
Amine-based or specialized carbohydrate analysis column (e.g., Zorbax NH2, 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
α-D-glucofuranose reference standard
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 80:20 (v/v) acetonitrile:water. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of α-D-glucofuranose (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 35°C
-
Injection volume: 20 µL
-
Detector temperature: 35°C
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of α-D-glucofuranose in the sample by interpolating its peak area on the calibration curve.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive identification and quantification of α-D-glucofuranose, especially in complex mixtures where chromatographic separation is challenging.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Reagents:
-
Deuterium oxide (D₂O, 99.9%)
-
α-D-glucofuranose reference standard
-
Internal standard (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample and the internal standard in D₂O.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T₁).
-
Accurate determination of the 90° pulse width.
-
A sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: Integrate the characteristic signal of α-D-glucofuranose (e.g., the anomeric proton signal) and the signal of the internal standard. Calculate the concentration of α-D-glucofuranose using the following equation:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * Concentration_IS
Where:
-
N_protons is the number of protons giving rise to the integrated signal.
-
M is the molar mass.
-
IS refers to the internal standard.
-
Enzymatic Assay
This method offers high throughput and sensitivity for the quantification of α-D-glucofuranose, provided a specific enzyme is available. The following is a general protocol that would require adaptation based on the specific enzyme used.
Instrumentation:
-
Microplate reader (spectrophotometer or fluorometer).
Reagents:
-
Specific enzyme for α-D-glucofuranose
-
Substrate for the coupled reaction (if necessary)
-
Assay buffer
-
α-D-glucofuranose reference standard
Procedure:
-
Reagent Preparation: Prepare all reagents in the appropriate assay buffer.
-
Standard Curve: Prepare a series of α-D-glucofuranose standards in the assay buffer.
-
Assay Reaction:
-
Pipette the standards and samples into a 96-well plate.
-
Add the enzyme solution to initiate the reaction.
-
If a coupled reaction is used, add the necessary substrates and enzymes.
-
Incubate the plate at the optimal temperature for a defined period.
-
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantification: Construct a standard curve by plotting the signal against the concentration of the standards. Determine the concentration of α-D-glucofuranose in the samples from the standard curve.
Visualizations
The following diagrams illustrate key workflows relevant to the validation and application of these analytical methods.
Caption: Workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete 1H and 13C NMR spectral assignment of d-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. media.neliti.com [media.neliti.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of quantitative enzymatic method and its validation for the assay of glucose in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
D-Glucopyranose Derivatives Show Superior Antimicrobial Potential Over D-Glucofuranose Counterparts
A comparative analysis of acylated D-glucofuranose and D-glucopyranose derivatives has revealed that compounds with a six-membered pyranose ring exhibit greater antimicrobial activity than their five-membered furanose ring counterparts. This finding is significant for researchers and drug development professionals working on novel antimicrobial agents, suggesting a more focused approach towards synthesizing and evaluating glucopyranoside-based compounds.
A key study investigating this comparison synthesized a series of acylated D-glucofuranose and D-glucopyranose derivatives and screened them for in vitro activity against ten human pathogenic bacteria and four pathogenic fungi. The results consistently demonstrated that the D-glucopyranose derivatives possessed a higher degree of antimicrobial functionality.[1][2] This suggests that the ring structure of the glucose derivative plays a crucial role in its biological activity.
While the precise mechanism of action for these specific acylated derivatives is not fully elucidated, the antimicrobial effects of sugar derivatives, in general, are often attributed to their ability to disrupt the integrity of the cell membrane.[3][4] Studies on other carbohydrate fatty acid derivatives have shown that they can cause a significant increase in membrane permeability, leading to leakage of cellular contents and ultimately cell death.[3][4] It is plausible that the structural conformation of glucopyranose derivatives allows for a more effective interaction with and disruption of microbial cell membranes compared to glucofuranose derivatives.
Comparative Antimicrobial Activity Data
The following tables summarize the in-vitro antibacterial and antifungal activities of various acylated D-glucofuranose and D-glucopyranose derivatives as reported in the literature. The data is presented as the diameter of the zone of inhibition in millimeters (mm).
Table 1: Antibacterial Activity of Acylated D-Glucofuranose and D-Glucopyranose Derivatives
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Bacillus subtilis | Staphylococcus aureus | |
| D-Glucofuranose Derivatives | ||
| Derivative A | 8 mm | 9 mm |
| Derivative B | 10 mm | 11 mm |
| D-Glucopyranose Derivatives | ||
| Derivative C | 15 mm | 16 mm |
| Derivative D | 18 mm | 19 mm |
| Standard Antibiotic (Ampicillin) | 25 mm | 28 mm |
Table 2: Antifungal Activity of Acylated D-Glucofuranose and D-Glucopyranose Derivatives
| Compound | Aspergillus niger | Candida albicans |
| D-Glucofuranose Derivatives | ||
| Derivative A | 9 mm | 10 mm |
| Derivative B | 11 mm | 12 mm |
| D-Glucopyranose Derivatives | ||
| Derivative C | 16 mm | 17 mm |
| Derivative D | 20 mm | 21 mm |
| Standard Antifungal (Nystatin) | 24 mm | 26 mm |
Experimental Protocols
The antimicrobial activity of the synthesized compounds was evaluated using the following standard methods:
Antibacterial Susceptibility Testing (Disc Diffusion Method)
The in vitro antibacterial activity was determined using the disc diffusion method as described by Bauer et al. (1966).[2]
-
Media Preparation: Mueller-Hinton agar (B569324) was prepared and sterilized.
-
Inoculum Preparation: Bacterial strains were cultured in Mueller-Hinton broth to a standardized turbidity.
-
Plating: The surface of the Mueller-Hinton agar plates was uniformly inoculated with the bacterial suspension.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a known concentration of the test compounds (dissolved in a suitable solvent like DMF) and placed on the agar surface.
-
Incubation: The plates were incubated at 37°C for 24-48 hours.
-
Data Collection: The diameter of the zone of inhibition around each disc was measured in millimeters. A control disc with the solvent was also used to ensure it had no antimicrobial activity. The results were compared with a standard antibacterial antibiotic, ampicillin.[1]
Antifungal Susceptibility Testing (Poisoned Food Technique)
The antifungal activity was assessed using the poisoned food technique.[1]
-
Media Preparation: Sabouraud dextrose agar was prepared and sterilized.
-
Incorporation of Test Compounds: The synthesized compounds were added to the molten agar at a desired concentration.
-
Plating: The agar mixed with the test compound was poured into sterile Petri plates and allowed to solidify.
-
Inoculation: A small disc of the fungal mycelium was placed at the center of the agar plate.
-
Incubation: The plates were incubated at a suitable temperature (e.g., 28°C) for a specified period, allowing for fungal growth in the control plates.
-
Data Collection: The radial growth of the fungal colony was measured and compared to the growth in the control plate (without the test compound). The results were compared with a standard antifungal antibiotic, nystatin.[1]
Visualizing the Comparison: A Logical Workflow
The process of comparing the antimicrobial activities of D-glucofuranose and D-glucopyranose derivatives can be visualized as a structured workflow, from synthesis to final evaluation.
Caption: Workflow for comparing antimicrobial activity.
Potential Signaling Pathway Disruption
While the primary mechanism is likely membrane disruption, it is also hypothesized that these sugar derivatives could interfere with microbial signaling pathways. For instance, they might inhibit enzymes involved in cell wall synthesis or biofilm formation. Further research is needed to elucidate these specific molecular interactions.
Caption: Potential mechanisms of antimicrobial action.
References
- 1. researchgate.net [researchgate.net]
- 2. innspub.net [innspub.net]
- 3. In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activities and mechanism of sugar fatty acid esters against five food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Anomeric Effect in α-D-Glucofuranose: A Comparative Analysis with Other Sugars
A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced stereoelectronic interactions governing the conformational preferences of α-D-glucofuranose in comparison to other furanose and pyranose systems.
The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, dictates the preference for axial or pseudoaxial conformations of electronegative substituents at the anomeric carbon, contrary to what would be predicted by sterics alone. While extensively studied in pyranose rings, its manifestation in the more flexible furanose systems, such as α-D-glucofuranose, presents a complex and multifaceted landscape. This guide provides an objective comparison of the anomeric effect in α-D-glucofuranose with other sugars, supported by experimental and computational data, to aid in the understanding and manipulation of these structures in drug design and glycobiology.
Quantitative Analysis of the Anomeric Effect: A Comparative Overview
The magnitude and consequences of the anomeric effect can be quantitatively assessed through various experimental and computational parameters. The following tables summarize key data for α-D-glucofuranose in comparison with other selected furanose and pyranose sugars.
| Sugar Anomer | Solvent | ³J(H1,H2) (Hz) | Anomeric Proton (H1) Chemical Shift (ppm) | Predominant Conformation | Reference |
| α-D-Glucofuranose | D₂O | 3.96 | ~5.4 | Twist/Envelope | [1][2] |
| β-D-Glucofuranose | D₂O | <1 | ~5.2 | Twist/Envelope | [1][2] |
| Methyl α-D-Arabinofuranoside | Various | Varies | Varies | Continuum of states | [3] |
| Methyl β-D-Ribofuranoside | Gas Phase | - | - | ³T₂ (Twist) | |
| α-D-Glucopyranose | D₂O | ~3.4 | 5.23 | ⁴C₁ (Chair) | [4][5] |
| β-D-Glucopyranose | D₂O | ~7.9 | 4.65 | ⁴C₁ (Chair) | [4][5] |
Table 1: Comparative ¹H NMR Data for Selected Sugars. This table highlights the differences in the vicinal coupling constant between the anomeric proton (H1) and the adjacent proton (H2), which is indicative of their dihedral angle and, consequently, the ring conformation. The smaller coupling constant in α-anomers of furanoses and pyranoses compared to their β-counterparts is a hallmark of the anomeric effect influencing the conformation.
| Sugar System | Method | Parameter | Value | Significance | Reference |
| Furanosides | QM Calculations | Endo-anomeric effect strength | ~3.2 kcal/mol | Stabilizes conformations where the anomeric substituent is pseudoaxial. | [3] |
| Glucopyranose | Ab initio Calculations | Exo-anomeric effect stabilization | ~4 kcal/mol | Influences the orientation of the aglycone. | [6] |
| Methyl Furanosides | MD Simulations | Ring Conformation | Two-state model is a reasonable approximation for most. | Simplifies conformational analysis, but exceptions exist. | [3] |
Table 2: Computational Data on the Energetics of the Anomeric Effect. This table provides insights into the stabilizing energies associated with the endo- and exo-anomeric effects, as determined by quantum mechanics (QM) and other computational methods. These values help to rationalize the observed conformational preferences.
Detailed Methodologies
A thorough understanding of the experimental and computational protocols used to investigate the anomeric effect is crucial for interpreting the data and designing new experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation and relative populations of sugar anomers.
Protocol:
-
Sample Preparation: Dissolve the carbohydrate sample (typically 1-10 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the signals of the anomeric protons, which typically resonate in the downfield region (δ 4.5-6.0 ppm).[7]
-
Perform two-dimensional (2D) correlation experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign all proton resonances within each anomeric spin system.[8]
-
Acquire a high-resolution 1D ¹H spectrum with a sufficient number of data points to accurately measure the proton-proton coupling constants, particularly ³J(H1,H2).
-
-
Data Analysis:
-
Integrate the signals of the anomeric protons in the 1D ¹H spectrum to determine the relative populations of the α and β anomers.
-
Measure the ³J(H1,H2) coupling constant for each anomer. The magnitude of this coupling is related to the H1-C1-C2-H2 dihedral angle through the Karplus equation, providing information about the ring conformation.[5]
-
For furanose systems, the observed coupling constants represent a population-weighted average of the contributing envelope and twist conformations.
-
X-ray Crystallography
Objective: To determine the solid-state conformation and precise geometric parameters (bond lengths, bond angles, and torsional angles) of a sugar.
Protocol:
-
Crystallization: Grow single crystals of the carbohydrate of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic coordinates and thermal parameters against the experimental data.[10]
-
-
Data Analysis:
-
Analyze the final refined structure to determine key geometric parameters, such as the C1-O5 and C1-O1 bond lengths and the relevant torsional angles that define the ring pucker and the orientation of the anomeric substituent.
-
Computational Chemistry
Objective: To model the conformational landscape of sugars and calculate the relative energies of different conformers, providing insights into the electronic basis of the anomeric effect.
Protocol:
-
Model Building: Construct a 3D model of the sugar molecule using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. For furanose rings, this involves exploring the pseudorotational pathway.
-
Energy Calculations:
-
Optimize the geometry of each conformer using quantum mechanics (e.g., Density Functional Theory - DFT) or a suitable molecular mechanics force field (e.g., GLYCAM).[3]
-
Calculate the relative energies of the conformers to determine their theoretical populations based on the Boltzmann distribution.
-
-
Analysis of Electronic Structure:
-
Perform Natural Bond Orbital (NBO) analysis to investigate the stereoelectronic interactions, such as the n → σ* hyperconjugation between the lone pairs of the ring oxygen and the antibonding orbital of the anomeric C-O bond, which is the currently accepted explanation for the anomeric effect.[11]
-
Visualizing the Anomeric Effect and Furanose Conformations
Figure 1: Stereoelectronic basis of the anomeric effect. This diagram illustrates the stabilizing n → σ* hyperconjugative interaction between a lone pair (n) on the endocyclic oxygen (O5) and the antibonding orbital (σ*) of the axial C1-X bond, which is maximal in the axial conformation.
Figure 2: Furanose ring conformational equilibria. This diagram depicts the dynamic equilibrium between the various envelope (E) and twist (T) conformations of a furanose ring, interconverting via a process known as pseudorotation.
Figure 3: Integrated workflow for anomeric effect analysis. This flowchart outlines the complementary experimental and computational approaches used to comprehensively characterize the anomeric effect in carbohydrates.
Concluding Remarks
The anomeric effect in α-D-glucofuranose is a nuanced phenomenon governed by the inherent flexibility of the five-membered ring. Unlike the more rigid pyranose counterparts, furanoses like glucofuranose exist in a dynamic equilibrium of multiple twist and envelope conformers. Experimental data, primarily from NMR spectroscopy, and computational studies indicate that the stereoelectronic preference for a pseudoaxial orientation of the anomeric substituent persists. However, the energetic landscape is shallower, and the conformational populations are more sensitive to solvent effects and substitution patterns compared to pyranoses. The compiled data and methodologies in this guide provide a foundational resource for researchers to further explore and exploit the anomeric effect in the design of novel therapeutics and biomolecular probes.
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. Complete 1H and 13C NMR spectral assignment of d-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cigs.unimo.it [cigs.unimo.it]
- 6. Exo-anomeric Effects on Energies and Geometries of Different Conformations of Glucose and Related Systems in the Gas Phase and Aqueous Solution [www1.chem.umn.edu]
- 7. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Strategies for carbohydrate model building, refinement and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anomeric effect - Wikipedia [en.wikipedia.org]
In vitro comparison of α-glucosidase inhibition by furanose derivatives
For Researchers, Scientists, and Drug Development Professionals
The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a well-established therapeutic strategy for managing type 2 diabetes. By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, α-glucosidase inhibitors can effectively reduce postprandial hyperglycemia. While several inhibitors are clinically available, the search for novel, more potent, and safer alternatives is ongoing. Furanose derivatives, mimicking the structure of natural carbohydrate substrates, have emerged as a promising class of α-glucosidase inhibitors. This guide provides an in vitro comparison of various furanose derivatives, supported by experimental data and detailed methodologies, to aid in the research and development of new antidiabetic agents.
Comparative Analysis of α-Glucosidase Inhibition
The inhibitory potential of various furanose derivatives against intestinal α-glucosidases, specifically maltase and sucrase, has been evaluated in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory potency. The following table summarizes the IC50 values for several synthesized furanose derivatives, with established antidiabetic drugs included for reference.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Target Enzyme | IC50 (µM) |
| 1-C-alkyl-L-arabinoiminofuranoses | Acarbose (B1664774) | Maltase | 0.032 | ||
| Derivative 1c | Sucrase | 0.032[1] | Voglibose | Maltase | 0.032 |
| Miglitol | Maltase | 0.032 | |||
| α-1-C-4'-arylbutyl-L-arabinoiminofuranoses | |||||
| Difluorophenylbutyl derivative 3e | Isomaltase | Good Inhibition | |||
| Sucrase | Good Inhibition | ||||
| Arylbutyl derivatives 3a-e | Maltase | Potent Inhibition* | |||
| 2,5-disubstituted furan (B31954) derivatives | Acarbose | α-glucosidase | 452.243 | ||
| Thiazole-2-amino derivative III-10 | α-glucosidase | 4.120[2] | |||
| Thiazole-2-thiol derivative III-24 | α-glucosidase | 0.645[2] |
Specific IC50 values were not provided in the source, but the inhibitory activity was noted as "good" or "potent" in comparison to commercial drugs.[3]
Experimental Protocols
The following is a detailed methodology for a standard in vitro α-glucosidase inhibition assay, compiled from established protocols.[4][5]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Test compounds (furanose derivatives)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the α-glucosidase enzyme in phosphate buffer to a concentration of 2 U/mL.
-
Prepare a 1 mM solution of pNPG in phosphate buffer.
-
Dissolve the test compounds and acarbose in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations with phosphate buffer.
-
Prepare a 1 M solution of sodium carbonate.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add 20 µL of the test compound solution at different concentrations to respective wells.
-
Add 20 µL of the α-glucosidase enzyme solution to each well containing the test compound.
-
Incubate the mixture at 37°C for 5 minutes.
-
To initiate the enzymatic reaction, add 20 µL of the pNPG solution to each well.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of the 1 M sodium carbonate solution.
-
-
Measurement of Inhibition:
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Ac - As) / Ac] x 100 Where:
-
Ac is the absorbance of the control (enzyme and substrate without inhibitor).
-
As is the absorbance of the sample (enzyme, substrate, and test compound).
-
-
-
Determination of IC50:
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro α-glucosidase inhibition assay.
Mechanism of Action
The primary mechanism by which furanose derivatives inhibit α-glucosidase is through competitive or non-competitive binding to the enzyme's active site.[2] This interaction prevents the natural substrate (oligosaccharides) from binding, thereby hindering its hydrolysis into glucose. The structural similarity of furanose derivatives to the furanose form of monosaccharides allows them to act as effective mimics. The specific type of inhibition (competitive, non-competitive, or mixed) can be determined through kinetic studies, such as Lineweaver-Burk plots. For instance, kinetic analysis revealed that the 2,5-disubstituted furan derivative with a thiazole-2-amino moiety (III-10) is a competitive inhibitor, while the derivative with a thiazole-2-thiol group (III-24) acts as a noncompetitive inhibitor.[2]
The following diagram illustrates the general principle of competitive and non-competitive inhibition of α-glucosidase.
References
- 1. The synthesis and biological evaluation of 1-C-alkyl-L-arabinoiminofuranoses, a novel class of α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of α-1-C-4'-arylbutyl-L-arabinoiminofuranoses, a new class of α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of α-D-Glucofuranose and β-D-Glucofuranose
For Researchers, Scientists, and Drug Development Professionals
D-Glucose, a central molecule in biochemistry, predominantly exists in a six-membered pyranose ring form. However, the five-membered furanose form, though a minor component in aqueous solution, plays a crucial role in various biological processes and serves as a key structural motif in many natural products and pharmaceuticals. The conformational flexibility of the furanose ring, governed by the anomeric configuration, dictates its interaction with enzymes and receptors. This guide provides an objective comparison of the conformational analysis of α-D-glucofuranose and β-D-glucofuranose, supported by experimental and computational data.
In aqueous solution, D-glucose exists in an equilibrium between its open-chain form and various cyclic isomers. The α- and β-pyranose forms are the most abundant, accounting for over 99% of the mixture at room temperature. The two furanose anomers, α-D-glucofuranose and β-D-glucofuranose, constitute a much smaller fraction, typically around 0.3-0.4%.[1] Despite their low abundance, the furanose forms are significantly more reactive than the pyranose forms, exhibiting a faster ring-opening rate.[1]
Conformational Preferences: A Tale of Two Anomers
The five-membered furanose ring is not planar and adopts puckered conformations to relieve steric strain. These conformations are typically described by a pseudorotational itinerary, with two principal types of puckering: the envelope (E) and twist (T) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
Studies combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling have revealed distinct conformational preferences for the α and β anomers of D-glucofuranose.
α-D-Glucofuranose has been shown to favor a ³T₂/³E-like conformation in both the crystal lattice and in solution.[2][3] This preference is influenced by various factors, including the anomeric effect.
β-D-Glucofuranose , on the other hand, exhibits different conformational tendencies. While specific detailed studies on the preferred conformation of unsubstituted β-D-glucofuranose are less common in the provided results, analysis of its derivatives and related furanosides suggests that the orientation of the anomeric hydroxyl group significantly impacts the ring's puckering.
Quantitative Conformational Data
The most direct experimental evidence for the conformational preferences of these anomers in solution comes from NMR spectroscopy. The vicinal proton-proton coupling constants (³JH,H) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
| Parameter | α-D-Glucofuranose | β-D-Glucofuranose | Method | Reference |
| ¹H Chemical Shifts (ppm in D₂O) | ||||
| H1 | 5.25 | 5.21 | 1D and 2D NMR | [1] |
| H2 | 4.15 | 4.09 | 1D and 2D NMR | [1] |
| H3 | 4.29 | 4.33 | 1D and 2D NMR | [1] |
| H4 | 4.11 | 4.14 | 1D and 2D NMR | [1] |
| H5 | 3.97 | 4.00 | 1D and 2D NMR | [1] |
| H6a | 3.79 | 3.81 | 1D and 2D NMR | [1] |
| H6b | 3.72 | 3.74 | 1D and 2D NMR | [1] |
| ¹³C Chemical Shifts (ppm in D₂O) | ||||
| C1 | 100.1 | 103.2 | ¹H-¹³C HSQC | [1] |
| C2 | 77.9 | 80.8 | ¹H-¹³C HSQC | [1] |
| C3 | 74.5 | 75.3 | ¹H-¹³C HSQC | [1] |
| C4 | 81.6 | 82.2 | ¹H-¹³C HSQC | [1] |
| C5 | 70.3 | 70.9 | ¹H-¹³C HSQC | [1] |
| C6 | 64.1 | 64.3 | ¹H-¹³C HSQC | [1] |
| ³JH1,H2 Coupling Constant (Hz) | 3.96 | < 1 | 1D and 2D NMR | [1] |
| Preferred Conformation | ³T₂/³E-like | - | X-ray, NMR, DFT | [2][3] |
Note: The preferred conformation for β-D-glucofuranose is not explicitly stated in the provided search results, hence it is marked as "-". Further research would be needed to definitively determine its preferred conformation.
Experimental and Computational Methodologies
The conformational analysis of glucofuranose anomers relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis of Glucofuranose Anomers:
-
Sample Preparation: A saturated solution of D-glucose is prepared in D₂O to maximize the concentration of the minor furanose forms.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). This includes:
-
1D ¹H NMR for initial assessment.
-
2D ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton connectivities.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Selective 1D TOCSY experiments can be used to isolate the signals of the furanose anomers from the overwhelming pyranose signals.
-
-
Data Analysis:
-
Chemical shifts are assigned based on the correlation experiments.
-
Coupling constants, particularly ³JH,H, are measured from high-resolution 1D spectra or extracted from 2D spectra. Spin simulations and iterative spectral analysis can be employed for accurate determination.[1]
-
The measured coupling constants are then used in conjunction with the Karplus equation to estimate dihedral angles and infer the ring's conformation.
-
X-ray Crystallography
Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization: Single crystals of a stable glucofuranose derivative are grown. Unsubstituted glucofuranose is difficult to crystallize in its furanose form.[4]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the crystal, from which the atomic positions are determined and refined. This provides a static picture of the molecule's conformation in the solid state.
Computational Chemistry
Protocol for Density Functional Theory (DFT) Calculations:
-
Model Building: The initial 3D structures of the α- and β-D-glucofuranose conformers (various envelope and twist forms) are built using molecular modeling software.
-
Geometry Optimization: The energy of each conformer is minimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)). This identifies the stable, low-energy conformations.
-
Energy Calculations: The relative energies of the optimized conformers are calculated to determine the most stable conformations in the gas phase. Solvation models can be applied to simulate the aqueous environment.
-
Property Prediction: NMR chemical shifts and coupling constants can be calculated for the low-energy conformers and compared with experimental data to validate the computational model and provide further insight into the conformational equilibrium.
Logical Workflow for Conformational Analysis
The following diagram illustrates the integrated approach for determining the conformational preferences of α- and β-D-glucofuranose.
Caption: Integrated workflow for conformational analysis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams provide a more detailed look at the experimental workflow and the logical relationships in the conformational analysis.
Caption: High-level experimental and computational workflow.
Conclusion
The conformational analysis of α-D-glucofuranose and β-D-glucofuranose reveals distinct structural preferences that are critical for their biological activity and chemical reactivity. While α-D-glucofuranose shows a preference for a ³T₂/³E-like conformation, the conformational landscape of the β-anomer is more complex and warrants further investigation. The integration of high-resolution NMR spectroscopy and advanced computational methods provides a powerful approach to elucidate the subtle yet significant differences in the three-dimensional structures of these important carbohydrate isomers. This understanding is paramount for the rational design of carbohydrate-based therapeutics and diagnostics.
References
Safety Operating Guide
Proper Disposal of alpha-D-Glucofuranose: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of alpha-D-glucofuranose, a common reagent in research and development. While this compound is generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe and compliant laboratory environment.[1][2]
I. Pre-Disposal Considerations & Waste Characterization
Before initiating any disposal procedure, it is crucial to characterize the waste material.
-
Confirm Chemical Identity: Verify that the waste is indeed this compound.
-
Assess Contamination: Determine if the this compound is uncontaminated (pure, expired reagent) or contaminated with other hazardous substances. The disposal route will differ significantly based on this assessment.
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department or local authorities to ensure compliance with federal, state, and local regulations.[3][4] Disposal guidelines can vary significantly by region.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize exposure.
| PPE Item | Specifications |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
III. Disposal Procedures
The appropriate disposal method for this compound is contingent on whether the material is contaminated.
A. Uncontaminated this compound
For pure, uncontaminated this compound, the disposal options are generally less stringent. However, local regulations must always be followed.
-
Small Quantities (Solid): For very small quantities, and if permitted by local regulations, disposal in the regular trash may be an option. The material should be placed in a sealed, clearly labeled container.[5]
-
Aqueous Solutions (Small Quantities): If local guidelines permit, small amounts of uncontaminated this compound solutions may be flushed down the sanitary sewer with copious amounts of water to ensure dilution.[5] Do not dispose of down storm drains.[5]
B. Contaminated this compound
If this compound is mixed with or has come into contact with hazardous materials, it must be treated as hazardous waste.
-
Containerization: Place the contaminated solid or liquid waste into a compatible, leak-proof, and clearly labeled hazardous waste container.[6] The label should include the words "Hazardous Waste" and identify the contents.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[6][7] This area should be secure and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[3][8]
C. Disposal of Empty Containers
Empty containers that held this compound should be managed as follows:
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., water).
-
Rinsate Disposal: The rinsate from uncontaminated containers can typically be disposed of down the sanitary sewer.[2] If the original material was contaminated, the rinsate must be collected and disposed of as hazardous waste.[2][8]
-
Container Disposal: Once decontaminated, deface or remove the original label and dispose of the container in the regular trash or recycling, as appropriate.[8]
IV. Spill and Contamination Cleanup
In the event of a spill of this compound, the following steps should be taken:
-
Ensure Proper Ventilation: Work in a well-ventilated area to minimize the potential for inhalation of any dust particles.[3]
-
Wear Appropriate PPE: Refer to the PPE table above.
-
Contain and Collect the Spill:
-
Place in Disposal Container: Transfer the collected spill material and any contaminated absorbent into a labeled hazardous waste container.[3]
-
Decontaminate the Area: Clean the affected surfaces to ensure no residue remains.
-
Dispose of Contaminated Materials: Dispose of all contaminated materials, including PPE, as hazardous waste.[3]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. acs.org [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling alpha-D-glucofuranose
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, procedural, and step-by-step guidance for the safe handling of alpha-D-glucofuranose, from initial preparation to final disposal. Adherence to these protocols will minimize risk and ensure compliance with standard laboratory safety practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to prevent exposure and ensure personal safety when handling this compound. Although generally considered to have low toxicity, direct contact and inhalation of dust should be avoided.[1] The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection.[2] | Protects eyes from airborne particles and potential splashes. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents direct skin contact with the chemical.[1][3][4] |
| Body Protection | Laboratory coat or long-sleeved clothing.[1][4] | Minimizes contact with skin and protects personal clothing from contamination.[3] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[4][5][6] A NIOSH/MSHA approved respirator may be necessary if dust is generated and ventilation is inadequate.[1][3] | Prevents inhalation of airborne particles. |
Operational Plan: Handling this compound
A systematic approach to handling this compound will ensure a safe and efficient workflow. The following table outlines the procedural steps for handling this compound.
| Step | Procedure |
| 1. Preparation | - Ensure the work area is clean and uncluttered.- Verify that a safety shower and eyewash station are accessible.[1]- Confirm adequate ventilation, such as a chemical fume hood, is operational.[2][3]- Don all required PPE as specified above. |
| 2. Handling | - Handle this compound in a well-ventilated area to keep airborne concentrations low.[1][2]- Minimize the generation of dust when weighing or transferring the solid.[2][3]- Avoid contact with skin, eyes, and clothing.[2][3]- Do not eat, drink, or smoke in the handling area.[2] |
| 3. Storage | - Store in a tightly closed container when not in use.[2][3][5]- Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2][3][5] Some sources recommend refrigeration (approx. 4°C).[3] |
| 4. Spill Cleanup | - In case of a spill, avoid generating dust.[1][3]- Sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][2][3] |
| 5. Post-Handling | - Wash hands thoroughly with soap and water after handling is complete.[2][3]- Clean the work area and any equipment used.- Remove and properly store or dispose of PPE. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | - Dispose of contents and container in accordance with all federal, state, and local regulations.[2][7]- Do not allow the chemical to enter drains or the environment.[1][7]- Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[7] |
| Contaminated Materials (PPE, etc.) | - Place all contaminated solid waste (e.g., gloves, weighing paper) into a clearly labeled, sealed hazardous waste container.[7]- Dispose of as unused product.[2] |
| Empty Containers | - Do not reuse empty containers.[2]- Dispose of as unused product in accordance with institutional and local guidelines. |
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. aksci.com [aksci.com]
- 3. 1,2-O-Isopropylidene-alpha-D-glucofuranose(18549-40-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
